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  • Product: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde
  • CAS: 7452-10-0

Core Science & Biosynthesis

Foundational

2-Hydroxy-3-methoxy-5-methylbenzaldehyde: Structural Dynamics, Ligand Architecture, and Coordination Chemistry

Abstract: As the demands of modern coordination chemistry and materials science evolve, the strategic selection of organic precursors becomes paramount. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly referred to as 5...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demands of modern coordination chemistry and materials science evolve, the strategic selection of organic precursors becomes paramount. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly referred to as 5-methyl-o-vanillin) represents a highly tunable, multifunctional building block. This whitepaper provides an in-depth technical analysis of its physicochemical profile, regioselective synthesis, and critical role in the design of single-molecule magnets (SMMs), polymorphic optoelectronic materials, and catalytic metalloenzymes.

Molecular Architecture & Physicochemical Profiling

The utility of 2-hydroxy-3-methoxy-5-methylbenzaldehyde stems from its dense functionalization. The benzene ring is decorated with a hydroxyl (-OH), a methoxy (-OCH₃), a methyl (-CH₃), and a formyl (-CHO) group 1[1]. The proximity of the hydroxyl and methoxy groups to the aldehyde function imparts unique chelating properties, establishing it as an elite precursor for Schiff base condensation 2[2].

Density Functional Theory (DFT) calculations—typically employing the B3LYP functional with a 6-311G(d) basis set—reveal that the electron-donating methyl group at the para position relative to the phenolic hydroxyl significantly alters the electron density of the aromatic ring 2[2]. This electronic tuning is critical; it strengthens the nucleophilicity of the phenoxo oxygen upon deprotonation, enhancing its coordination affinity for transition metals and lanthanides.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-hydroxy-3-methoxy-5-methylbenzaldehyde1[1]
CAS Number 7452-10-03[3]
Molecular Formula C₉H₁₀O₃1[1]
Molecular Weight 166.17 g/mol 1[1]
Topological Polar Surface Area 46.5 Ų1[1]
XLogP3 1.71[1]

Regioselective Synthesis via Mannich Base Intermediates

Direct electrophilic formylation or methylation of highly substituted phenols often yields complex isomeric mixtures. To achieve strict regiocontrol, the synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde relies on the formation of a Mannich base intermediate 4[4].

Causality in Synthesis: By reacting o-vanillin with formaldehyde and dimethylamine, substitution is directed exclusively to the sterically accessible para position (relative to the hydroxyl group). The resulting 5-dimethylaminomethyl derivative can then be reduced to yield the target 5-methyl compound in high purity.

Synthesis_Pathway Precursor o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Mannich Mannich Base Intermediate (5-Dimethylaminomethyl-...) Precursor->Mannich EtOH, Reflux Reagents Formaldehyde (CH₂O) + Dimethylamine (Me₂NH) Reagents->Mannich Reduction Reduction / C-Methylation (Ac₂O / HCl / Cleavage) Mannich->Reduction Amine Cleavage Product 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Reduction->Product Target Yield (~63%)

Fig 1. Regioselective synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde via Mannich base.

Protocol 1: Synthesis of the Mannich Base Precursor
  • Reagent Preparation: Prepare a stirred solution containing 37% aqueous CH₂O (1.5 mol) and 40% aqueous Me₂NH (1.5 mol) in 900 mL of absolute ethanol 4[4].

  • Condensation: Add o-vanillin (1 mol) to the mixture. Reflux the solution for exactly 30 minutes to drive the condensation reaction4[4].

  • Maturation: Remove from heat and stir at 25°C for 24 hours, followed by overnight refrigeration to induce precipitation 4[4].

  • Isolation: Collect the resulting white granular solid via vacuum filtration. Wash thoroughly with ice-cold acetone to remove unreacted starting materials, yielding the intermediate (approx. 86% yield) 4[4].

Ligand Design and Advanced Coordination Chemistry

The true value of 5-methyl-o-vanillin lies in its application as a primary building block for Schiff base ligands. By reacting the aldehyde group with various primary amines, researchers can engineer highly specific coordination environments.

Single-Molecule Magnets (SMMs)

When condensed with o-aminophenol, the resulting compartmental ligand (H₂L) coordinates with dysprosium and zinc salts to form butterfly-shaped Dy₄ and Zn₂Dy₂ SMMs 5[5]. Mechanistic Insight: The inclusion of the methyl group at the para position increases the electron density on the coordinating oxygen atoms. Ab initio calculations confirm that this subtle electronic push modulates the counter-complementary effect between ferromagnetic dipole-dipole interactions and intramolecular antiferromagnetic interactions, resulting in observable slow magnetic relaxation at zero DC field 5[5].

Biomimetic Catalysis

Condensation with ethylenediamine generates a tetradentate Schiff-base ligand. Upon reaction with Mn(II) salts under aerobic conditions, it forms hydrogen-bonded supramolecular dimeric Mn(III) complexes (e.g., ) 6[6]. These pseudo-octahedral complexes exhibit high catalytic proficiency for the aerobic oxidation of substrates like 2-aminophenol, mimicking the function of natural phenoxazinone synthase 6[6].

Solvent-Induced Polymorphism in Optoelectronics

Reacting 5-methyl-o-vanillin with m-nitroaniline produces a Schiff base that exhibits profound solvent-induced polymorphism 7[7]. Causality in Crystallization: The choice of solvent dictates the supramolecular packing. Acetonitrile promotes the crystallization of Polymorph I (space group P2₁2₁2₁), whereas methanol exclusively yields Polymorph II (space group Pca2₁) 7[7]. This polymorphic shift alters the noncovalent interactions of the nitro group, fundamentally changing the solid-state electrical conductivity and enhancing photosensitivity under visible light illumination.

Coordination_Workflow Aldehyde 5-Methyl-o-vanillin (Chelating Precursor) Schiff1 Polymorphic Schiff Base (Optoelectronics) Aldehyde->Schiff1 Condensation Schiff2 H₂L Compartmental Ligand (SMM Precursor) Aldehyde->Schiff2 Condensation Schiff3 Tetradentate H₂L Ligand (Catalyst Precursor) Aldehyde->Schiff3 Condensation Amine1 m-Nitroaniline Amine1->Schiff1 Amine2 o-Aminophenol Amine2->Schiff2 Amine3 Ethylenediamine Amine3->Schiff3 App1 Photosensitive Schottky Devices (Solvent-Tuned) Schiff1->App1 Crystallization App2 Dy₄ / Zn₂Dy₂ SMMs (Slow Magnetic Relaxation) Schiff2->App2 Dy/Zn Coordination App3 Mn(III) Dimeric Complexes (Aerobic Oxidation) Schiff3->App3 Mn(II) + Pseudohalides

Fig 2. Divergent coordination chemistry workflows originating from 5-methyl-o-vanillin.

Protocol 2: Synthesis of Polymorph I of the Schiff Base

To ensure the self-validating isolation of Polymorph I (space group P2₁2₁2₁), strict adherence to solvent choice is required:

  • Solubilization: Dissolve 2-hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 mmol, 166 mg) in 10 mL of high-purity acetonitrile 7[7].

  • Amine Addition: Combine with an equal volume (10 mL) of acetonitrile containing m-nitroaniline (1.0 mmol, 138 mg) under continuous magnetic stirring 7[7].

  • Reflux: Heat the reaction mixture to reflux for approximately 30 minutes. The transformation is visually indicated by the formation of a dark yellow-colored solution 7[7].

  • Crystallization: Cool the mixture to room temperature and filter to obtain a clear filtrate. Allow the filtrate to evaporate slowly at ambient temperature 7[7].

  • Harvesting: Within a week, dark-yellow crystalline materials of Polymorph I will form. Separate by filtration, wash with cold acetonitrile, and dry in air (Expected Yield: ~95%) 7[7].

References

  • Sigma-Aldrich. "2-Hydroxy-3-methoxy-5-methylbenzaldehyde | 7452-10-0". Available at: [Link]

  • PubChem. "2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053". Available at:[Link]

  • ACS Crystal Growth & Design. "Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices". Available at: [Link]

  • RSC New Journal of Chemistry. "The first exploration of coordination chemistry using a methyl substituted o-vanillin based ligand: an example starting with Dy4/Zn2Dy2 systems displaying slow relaxation of magnetization". Available at: [Link]

  • Synthetic Communications. "Selective Ring C-Methylation of Hydroxybenzaldehydes via Their Mannich Bases". Available at:[Link]

  • ACS Omega (PMC). "Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies". Available at: [Link]

Sources

Exploratory

Whitepaper: Strategic Synthesis Pathways for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Chemical Significance & Molecular Architecture 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Molecular Formula: C9H10O3, PubChem CID: 7172053)[1] is a highly specialized aromatic aldehyde that serves as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Significance & Molecular Architecture

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Molecular Formula: C9H10O3, PubChem CID: 7172053)[1] is a highly specialized aromatic aldehyde that serves as a critical building block in advanced organic and inorganic synthesis. The precise juxtaposition of a hydroxyl (-OH), methoxy (-OCH3), and formyl (-CHO) group on a single benzene ring imparts exceptional chelating properties to the molecule[2].

This specific molecular architecture is foundational in contemporary coordination chemistry[2]. It is primarily utilized as a precursor for Schiff base condensation reactions, where it reacts with primary amines (such as ethylenediamine) to form versatile tetradentate ligands[2][3]. These ligands are subsequently used to synthesize stable transition metal complexes—including Manganese(III) and Cobalt(II) species—that act as biomimetic functional models for metalloenzymes like catechol oxidase and phenoxazinone synthase[4][5].

Retrosynthetic Strategy & Precursor Selection

From a retrosynthetic perspective, the most logical and atom-economical starting material for this target is 2-methoxy-4-methylphenol, universally known as creosol (CAS: 93-51-6)[2][6].

Creosol possesses an electron-rich aromatic ring due to the strong positive mesomeric (+M) effects of the hydroxyl and methoxy groups. The fundamental synthetic challenge lies in achieving strict regiocontrol. The formyl group must be directed exclusively to the sterically hindered ortho-position relative to the hydroxyl group (C6), avoiding the competing meta-position (C5). Overcoming this requires a formylation methodology that leverages the coordinating ability of the phenolic oxygen to direct the electrophilic attack.

Evaluation of Formylation Methodologies

Academic literature describes several established methods for the formylation of phenols that are applicable to the synthesis of this compound from creosol[2]. As a Senior Application Scientist, evaluating the causality behind these methodologies is critical for process optimization:

  • Reimer-Tiemann Reaction: This classical approach utilizes chloroform and sodium hydroxide to achieve ortho-formylation[2]. However, it proceeds via a highly reactive dichlorocarbene intermediate, leading to poor atom economy, the generation of chlorinated waste, and typically low yields (30–40%) due to competitive para-formylation and oxidative side reactions.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid (TFA), to formylate the phenol[2]. While it offers improved yields over the Reimer-Tiemann process, the reaction generates persistent iminium intermediates that require harsh hydrolysis and tedious chromatographic purification.

  • Casnati-Skattebøl Reaction (Recommended): This modern, metal-templated approach utilizes magnesium chloride, triethylamine, and paraformaldehyde. It is the optimal pathway for this specific substrate, achieving near-exclusive ortho-regioselectivity and high yields by exploiting a tightly coordinated metal-chelate transition state.

Mechanistic Causality: Mg-Templated Ortho-Formylation

The superiority of the Casnati-Skattebøl reaction lies in its self-directing mechanism. The addition of a non-nucleophilic base (Et3N) deprotonates creosol, allowing Mg2+ to coordinate with the resulting phenoxide. The magnesium ion acts as a Lewis acidic template, simultaneously coordinating the oxygen atom of the incoming formaldehyde.

This bidentate chelation locks the electrophile in strict proximity to the ortho-carbon, completely suppressing para-substitution. Subsequent elimination yields an ortho-quinone methide intermediate, which rapidly tautomerizes and hydrolyzes upon aqueous workup to yield the target aldehyde.

Mechanism A Creosol (Precursor) B Mg2+ Phenoxide Chelate A->B MgCl2, Et3N Deprotonation C Ortho-Quinone Methide B->C (HCHO)n Regioselective Attack D Target Aldehyde (Product) C->D H2O / HCl Hydrolysis

Fig 1. Regioselective Mg-mediated ortho-formylation mechanism of creosol.

Self-Validating Experimental Protocol

The following step-by-step methodology details the optimized Casnati-Skattebøl synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde. Every step is designed as a self-validating system to ensure reproducibility and high purity.

  • Complexation: In a flame-dried, round-bottom flask under an inert N2 atmosphere, dissolve creosol (1.0 eq) in anhydrous acetonitrile (CH3CN). Add anhydrous MgCl2 (1.5 eq) followed by Et3N (3.75 eq).

    • Causality & Validation: Anhydrous conditions are critical; trace water will competitively bind the Mg2+ ions, disrupting the transition state template and drastically lowering regioselectivity. The solution will shift to a pale yellow color, visually validating the formation of the magnesium phenoxide complex.

  • Formylation: Add paraformaldehyde (3.0 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat to 80°C for 3 to 4 hours.

    • Causality & Validation: Reflux provides the activation energy required for the generation of the ortho-quinone methide. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the creosol spot disappears and is replaced by a strongly UV-active, lower-Rf spot representing the complexed product.

  • Quenching & Hydrolysis: Cool the reaction mixture to 20°C. Slowly add 5% aqueous HCl dropwise until the pH of the aqueous layer reaches 2-3.

    • Causality & Validation: The acidic quench is mandatory. It breaks the robust Mg-chelate and hydrolyzes the intermediate acetal/imine species into the free aldehyde. Ensure all magnesium salts are fully solubilized to prevent emulsion formation during the subsequent extraction phase.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a Hexanes/EtOAc gradient) or via recrystallization from hot ethanol to yield 2-hydroxy-3-methoxy-5-methylbenzaldehyde as a white to yellow crystalline powder[7].

Protocol S1 1. Complexation Creosol + MgCl2 + Et3N in CH3CN S2 2. Formylation Add (HCHO)n, Reflux (80°C, 3h) S1->S2 S3 3. Quenching Cool to 20°C, Add 5% Aqueous HCl S2->S3 S4 4. Extraction Phase Separation with EtOAc S3->S4 S5 5. Isolation Silica Gel Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target aldehyde.

Quantitative Methodology Comparison

To justify the selection of the Casnati-Skattebøl reaction, the following table summarizes the quantitative performance metrics of the primary formylation pathways applicable to creosol.

Formylation MethodologyReagents & ConditionsRegioselectivity (Ortho:Para)Typical YieldEnvironmental Factor (E-Factor)
Reimer-Tiemann CHCl3, NaOH, H2O, 70°CLow (Side reactions common)30 - 40%High (Chlorinated waste)
Duff Reaction HMTA, TFA, 100°CModerate50 - 65%Medium (Acidic waste)
Casnati-Skattebøl MgCl2, Et3N, (HCHO)n, 80°CExcellent (>95% Ortho)75 - 85%Low (Benign byproducts)

References

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Catechol Oxidase and Phenoxazinone Synthase: Biomimetic Functional Models and Mechanistic Studies Source: ResearchGate URL: [Link]

  • Catalytic Performance of Complexes 1−5 for Styrene Oxidation Source: ResearchGate URL:[Link]

  • Metal–Organic Complex-Functionalized Phosphovanadomolybdates Enable Synergistic O2 Activation in Biomimetic Multistep Oxidative Self-Coupling Source: ResearchGate URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: From Synthesis to Spectroscopic Characterization

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. This document is intended for re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and spectroscopic characterization.

Introduction: A Versatile Synthetic Building Block

2-Hydroxy-3-methoxy-5-methylbenzaldehyde, with the chemical formula C₉H₁₀O₃, is a crystalline solid that belongs to the family of substituted salicylaldehydes.[1] Its molecular structure, featuring a hydroxyl, a methoxy, and a methyl group on the benzaldehyde framework, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of the functional groups allows for a variety of chemical transformations, making it a versatile tool for the synthetic chemist.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is not readily apparent in a historical context, its existence is intrinsically linked to the development of classical formylation reactions of phenols in the late 19th century. The synthesis of this compound can be understood as an extension of the pioneering work on the formylation of substituted phenols. The historical development of key synthetic methods provides the foundation for the preparation of this and other related hydroxybenzaldehydes.

The most relevant historical reactions for the synthesis of this class of compounds are the Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, and the Duff reaction, reported by James Cooper Duff.[2][3] These reactions provided the first reliable methods for introducing a formyl group onto a phenolic ring, paving the way for the synthesis of a vast array of substituted salicylaldehydes. The Gattermann reaction, developed by Ludwig Gattermann, also represents a significant contribution to the formylation of aromatic compounds.[4][5] The synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a direct application of the principles established by these foundational reactions to a specific substituted phenol, 2-methoxy-4-methylphenol.

Synthetic Methodologies

The synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde primarily relies on the electrophilic formylation of 2-methoxy-4-methylphenol. The choice of synthetic route often depends on factors such as desired yield, regioselectivity, and available starting materials. The following sections detail the most pertinent synthetic strategies.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol formylation.[2][3][6][7] It involves the reaction of a phenol with chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then acts as the electrophile.

Causality of Experimental Choices:

  • Strong Base (e.g., NaOH or KOH): The base serves two crucial roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and it generates the dichlorocarbene from chloroform.[2]

  • Chloroform (CHCl₃): This is the source of the formyl group, via the in-situ generation of dichlorocarbene.

  • Biphasic System: The reaction is often carried out in a two-phase system (aqueous and organic) due to the poor solubility of the reactants in a single solvent.[2] Phase-transfer catalysts can be employed to improve the reaction rate.

  • Temperature Control: The reaction is typically initiated by heating, but it can be highly exothermic, requiring careful temperature management to avoid side reactions.[7]

Experimental Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 2-methoxy-4-methylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (1.5 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Reimer-Tiemann Reaction Mechanism:

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Electrophilic Aromatic Substitution CHCl3 CHCl₃ CCl3_minus ⁻CCl₃ CHCl3->CCl3_minus + OH⁻ OH_minus OH⁻ Dichlorocarbene :CCl₂ CCl3_minus->Dichlorocarbene - Cl⁻ Cl_minus Cl⁻ Phenoxide Phenoxide of 2-methoxy-4-methylphenol Intermediate Dichloromethylated Intermediate Phenoxide->Intermediate + :CCl₂ Hydrolysis Hydrolysis Intermediate->Hydrolysis 2 OH⁻, H₂O Product 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Hydrolysis->Product

Caption: Mechanism of the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[8][9] This method is particularly effective for the ortho-formylation of activated phenols.

Causality of Experimental Choices:

  • Hexamine: Acts as the source of the formyl group through a series of hydrolysis and rearrangement steps to generate an electrophilic iminium ion.[8][9]

  • Acidic Medium (Glycerol/Boric Acid or TFA): The acid catalyzes the decomposition of hexamine and facilitates the electrophilic aromatic substitution.[9] Trifluoroacetic acid can lead to higher yields in some cases.[10]

  • High Temperature: The reaction typically requires elevated temperatures (150-160 °C) to proceed at a reasonable rate.

Experimental Protocol: Duff Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Reaction Setup: In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160 °C.

  • Addition of Reactants: In a separate vessel, mix 2-methoxy-4-methylphenol (1 equivalent) and hexamine (1.5 equivalents). Add this mixture portion-wise to the hot glycerol-boric acid solution with vigorous stirring.

  • Reaction: Maintain the reaction mixture at 150-160 °C for 15-20 minutes.

  • Hydrolysis: Cool the mixture and then add a hot solution of dilute sulfuric acid. Heat the resulting mixture to boiling for a short period to hydrolyze the intermediate.

  • Work-up and Purification: Cool the mixture and extract the product with an organic solvent. The purification procedure is similar to that of the Reimer-Tiemann reaction.

Diagram of the Duff Reaction Workflow:

Duff_Reaction_Workflow Start Start: 2-methoxy-4-methylphenol + Hexamine Reaction Reaction: Glycerol/Boric Acid 150-160°C Start->Reaction Hydrolysis Hydrolysis: Dilute H₂SO₄, Heat Reaction->Hydrolysis Extraction Extraction: Organic Solvent Hydrolysis->Extraction Purification Purification: Chromatography or Recrystallization Extraction->Purification Product Product: 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Purification->Product

Sources

Exploratory

Solvation Dynamics and Application Workflows of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (often referred to as 5-methyl-o-vanillin) is a highly versatile aromatic aldehyde utilized extensively as a building block in coordination chemistry and organic synthesis. Its primary application lies in the synthesis of multidentate Schiff base ligands, which are subsequently coordinated with transition metals (e.g., Mn, Ni, Dy, Zn) to engineer supramolecular complexes with unique magnetic, catalytic, and optoelectronic properties.

Understanding the solubility profile of this compound in various organic solvents is not merely a matter of physical chemistry; it is the foundational parameter that dictates reaction kinetics, polymorph isolation, and the ultimate success of ligand condensation workflows. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and field-validated experimental protocols.

Molecular Architecture and Solvation Thermodynamics

The solubility of 2-hydroxy-3-methoxy-5-methylbenzaldehyde is governed by the delicate interplay of its functional groups:

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Located at the ortho and meta positions respectively, these groups act as potent hydrogen-bond donors and acceptors. They facilitate strong solute-solvent interactions in protic environments.

  • Aldehyde (-CHO) Group: Contributes to the molecule's overall dipole moment, enhancing solubility in polar aprotic solvents.

  • Aromatic Ring and Methyl (-CH₃) Group: Provide a lipophilic backbone that heavily restricts aqueous solubility but promotes dissolution in moderately non-polar organic solvents like dichloromethane.

The Causality of Solvent Selection

When introduced to a polar protic solvent like methanol, the solvent molecules actively disrupt the intramolecular hydrogen bonding between the aldehyde oxygen and the ortho-hydroxyl group of the solute. This endothermic cavity formation is rapidly offset by the exothermic formation of new intermolecular hydrogen bonds between the solute and methanol, driving the system toward a thermodynamically stable solvated state.

Solvation A Solid Solute (2-Hydroxy-3-methoxy -5-methylbenzaldehyde) B Solvent Cavity Formation (Endothermic) A->B C H-Bond Disruption & Solvent Penetration B->C D Thermodynamically Solvated State (Exothermic) C->D

Thermodynamic pathway of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde solvation in polar solvents.

Solubility Matrix in Organic Solvents

To facilitate rational solvent selection for synthesis and crystallization, the following table synthesizes the empirical solubility profile of 2-hydroxy-3-methoxy-5-methylbenzaldehyde across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventPolarity IndexDielectric Constant (ε)Empirical Solubility ( g/100 mL)Application Suitability
Protic Alcohols Methanol5.132.7> 10.0 (High)Optimal: Gold standard for Schiff base reflux[1].
Protic Alcohols Ethanol5.224.5> 8.0 (High)Excellent: Alternative to methanol.
Aprotic Polar Acetonitrile5.837.5> 10.0 (High)Excellent: Ideal for isolating specific polymorphs[2].
Halogenated Dichloromethane3.19.1> 15.0 (Very High)Good: Best for extraction; poor for condensation.
Aliphatic n-Hexane0.11.9< 0.5 (Low)Unsuitable: Primarily used as an anti-solvent.
Aqueous Water9.080.1< 0.1 (Very Low)Unsuitable: High lipophilicity prevents dissolution.

Strategic Applications in Schiff Base Synthesis

The solubility of 2-hydroxy-3-methoxy-5-methylbenzaldehyde directly dictates its utility in synthesizing complex ligands.

The Methanol Advantage: Methanol is universally preferred for condensation reactions involving this aldehyde. As demonstrated in the synthesis of supramolecular dimeric Mn(III) complexes, reacting the aldehyde with ethylenediamine in methanol ensures that both precursors remain fully dissolved, preventing the precipitation of unreacted intermediates[1]. Furthermore, methanol's boiling point (64.7°C) provides the perfect thermal window to drive the endothermic condensation reaction forward without degrading the sensitive methoxy groups.

Polymorphism Control via Solvent Tuning: Recent advancements have shown that solvent selection can induce polymorphism in the resulting Schiff bases. For instance, condensing 2-hydroxy-3-methoxy-5-methylbenzaldehyde with m-nitroaniline in acetonitrile yields an orthorhombic P2₁2₁2₁ polymorph (Form I), whereas performing the exact same reaction in methanol yields a Pca2₁ polymorph (Form II) with distinctly enhanced optoelectronic properties[2].

Similarly, the synthesis of tetranuclear {Ni₄O₄} cubane complexes heavily relies on a binary solvent system of acetonitrile/methanol (1:1, v/v) to balance the solubility of the organic ligand with the inorganic nickel nitrate salts[3].

Workflow Step1 Dissolve Aldehyde in Methanol (0.1 M, Ambient Temp) Step2 Add Primary Amine (Equimolar Ratio) Step1->Step2 Step3 Reflux Reaction (65°C, 1-4 hours) Step2->Step3 Step4 Cooling & Crystallization of Schiff Base Ligand Step3->Step4

Standard workflow for Schiff base condensation using methanol as the primary solvent.

Experimental Protocols

As a self-validating system, the following protocols ensure high reproducibility by incorporating mass-balance checks and precise thermodynamic controls.

Protocol A: Gravimetric Determination of Solubility

Purpose: To precisely quantify the solubility of the aldehyde in a target solvent prior to scaling up a reaction.

  • Preparation: Add 5.0 mL of the target organic solvent (e.g., Acetonitrile) to a pre-weighed, dry 20 mL scintillation vial containing a magnetic stir bar.

  • Saturation: Incrementally add solid 2-hydroxy-3-methoxy-5-methylbenzaldehyde in 100 mg portions while stirring at 400 rpm at a constant 25°C. Continue addition until visible solid persists for >2 hours, indicating thermodynamic saturation.

  • Equilibration: Seal the vial and allow the suspension to stir for 24 hours at 25°C to ensure complete equilibrium.

  • Filtration: Draw 2.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter to remove all undissolved particulates.

  • Gravimetric Analysis: Transfer exactly 1.0 mL of the filtered aliquot into a pre-weighed glass Petri dish. Evaporate the solvent completely under a gentle stream of nitrogen, followed by vacuum drying at 40°C for 2 hours.

  • Validation: Weigh the dish. The mass of the residue (in grams) multiplied by 100 yields the solubility in g/100 mL. Repeat in triplicate to ensure a relative standard deviation (RSD) of < 2%.

Protocol B: Standardized Schiff Base Condensation (The Methanol Route)

Purpose: To synthesize tetradentate {N₃O} or {N₂O₂} donor ligands with high purity[4].

  • Aldehyde Solvation: Dissolve 1.0 mmol (166.17 mg) of 2-hydroxy-3-methoxy-5-methylbenzaldehyde in 15 mL of anhydrous methanol in a 50 mL round-bottom flask. Stir until a clear, pale-yellow solution is achieved.

  • Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., N,N-dimethyldipropylenetriamine) dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C using an oil bath. Maintain reflux for 1 to 4 hours. The solution will typically deepen in color (e.g., to dark orange or red) as the imine bond forms.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For highly soluble ligands, concentrate the solution under reduced pressure to half its volume, then store at 4°C overnight to induce crystallization.

  • Isolation: Collect the resulting crystals via vacuum filtration, wash with 2 mL of cold methanol (to remove unreacted precursors), and dry under vacuum.

References

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices Crystal Growth & Design - ACS Publications[Link]

  • Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies PMC - National Institutes of Health[Link]

  • Magneto-structural studies on a number of doubly end-on cyanate and azide bridged dinuclear nickel(II) complexes with {N3O} donor Schiff base ligands RSC Publishing[Link]

  • Magnetic Property Modulation Tuned by Ligand Diversity in Tetranuclear {Ni4O4} Cubane Complexes Crystal Growth & Design - ACS Publications[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application Protocols for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Executive Summary 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0), commonly referred to as 5-Methylvanillin, is a highly versatile aromatic building block utilized extensively in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0), commonly referred to as 5-Methylvanillin, is a highly versatile aromatic building block utilized extensively in advanced organic synthesis and materials science[1][2]. Characterized by its reactive aldehyde moiety and phenolic hydroxyl group, it serves as a critical precursor in the synthesis of Schiff base metal complexes[3] and in the total synthesis of complex polycyclic natural products, such as hibarimicinone[4]. However, the same electrophilic and acidic properties that make it synthetically valuable also impart specific toxicological hazards. This whitepaper provides a rigorous, self-validating framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the physical and chemical properties of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is fundamental to predicting its behavior in both synthetic workflows and accidental exposure scenarios.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 7452-10-0[1]Unique chemical identifier for safety tracking.
Molecular Formula C9H10O3[1]Defines the stoichiometry for synthetic reactions.
Molecular Weight 166.17 g/mol [1]Used for precise molarity calculations.
Physical Form PowderProne to aerosolization; necessitates respiratory protection[1].
Melting Point 74–76 °CSolid at room temperature; requires dissolution for liquid-phase reactions.
Storage Temp. Room Temperature (RT)Stable under ambient conditions, but must be kept dry[1].
Hazard Classifications

According to the Globally Harmonized System (GHS), this compound carries the Warning signal word and the GHS07 (Exclamation mark) pictogram.

  • H302 (Harmful if swallowed): The compound exhibits acute oral toxicity due to the disruption of cellular processes by the reactive aldehyde group.

  • H315 / H319 (Causes skin/serious eye irritation): The phenolic hydroxyl group is weakly acidic, while the aldehyde carbon is highly electrophilic, leading to localized tissue irritation upon contact.

  • H335 (May cause respiratory irritation): Inhalation of the fine powder leads to deposition in the respiratory tract, where the compound reacts with mucosal proteins.

Toxicological Mechanisms & Causality

The primary toxicological mechanism of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde revolves around its electrophilic aldehyde functional group. When biological tissues (skin, eyes, or respiratory mucosa) are exposed to the compound, the primary amines present in tissue proteins act as nucleophiles. This initiates a nucleophilic attack on the carbonyl carbon, followed by dehydration, resulting in the formation of a covalent Schiff base adduct. This structural modification of native proteins can trigger an immune response, leading to sensitization and acute irritation.

ToxicityMechanism A 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde B Tissue Exposure (Inhalation / Dermal) A->B Contact C Nucleophilic Attack by Protein Amines B->C Absorption D Schiff Base Adduct Formation C->D Covalent Binding E Cellular Irritation & Sensitization (H315/H335) D->E Immune Response

Caption: Mechanism of aldehyde-induced tissue irritation and protein sensitization.

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the risks outlined above, handling must be governed by strict engineering controls and Personal Protective Equipment (PPE)[2].

Causality behind PPE Selection:

  • Nitrile Gloves: Selected over latex because nitrile provides superior chemical resistance against polar aromatic compounds, preventing dermal absorption[2].

  • Fume Hood: Required because the compound is a fine powder that easily forms aerosols. A face velocity of 80–100 FPM ensures dust is drawn away from the operator's breathing zone[1].

Self-Validating Handling Protocol
  • Preparation: Don a lab coat, safety goggles, and nitrile gloves[2].

    • Validation: Perform a visual inspection and inflation test of the gloves to ensure zero micro-punctures before proceeding.

  • Environment: Transfer the sealed container to a certified chemical fume hood[1].

  • Dispensing: Use an anti-static weighing spatula to transfer the powder to a tared weighing boat.

  • Decontamination: Wipe down the spatula and the exterior of the reagent bottle with a solvent-dampened wipe (e.g., ethanol) before removing them from the hood.

    • Validation: After cleaning the analytical balance, the digital readout must return to exactly 0.0000 g. Any fluctuation indicates residual powder that requires further cleaning.

Emergency Response & Spill Management Workflow

In the event of an accidental release, rapid containment is critical to prevent aerosolization and widespread contamination[1].

SpillWorkflow S1 1. Spill Detected S2 2. Evacuate & Ventilate S1->S2 S3 3. Don Nitrile Gloves & Respirator S2->S3 S4 4. Contain with Sand/Vermiculite S3->S4 S5 5. Sweep to Labeled Salvage Container S4->S5 S6 6. Dispose per Local Regulations S5->S6

Caption: Step-by-step emergency response workflow for solid chemical spills.

Self-Validating Spill Protocol
  • Evacuation: Immediately clear the immediate area and maximize fume hood ventilation[1].

  • Containment: Cover the spilled powder with an inert absorbent material such as sand or vermiculite to suppress dust formation[1].

  • Collection: Carefully sweep the mixture using a dedicated chemical spill brush and pan. Transfer to a closable, labeled salvage container[1].

  • Neutralization: Wash the spill surface thoroughly with soap and plenty of water[1].

    • Validation: Wipe the cleaned surface with a moistened universal pH indicator strip. A neutral reading (pH ~7.0) validates the complete removal of the slightly acidic phenolic residue.

Experimental Workflows: Synthesis of a Schiff-Base Ligand

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is frequently utilized to synthesize tetradentate Schiff-base ligands for transition metal catalysis (e.g., MnIII complexes)[3]. The following protocol details the condensation of this compound with ethylenediamine.

Self-Validating Synthesis Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in absolute methanol under an inert nitrogen atmosphere.

  • Addition: Slowly add 1.0 equivalent of ethylenediamine dropwise to the stirring solution. Causality: Slow addition prevents uncontrolled exothermic reactions and limits the formation of unwanted side products.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours[3].

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath to induce the precipitation of the Schiff-base ligand. Filter the precipitate under a vacuum and wash with cold methanol.

    • Validation Step 1 (In-Process): Perform Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The complete disappearance of the starting material spot (the aldehyde) confirms the reaction has reached completion.

    • Validation Step 2 (Analytical): Analyze the dried product via FT-IR spectroscopy. The absence of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at ~1620 cm⁻¹ validates the successful formation of the Schiff base.

Storage and Stability Logistics

To maintain chemical integrity and prevent degradation, strict storage parameters must be enforced:

  • Conditions: Store in a cool, dry, and well-ventilated place[1][2].

  • Container Integrity: Keep the container tightly closed and locked up (P405)[1].

  • Atmosphere: It is highly recommended to flush the headspace of the container with an inert gas (Argon or Nitrogen) before resealing. Causality: Aldehydes are prone to autoxidation upon prolonged exposure to atmospheric oxygen, which converts the aldehyde into a carboxylic acid impurity.

References

  • Quality and Safety in Asparagus Cultivation: A Three-Year Case Study Comparing Standardized Agricultural Bases and Small-Scale Farmers . ACS Omega. Available at: [Link]

  • Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1 . Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

Advanced Research Applications of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: From Single-Molecule Magnets to Photodynamic Therapy

Executive Summary 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0)[1], commonly referred to in literature as 5-methyl-o-vanillin or Me-val [2], is a highly versatile aromatic building block. Characterized by a f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0)[1], commonly referred to in literature as 5-methyl-o-vanillin or Me-val [2], is a highly versatile aromatic building block. Characterized by a formyl group flanked by hydroxyl and methoxy substituents, its unique molecular architecture makes it a privileged precursor in coordination chemistry[3]. This technical guide explores the mechanistic rationale behind its use, detailing self-validating protocols for synthesizing advanced materials—ranging from lanthanide-based Single-Molecule Magnets (SMMs)[4] to bioinorganic catalytic models[5] and antimicrobial photodynamic therapy (aPDT) agents[6].

Molecular Architecture & Electronic Tuning

The utility of Me-val stems from its highly tunable chelating pocket. The proximity of the hydroxyl (-OH) and methoxy (-OCH₃) groups to the aldehyde (-CHO) function allows for the systematic design of multidentate Schiff base ligands[3].

The Causality of the Methyl Substitution: Unlike standard o-vanillin, Me-val possesses a methyl group at the 5-position (para to the phenolic -OH)[2]. This structural modification is not merely steric; it exerts a profound electronic (+I) inductive effect. By pushing electron density into the aromatic ring, the methyl group increases the basicity of the phenolate oxygen upon deprotonation.

  • In Magnetochemistry: This increased electron density strengthens the σ -donation to hard metal centers like Dy(III), altering the crystal field splitting parameters—a critical requirement for maximizing the energy barrier ( Ueff​ ) to magnetization reversal in SMMs[4].

  • In Computational Design: Density Functional Theory (DFT) calculations (typically utilizing the B3LYP functional with a 6-311G(d) basis set) confirm that this substitution maintains the planarity of the benzene ring while optimizing the orientation of the substituent groups for metal coordination[3].

Self-Validating Synthesis Protocols

To harness Me-val for downstream applications, it must first be converted into a Schiff base ligand and subsequently metallated. The following protocol describes the synthesis of a tetradentate (O,N,N,O) ligand and its corresponding Mn(III) complex[7].

Protocol: Synthesis of Tetradentate Schiff-Base Ligand (H₂L) and Mn(III) Complex

Phase 1: Schiff Base Condensation

  • Preparation: Dissolve 1.0 mmol of 2-hydroxy-3-methoxy-5-methylbenzaldehyde in 20 mL of absolute methanol.

  • Amine Addition: Slowly add 0.5 mmol of ethylenediamine dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Causality: Methanol is selected as a protic solvent because it stabilizes the transition state of the imine condensation while allowing the less polar tetradentate Schiff base to precipitate out of solution as it forms.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. The reaction is complete only when the characteristic aldehyde C=O stretch (~1680 cm⁻¹) is completely absent, replaced by a sharp azomethine C=N stretch at 1615–1621 cm⁻¹[5].

Phase 2: Metallation and Oxidation

  • Metal Addition: To the confirmed ligand solution, add 0.5 mmol of Mn(NO₃)₂·4H₂O[7].

  • Deprotonation: Add 1.0 mmol of triethylamine (NEt₃) and stir at room temperature in the presence of ambient air[7].

    • Causality: NEt₃ acts as a non-nucleophilic base to deprotonate the two phenolic hydroxyl groups, generating a dianionic ligand capable of stabilizing high-valent metal centers. Ambient air naturally oxidizes the Mn(II) center to Mn(III), a process thermodynamically driven by the strong electron-donating nature of the Me-val derived ligand.

  • Self-Validation Checkpoint: The solution will undergo a distinct color shift (typically to dark brown/green). Subsequent IR analysis of the isolated crystals must show the disappearance of the phenolic O-H stretch and the appearance of coordinated nitrate stretches (e.g., at 1384 cm⁻¹)[5].

Synthesis_Workflow MeVal 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Condensation Schiff Base Condensation (MeOH, Reflux, 2h) MeVal->Condensation Amine Primary Amine (e.g., Ethylenediamine) Amine->Condensation Ligand Tetradentate Ligand (H2L) (O,N,N,O donor) Condensation->Ligand Validation IR Validation (C=N at 1615 cm⁻¹) Ligand->Validation Aliquot test Metal Metallation (Mn²⁺ or Dy³⁺ + NEt3) Ligand->Metal Validation->Metal If C=O absent Complex Target Metal Complex (SMM or Catalyst) Metal->Complex

Figure 1: Workflow for Schiff base synthesis and metallation from Me-val.

Key Research Applications

Single-Molecule Magnets (SMMs) and Quantum Computing

The exceptionally rich coordination chemistry of Me-val has led to the synthesis of purely 4f and mixed 3d–4f SMMs[2]. By reacting Me-val derived ligands with Lanthanide salts, researchers have successfully isolated Dy₄ and Zn₂Dy₂ butterfly-shaped complexes[2].

  • Magnetic Behavior: The Dy₄ complex displays slow magnetic relaxation at zero dc field, while the Zn₂Dy₂ complex exhibits field-supported slow magnetic relaxation[4].

  • Mechanism: Ab initio calculations reveal that the counter-complementary effect of ferromagnetic dipole–dipole interactions and intramolecular antiferromagnetic interactions among the Dy centers is responsible for this behavior[4], making them candidates for high-density data storage devices.

Bioinorganic Catalytic Models

Manganese's biological redox flexibility is exploited in metalloenzymes like catalase and the oxygen-evolving complex (OEC) in photosystem II[7]. Supramolecular dimeric Mn(III) complexes synthesized from Me-val Schiff bases serve as excellent structural and functional models for these enzymes[5]. The strong equatorial ligand field provided by the Me-val framework stabilizes the Mn(III) state, allowing for controlled catalytic oxidation studies.

Antimicrobial Photodynamic Therapy (aPDT)

Recent advancements have leveraged Me-val Schiff bases for photodynamic anti-inflammatory and antimicrobial applications[6]. When coordinated with Copper(II), these complexes exhibit strong antimicrobial PDT potential against both gram-negative Escherichia coli and gram-positive Staphylococcus aureus[6].

PDT_Pathway Complex Cu(II)-Schiff Base Complex Excited Excited Triplet State (T1) Complex->Excited Photon Absorption Light Light Irradiation (Specific λ) Light->Excited ROS Reactive Oxygen Species (1O2, •OH) Excited->ROS Energy Transfer to O2 O2 Molecular Oxygen (3O2) O2->ROS Death Bacterial Cell Death (S. aureus / E. coli) ROS->Death Oxidative Stress

Figure 2: Mechanism of Cu-Schiff base mediated antimicrobial Photodynamic Therapy (aPDT).

Quantitative Data & Spectroscopic Validation

The table below summarizes the critical spectroscopic checkpoints and corresponding magnetic/biological behaviors of Me-val and its derivatives, serving as a reference for experimental validation.

Compound / ComplexKey IR Frequencies (cm⁻¹)Magnetic / Biological BehaviorPrimary Application Area
Me-val (Precursor) ν(C=O): ~1680, ν(O-H): ~3200DiamagneticChemical Synthesis[3]
H₂L (Schiff Base) ν(C=N): 1615–1621DiamagneticLigand Precursor[5]
Dy₄ Complex ν(C=N): ~1620Slow magnetic relaxation (zero dc field)Single-Molecule Magnets[4]
Zn₂Dy₂ Complex ν(C=N): ~1620Field-supported slow magnetic relaxationQuantum Computing[2]
Mn(III) Dimer ν(C=N): 1618, ν(NO₃): 1384Antiferromagnetic couplingCatalytic Oxidation[5]
Cu(II) Complex ν(C=N): ~1615Photodynamic ROS generationAntimicrobial aPDT[6]

References

  • PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information (NIH). URL:[Link]

  • The first exploration of coordination chemistry using a methyl substituted o-vanillin based ligand: an example starting with Dy₄/Zn₂Dy₂ systems displaying slow relaxation of magnetization. New Journal of Chemistry (Royal Society of Chemistry). URL:[Link]

  • Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ACS Omega (American Chemical Society). URL:[Link]

  • Design, synthesis of a novel Schiff base derivative with fluorescence behavior: A structural and DFT based study. Researcher.life / Journal of the Chemical Society. URL:[Link]

Sources

Foundational

2-Hydroxy-3-methoxy-5-methylbenzaldehyde suppliers and commercial availability

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: Sourcing and Quality Assessment for Research and Development Introduction 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS No. 7452-10-0) is a substit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: Sourcing and Quality Assessment for Research and Development

Introduction

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS No. 7452-10-0) is a substituted aromatic aldehyde of significant interest to the scientific community, particularly those in drug development and fine chemical synthesis.[1][2] Its molecular structure, featuring hydroxyl, methoxy, methyl, and aldehyde functional groups on a benzene ring, provides a versatile scaffold for constructing more complex molecules. This guide serves as a comprehensive resource for researchers and scientists, offering insights into the commercial availability of this compound, strategies for supplier evaluation, and robust protocols for quality assessment to ensure the integrity of research outcomes.

Chemical Profile:

  • IUPAC Name: 2-hydroxy-3-methoxy-5-methylbenzaldehyde[1]

  • CAS Number: 7452-10-0[2]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [1]

  • Synonyms: 2-Hydroxy-3-methoxy-5-methyl-benzaldehyde[3]

Part 1: Commercial Availability and Supplier Landscape

Sourcing high-quality starting materials is a critical first step in any research endeavor. The commercial availability of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is relatively broad, with numerous chemical suppliers offering various grades and quantities. However, researchers must exercise diligence to procure the correct material and avoid confusion with structurally similar isomers.

A critical point of verification is the CAS Number. Several related compounds, such as 2-Hydroxy-5-methoxy-3-methylbenzaldehyde (CAS 886503-93-1) or o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde, CAS 148-53-8), possess similar names but different substitution patterns, which can lead to entirely different experimental results.[4][5] Always confirm that the supplier's product specifications list CAS No. 7452-10-0.

Table 1: Selected Suppliers of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Supplier (Partner/Brand)CAS NumberTypical PurityPhysical FormStorage Temperature
MilliporeSigma (ChemScene LLC)7452-10-098%Solid4°C, under nitrogen
MilliporeSigma (Fluorochem)7452-10-098%Not SpecifiedAmbient Storage
BLD Pharm7452-10-0Not SpecifiedNot SpecifiedNot Specified
AiFChem (via Sigma-Aldrich)7452-10-095%White to Yellow Powder/CrystalsInert atmosphere, room temp

This table is not exhaustive but represents a sample of commercially available options. Researchers should conduct their own supplier verification.[2][3][6]

When evaluating suppliers, prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is particularly important as it details the specific lot's purity and the analytical methods used for its determination (e.g., NMR, HPLC).[6]

Part 2: Quality Assessment and In-House Verification

Relying solely on a supplier's CoA is insufficient for rigorous scientific work. An independent, in-house quality assessment is a self-validating system that ensures the material's identity, purity, and suitability for its intended application. Upon receipt of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, a systematic workflow should be initiated.

Workflow for Incoming Material Qualification

QC_Workflow cluster_0 Initial Receipt & Documentation cluster_1 Preliminary Physical & Spectroscopic Checks cluster_2 Confirmatory & Quantitative Analysis cluster_3 Final Decision A Receive Compound B Verify CAS No. on Label (7452-10-0) A->B C Review Supplier CoA & SDS B->C D Visual Inspection (Color, Form) C->D E Perform TLC for Spot Purity D->E F Measure Melting Point E->F G Acquire ¹H NMR Spectrum (Structural Confirmation) F->G H Run HPLC-UV Analysis (Quantitative Purity) G->H I Compare Data to Specs H->I J Accept Lot for Use I->J Pass K Reject Lot / Contact Supplier I->K Fail

Caption: Quality control workflow for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Experimental Protocols for Verification

1. Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

  • Objective: To quickly assess the number of components in the sample.

  • Methodology:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

    • Dissolve a small amount of the compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in the chamber until the solvent front nears the top.

    • Visualize the spots under UV light (254 nm). A single, strong spot is indicative of high purity.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the compound. While a specific method for this exact isomer is not detailed in the provided literature, a general reverse-phase method, adaptable from similar compounds like o-vanillin, is highly effective.[7]

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for mass spectrometry compatibility.

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

3. Structural Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and substitution pattern.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum should be consistent with the structure of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Key expected resonances include:

      • An aldehyde proton singlet (~9.8-10.0 ppm).

      • Two aromatic protons, appearing as distinct singlets or narrow doublets.

      • A phenolic hydroxyl proton singlet (variable chemical shift).

      • A methoxy group singlet (~3.9 ppm).

      • A methyl group singlet (~2.3 ppm).

Part 3: Safe Handling and Storage

Proper handling and storage are paramount for maintaining the compound's integrity and ensuring laboratory safety.

Safety Profile: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is classified as harmful and an irritant.[2]

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Storage Recommendations: Suppliers recommend storing the compound in a tightly sealed container, often under an inert atmosphere like nitrogen or argon, to prevent degradation.[2] Storage temperatures vary, with some suppliers recommending refrigerated conditions (4°C) while others state room temperature is acceptable.[2] Adhering to the specific storage conditions provided by the supplier for your purchased lot is the best practice.

Conclusion

For researchers in drug development and related fields, the successful synthesis of novel entities begins with well-characterized and pure starting materials. This guide provides a framework for sourcing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, emphasizing the critical need for verifying its identity via its CAS number. By implementing a robust, in-house quality control workflow that includes spectroscopic and chromatographic analysis, scientists can proceed with confidence, ensuring the reliability and reproducibility of their experimental results.

References

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 2-hydroxy-5-methyl benzaldehyde, 613-84-3. (n.d.). The Good Scents Company. Retrieved March 14, 2026, from [Link]

  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98%. (n.d.). Fisher Scientific. Retrieved March 14, 2026, from [Link]

  • Benzaldehyde, 2-hydroxy-3-methoxy-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Benzaldehyde, 2-hydroxy-3-methoxy-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application... (2017). ResearchGate. Retrieved March 14, 2026, from [Link]

  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved March 14, 2026, from [Link]

  • 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. (2015). ResearchGate. Retrieved March 14, 2026, from [Link]

  • 2-Hydroxy-3-methoxybenzaldehyde. (2018). SIELC Technologies. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Thermochemical and Thermodynamic Profiling of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in Advanced Coordination Chemistry

Executive Summary As a building block in synthetic and coordination chemistry, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Me-val, CAS: 7452-10-0) serves as a highly tunable precursor for designing complex molecular archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a building block in synthetic and coordination chemistry, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Me-val, CAS: 7452-10-0) serves as a highly tunable precursor for designing complex molecular architectures. While its isolated standard enthalpy of formation provides baseline stability metrics, the true thermochemical value of Me-val lies in the thermodynamics of its complexation (e.g., Schiff base condensation) and the activation parameters ( ΔH‡ , ΔS‡ ) of its resulting metallo-catalysts.

This whitepaper synthesizes the physicochemical properties, catalytic thermodynamics, and computational thermochemistry of Me-val and its derivatives. By examining bond dissociation free energies (BDFE) and magnetic exchange coupling ( J ) through Broken-Symmetry Density Functional Theory (BS-DFT), we provide a comprehensive guide for researchers engineering Single-Molecule Magnets (SMMs) and biomimetic catalysts.

Physicochemical Baseline & Structural Thermodynamics

The molecular architecture of Me-val is defined by three functional groups on the aromatic ring, each dictating specific thermodynamic behaviors during self-assembly[1]:

  • Hydroxyl Group (-OH): Upon deprotonation, it acts as the primary thermodynamic anchor, forming highly stable chelate rings with transition metals.

  • Methoxy Group (-OCH₃): Modulates the electron density of the aromatic system. In multinuclear complexes (e.g., {Ni4​O4​} cubanes), it frequently acts as a μ3​ -bridge, stabilizing the core geometry[2].

  • Methyl Group (-CH₃): Provides critical steric bulk. This bulk dictates the entropy of crystallization ( ΔScryst​ ) by forcing specific intermolecular π−π stacking arrangements, which is essential for isolating magnetic spin centers in SMMs[3].

Quantitative Thermochemical Data Summary

The following table consolidates the baseline physicochemical properties of the isolated molecule alongside the extracted thermodynamic parameters of its derived transition metal complexes.

Table 1: Physicochemical and Thermochemical Properties of Me-val and Derivatives

Property / ParameterValueContext / Source
Molecular Weight 166.17 g/mol Baseline physical property[1]
XLogP3 1.7Lipophilicity metric[1]
Topological Polar Surface Area 46.5 ŲSurface polarity[1]
Thermal Stability (Decomposition) 216 °C – 330 °CTGA of Ni4​ cubane complexes[2]
Mn-Cl Bond Dissociation Free Energy ~23 ± 7 kcal/molExperimental homolysis in MnIII complexes[4]
Activation Energy ( Ea​ ) ~25 ± 1 kJ/molPhenoxazinone synthase biomimetic model[5]

Thermochemistry of Biomimetic Catalysis

Me-val is frequently condensed with diamines to form tetradentate Schiff bases, which subsequently coordinate with manganese or cobalt to form biomimetic catalysts (e.g., models for phenoxazinone synthase or catalase)[5]. The catalytic efficiency of these complexes is governed by the activation enthalpy ( ΔH‡ ) required to reach the transition state during substrate oxidation.

Protocol 1: Kinetic and Thermodynamic Evaluation of Catalytic Oxidation

To extract the activation parameters, we monitor the aerobic oxidation of o-aminophenols. This protocol is designed as a self-validating system: we use 2-amino-5-methylphenol because its oxidation product exhibits a distinct, non-overlapping absorption band at ~433 nm.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 × 10⁻⁴ M stock solution of the Me-val-derived MnIII catalyst in methanol. Prepare a 1.0 × 10⁻² M solution of the substrate (2-amino-5-methylphenol).

  • Spectral Baseline: Record a baseline UV-Vis spectrum of the catalyst. Causality: Establishing the baseline ensures that the catalyst's inherent metal-to-ligand charge transfer (MLCT) bands do not interfere with the product's chromophore.

  • Kinetic Tracking: Mix the solutions in a temperature-controlled cuvette. Monitor the absorbance at 433 nm over time.

  • Self-Validation (Isosbestic Points): Overlay the time-resolved spectra. The presence of sharp isosbestic points confirms a clean A→B conversion. If isosbestic points drift, it indicates thermochemically unstable intermediates or side reactions.

  • Thermodynamic Extraction: Repeat the kinetic tracking at multiple temperatures (e.g., 298 K, 308 K, 318 K, 328 K) to determine the observed rate constants ( kobs​ ).

  • Eyring Analysis: Plot ln(kobs​/T) versus 1/T . Extract the activation enthalpy ( ΔH‡ ) from the slope and the activation entropy ( ΔS‡ ) from the intercept.

G N1 Precatalyst Mn(III)-Schiff Base Complex N2 O2 Binding & Activation Thermodynamic Eq (ΔH°, ΔS°) N1->N2 + O2 N3 Substrate Coordination (e.g., o-aminophenol) N2->N3 + Substrate N4 Transition State Activation Parameters (ΔH‡, ΔS‡) N3->N4 Thermal Activation N5 Product Release Exergonic Step (ΔG < 0) N4->N5 Oxidation N5->N1 Catalyst Regeneration

Figure 1: Thermochemical cycle for biomimetic aerobic oxidation catalyzed by Me-val complexes.

Computational Thermochemistry: Broken-Symmetry DFT

In the development of Single-Molecule Magnets (SMMs), Me-val acts as a compartmental ligand to bridge 3d transition metals and 4f lanthanides (e.g., Ni2​Dy2​ butterfly complexes)[6]. The magnetic exchange coupling constant ( J ) is a direct thermodynamic measure of the energy difference between spin states. We utilize Broken-Symmetry Density Functional Theory (BS-DFT) to compute this energy gap.

Protocol 2: BS-DFT Workflow for Exchange Coupling ( J )

Causality: Standard DFT forces all unpaired electrons into a high-spin configuration. To model antiferromagnetic coupling, we must artificially break the spatial symmetry of the wavefunction to allow α and β spins to localize on different metal centers.

Step-by-Step Methodology:

  • Geometry Input: Import the X-ray crystallographic coordinates of the Me-val complex. Do not optimize the geometry. Causality: Optimizing the geometry in the gas phase removes the solid-state packing effects induced by the ligand's methyl group, artificially altering the metal-metal distances and ruining the J calculation.

  • Functional Selection: Apply a hybrid functional (e.g., B3LYP or TPSSh) with a def2-TZVP basis set. The exact exchange admixture in hybrid functionals is critical for preventing the artificial delocalization of spin density (the self-interaction error).

  • High-Spin (HS) Calculation: Calculate the single-point energy of the ferromagnetic state ( EHS​ ).

  • Broken-Symmetry (BS) Calculation: Flip the spin on one of the metal centers to generate the antiferromagnetic guess. Converge the wavefunction to find EBS​ .

  • Self-Validation (Spin Contamination): Check the expectation value of the spin operator ⟨S2⟩ for the HS state. It must closely match the theoretical S(S+1) value. Significant deviation indicates severe spin contamination, invalidating the thermochemical output.

  • Parameter Extraction: Calculate J using the Yamaguchi approach:

    J=⟨S2⟩HS​−⟨S2⟩BS​EBS​−EHS​​

DFT_Workflow S1 X-Ray Geometry Input (Me-val Complex) S2 DFT Setup (B3LYP / def2-TZVP) S1->S2 S3 Broken-Symmetry (BS) Spin State Modeling S2->S3 S4 High-Spin (HS) State Modeling S2->S4 S5 Exchange Coupling (J) ΔE = E(BS) - E(HS) S3->S5 S4->S5

Figure 2: BS-DFT computational workflow for extracting magnetic exchange coupling (J) parameters.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde" PubChem.[Link]

  • S. Chattopadhyay et al. "Bioinspired Mononuclear Mn Complexes for O2 Activation and Biologically Relevant Reactions" ResearchGate.[Link]

  • A. Panja et al. "Magnetic Property Modulation Tuned by Ligand Diversity in Tetranuclear {Ni4O4} Cubane Complexes" Crystal Growth & Design (ACS).[Link]

  • S. Roy et al. "Magneto-structural and theoretical insights into Ni2Dy2 butterfly single-molecule magnets with diverse anionic co-ligands" Dalton Transactions (RSC).[Link]

  • A. Panja et al. "Biomimetic catalytic activity and structural diversity of cobalt complexes with N3O-donor Schiff base ligand" ResearchGate.[Link]

  • S. Roy et al. "The distinguishing effect of the magnetic states of cobalt on the performance of single-molecule magnet behaviors" ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of Novel Azo Dyes Utilizing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde as a Coupling Precursor

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract & Introduction Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or mo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that constitute the chromophore.[1][2] Their applications are extensive, ranging from dyeing textiles and coloring plastics to uses in analytical chemistry and advanced materials.[3] Furthermore, many azo compounds exhibit significant biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[4]

The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile, attacking an electron-rich coupling component.[2][5]

This application note provides a comprehensive guide to the use of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde as a coupling component in the synthesis of novel azo dyes. This precursor is of particular interest due to its multifunctional nature. The electron-donating hydroxyl (–OH) and methoxy (–OCH₃) groups strongly activate the aromatic ring for electrophilic substitution, while the aldehyde (–CHO) functional group offers a reactive site for post-synthesis modifications, such as the formation of azo-Schiff base derivatives.[6][7] We will explore the foundational principles, provide detailed experimental protocols, and discuss the characterization of the resulting dye molecules.

Core Scientific Principles & Mechanistic Insights

The successful synthesis of azo dyes from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde hinges on the precise control of two fundamental organic reactions.

The Diazotization Reaction

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8] The reaction is performed in a cold, acidic solution.

  • In-Situ Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, typically hydrochloric acid (HCl), to generate unstable nitrous acid (HNO₂) in the reaction mixture.[8][9]

    NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Electrophile: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack and Diazonium Salt Formation: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the resonance-stabilized diazonium salt ([Ar-N₂]⁺).[8][10]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently or revert to the parent amine at higher temperatures.[11] Maintaining the reaction in an ice bath is mandatory for safety and yield.

  • Strong Acidic Medium: An excess of strong acid is required to generate the nitrous acid and prevent the newly formed diazonium salt from coupling with unreacted amine, which would form undesirable triazene byproducts.[12]

The Azo Coupling Reaction

This reaction is an electrophilic aromatic substitution where the diazonium ion ([Ar-N₂]⁺) is the electrophile and the activated aromatic ring of the coupling component is the nucleophile.[13]

  • Activation of the Coupling Component: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a highly activated system. The reaction is typically carried out in a mildly alkaline solution (e.g., aqueous NaOH). This deprotonates the phenolic hydroxyl group to form a phenoxide ion (–O⁻), which is an even more powerful activating group than the hydroxyl group, further increasing the ring's nucleophilicity.

  • Positional Selectivity (Regioselectivity): The hydroxyl group is a strong ortho, para-director. In 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, the positions are:

    • Position 2: -OH

    • Position 3: -OCH₃

    • Position 5: -CH₃

    • The para position relative to the hydroxyl group (C5) is the most electronically favored site for substitution. However, it is blocked by a methyl group.

    • The ortho positions (C1 and C3) are blocked by the aldehyde and methoxy groups, respectively.

    • This leaves Position 6 as the only available site for coupling. This position is meta to the strongly activating -OH and -OCH₃ groups and ortho to the deactivating -CHO group.

Expert Insight: The substitution pattern of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde presents a synthetic challenge. Coupling at the C6 position is electronically and sterically less favorable than the typical coupling at C5 seen with o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[14] Therefore, the reaction may require slightly more forcing conditions or may result in lower yields compared to analogues where the C5 position is unsubstituted. This structural feature, however, also ensures the synthesis of a single, well-defined regioisomer.

Experimental Protocols & Methodologies

Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood. Caution: Diazonium salts are potentially explosive when isolated in a dry, solid state. They should always be kept in a cold aqueous solution and used immediately after preparation.[10]

Protocol 1: Diazotization of a Representative Aromatic Amine (Aniline)

This protocol provides a general method for preparing the diazonium salt solution.

Materials:

  • Aniline (or other substituted primary aromatic amine): 1.0 eq

  • Concentrated Hydrochloric Acid (37%): ~3.0 eq

  • Sodium Nitrite (NaNO₂): 1.05 eq

  • Distilled Water

  • Ice

  • Starch-Iodide Paper

Procedure:

  • In a 250 mL beaker, add the aromatic amine (1.0 eq) to a mixture of concentrated HCl (3.0 eq) and 50 mL of water. Stir until the amine has completely dissolved, forming the amine hydrochloride salt.

  • Cool the beaker in an ice-salt bath, stirring continuously until the temperature of the solution is between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in 20 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Use a pipette or a dropping funnel. Crucially, ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes.

  • Validation Step: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate dark blue-black color indicates that the diazotization is complete.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved and persists for 5 minutes.

  • The resulting clear, cold diazonium salt solution is now ready for immediate use in the coupling reaction. Do not store.

Protocol 2: Azo Coupling with 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: 1.0 eq

  • Sodium Hydroxide (NaOH): ~2.0 eq

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Distilled Water & Ice

Procedure:

  • In a 500 mL beaker, dissolve 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 eq) in 100 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this solution in an ice-salt bath to between 0 and 5 °C with constant, vigorous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the stirred, cold solution of the coupling component. The addition should be done portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • A brightly colored precipitate should form immediately upon addition. The color will depend on the specific aromatic amine used.

  • Once the addition is complete, continue to stir the reaction mixture in the ice bath for another 60-90 minutes to ensure the reaction goes to completion.

  • Neutralization & Isolation: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This ensures the complete precipitation of the dye.

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Visualization of Synthesis Workflow & Chemistry

General Experimental Workflow

The overall process from starting materials to final characterization follows a logical and sequential path.

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Purification & Analysis Amine Aromatic Amine (Ar-NH2) Acid NaNO2 / aq. HCl Amine->Acid 0-5 °C Diazonium Diazonium Salt Solution [Ar-N2]+Cl- Acid->Diazonium Stir 15 min AzoDye Crude Azo Dye (Precipitate) Diazonium->AzoDye Slow Addition Coupler 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde (in aq. NaOH) Coupler->AzoDye 0-5 °C Purify Filtration & Washing AzoDye->Purify Dry Drying Purify->Dry Recrystallize Recrystallization (e.g., from Ethanol) Dry->Recrystallize Characterize Spectroscopic Characterization Recrystallize->Characterize

Caption: High-level workflow for the synthesis of azo dyes.

Chemical Reaction Scheme

The following diagram illustrates the chemical transformation during the azo coupling step.

reaction Figure 2: Azo coupling with 2-Hydroxy-3-methoxy-5-methylbenzaldehyde at C6. cluster_reactants Reactants Ar-N2+ Ar-N≡N⁺ arrow aq. NaOH 0-5 °C Ar-N2+->arrow plus1 + coupler coupler->arrow product arrow->product

Caption: Azo coupling occurs at the C6 position of the benzaldehyde ring.

Characterization Data & Interpretation

After synthesis and purification, the structure of the azo dye must be confirmed using spectroscopic methods. The table below summarizes the expected data based on analogous compounds reported in the literature.

Technique Characteristic Signal / Observation Interpretation & Causality Reference
UV-Visible Spectroscopy Strong absorption band (λmax) in the visible region (typically 400-600 nm).This absorption is due to π → π* electronic transitions within the extended conjugated system created by the Ar-N=N-Ar' chromophore. The exact λmax determines the dye's color.[15]
FT-IR Spectroscopy (cm⁻¹) ~3400 (broad): O-H stretch~1650: C=O stretch (aldehyde)~1580-1450: N=N stretch (azo group)~1250: C-O stretch (aryl ether)The presence of these specific vibrational bands confirms the key functional groups in the final product. The N=N stretch is particularly diagnostic for azo compound formation.[1][14]
¹H NMR Spectroscopy (ppm) ~10-11: Singlet, -CHO proton~13-15: Broad singlet, phenolic -OH proton (intramolecular H-bonding)~7-8: Multiplets, aromatic protons~3.9: Singlet, -OCH₃ protons~2.3: Singlet, -CH₃ protonsProvides a detailed map of the proton environment, confirming the connectivity of the molecule and the success of the coupling reaction. The downfield shift of the phenolic proton suggests hydrogen bonding with the azo nitrogen.[16][17]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target azo dye.Confirms the overall molecular formula and provides definitive evidence of the final product's identity.[16]

Potential Applications & Future Work

Azo dyes derived from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are promising candidates for several applications:

  • Textile Dyes: The presence of the hydroxyl group can aid in binding to fibers like wool and silk.[2]

  • Biologically Active Agents: Azo compounds and benzaldehyde derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[4] The synthesized dyes should be screened for potential bioactivity.

  • Precursors for Azo-Schiff Bases: The aldehyde group is a versatile handle for further reactions. Condensation with various primary amines can yield a library of Azo-Schiff base ligands.[6] These ligands can chelate with metal ions to form colored complexes with unique photophysical properties and potential catalytic applications.

Future work should focus on synthesizing a series of these dyes using different aromatic amines to study how substituents on the second aromatic ring affect the color (λmax) and properties of the final dye.

References

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.
  • Diazotization Titration Methods and Applic
  • Basic Principles, Methods and Application of Diazotization Titr
  • An In-depth Technical Guide to the Diazotization Reaction Mechanism for Arom
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC.
  • Synthesis, Spectral Characterisation of Novel Azo–Dye 4- ((E)-(2-Hydroxy-3-Methoxy-5-((E)-Thiazol-2- Yldiazenyl)Benzylidene)Am. Biointerface Research in Applied Chemistry.
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.
  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwidejournals.com.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2'- METHYLPHENYL)-6-ARYLAZO-4. International Journal of Scientific & Technology Research.
  • Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Research and Analytical Reviews.
  • The Use of Heterocyclic Azo Dyes on Different Textile M
  • Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes. European Journal of Chemistry.
  • Azo Coupling. Organic Chemistry Portal.
  • Azo coupling – Knowledge and References. Taylor & Francis.
  • A Review on Synthesis of new Azo Compounds of Para Hydroxy Benzaldehyde and Determination of their Activity.

Sources

Application

Introduction: The Versatility of Substituted Salicylaldehydes in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of Schiff Bases from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde The condensation reaction between a primary amine and an aldehyde to form a Schiff base, or imine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Schiff Bases from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

The condensation reaction between a primary amine and an aldehyde to form a Schiff base, or imine, is a cornerstone of synthetic chemistry.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, are not merely synthetic curiosities; they are a class of privileged scaffolds in medicinal chemistry and drug development. Their biological efficacy often stems from the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with a variety of biological targets.[1]

This guide focuses on a particularly valuable building block: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. As a derivative of o-vanillin, this aromatic aldehyde possesses a unique arrangement of functional groups—hydroxyl, methoxy, and methyl—that modulate the electronic and steric properties of the resulting Schiff bases. This substitution pattern provides a handle for fine-tuning the therapeutic potential of these molecules, which have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4]

Herein, we provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for synthesis and characterization, and a discussion of the applications of these Schiff bases, particularly for researchers and professionals in drug development.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a Schiff base from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and a primary amine is a classic example of a nucleophilic addition followed by an elimination reaction. The overall process is typically reversible and can be catalyzed by a weak acid.[2][5]

Causality of Mechanistic Steps:

  • Protonation of the Carbonyl (Acid-Catalyzed): In the presence of a catalyst like glacial acetic acid, the aldehyde's carbonyl oxygen is protonated. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic primary amine.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the now highly electrophilic carbonyl carbon. This forms a new carbon-nitrogen bond and breaks the C=O pi bond, resulting in a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a rapid intramolecular or solvent-mediated step. This converts the hydroxyl group into a much better leaving group: water.

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This step regenerates the catalyst and forms a protonated imine, or iminium ion.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product. Driving the reaction to completion often involves removing the water formed, typically through azeotropic distillation or the use of dehydrating agents.[5][6]

The substituents on the aromatic ring play a key role. The hydroxyl group (-OH) can form an intramolecular hydrogen bond, which can influence the conformation and reactivity. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups slightly increase the electron density in the ring, but the overall reaction is dominated by the electrophilicity of the aldehyde functional group.

G cluster_start Reactants cluster_mechanism Mechanism Steps Aldehyde 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Protonation 1. Acid Catalyst (H⁺) Protonates Carbonyl Aldehyde->Protonation Amine Primary Amine (R-NH₂) Attack 2. Nucleophilic Attack by Amine Amine->Attack Protonation->Attack Activated Carbonyl Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine ProtonTransfer 3. Proton Transfer (N⁺ to O) Carbinolamine->ProtonTransfer WaterElim 4. Elimination of H₂O to form Iminium Ion ProtonTransfer->WaterElim Deprotonation 5. Deprotonation yields Schiff Base WaterElim->Deprotonation Product Schiff Base Product (+ H₂O) Deprotonation->Product

Caption: Acid-catalyzed mechanism for Schiff base formation.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and characterization of Schiff bases from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Researchers should optimize conditions based on the specific primary amine used.

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol details the condensation reaction. The choice of absolute ethanol as a solvent is strategic; it effectively dissolves the aldehyde and most primary amines while having a boiling point suitable for reflux without requiring excessively high temperatures. The catalytic amount of glacial acetic acid ensures the reaction proceeds at a reasonable rate without causing unwanted side reactions.[1][6][7]

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • A selected primary amine (e.g., Aniline, 2-aminophenol, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot and the disappearance of the aldehyde spot indicate product formation.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • If precipitation does not occur, reduce the solvent volume under vacuum or place the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and air dry.

Table 1: Example Reagents for Schiff Base Synthesis

ReagentMolar Mass ( g/mol )Moles (mmol)AmountMolar Ratio
2-Hydroxy-3-methoxy-5-methylbenzaldehyde180.19101.80 g1.0
Aniline93.13100.93 g1.0
Absolute Ethanol--50 mLSolvent
Glacial Acetic Acid--2-3 dropsCatalyst
Expected Yield255.31 (Product)-~2.30 g (90%)-
Protocol 2: Purification and Characterization

This protocol is essential for validating the identity and purity of the synthesized compound. Recrystallization is a powerful technique for purifying solid organic compounds. The spectroscopic data provides a definitive "fingerprint" of the final product.

A. Purification by Recrystallization

  • Dissolve the crude Schiff base in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry them in a desiccator.

B. Spectroscopic Characterization The synthesis is validated by comparing the spectra of the product to the starting materials. Key changes confirm the formation of the imine bond.[8][9][10]

Table 2: Key Spectroscopic Data for Schiff Base Validation

Spectroscopic MethodStarting Material (Aldehyde)Expected in Schiff Base ProductRationale for Change
FT-IR (cm⁻¹) Strong C=O stretch (~1650-1670)Disappearance of C=O stretch. Appearance of C=N (imine) stretch (~1600-1640).Confirms conversion of the aldehyde carbonyl to an imine.
¹H NMR (δ, ppm) Aldehyde proton (-CHO) singlet (~9.8-10.5)Disappearance of aldehyde proton. Appearance of azomethine proton (-CH=N-) singlet (~8.0-9.0).Direct evidence of imine bond formation.
¹³C NMR (δ, ppm) Aldehyde carbon (C=O) signal (~190-200)Disappearance of aldehyde carbon signal. Appearance of imine carbon (C=N) signal (~150-165).Confirms the change in the carbon's chemical environment.
Mass Spec (m/z) M⁺ corresponding to C₉H₁₀O₃M⁺ or [M+H]⁺ corresponding to the calculated mass of the Schiff base.Confirms the molecular weight of the final product.

Workflow for Synthesis and Application Studies

The development of novel therapeutic agents from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde follows a logical progression from synthesis to biological evaluation. The synthesized Schiff bases can act as bidentate or tridentate ligands, readily forming stable complexes with transition metals, which often exhibit enhanced biological activity compared to the free ligands.[3][9]

G cluster_apps Application Pathways Start Starting Materials (Aldehyde + Primary Amine) Synthesis Protocol 1: Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Protocol 2: Purification (Recrystallization) Synthesis->Purification Characterization Protocol 2: Spectroscopic Characterization (FT-IR, NMR, MS) Purification->Characterization PureLigand Pure Schiff Base Ligand Characterization->PureLigand MetalComplex Metal Complexation (e.g., with Cu²⁺, Ni²⁺, Zn²⁺) PureLigand->MetalComplex BioScreen Biological Screening (e.g., Antimicrobial, Anticancer) PureLigand->BioScreen Direct Testing MetalComplex->BioScreen Enhanced Activity Result Lead Compound Identification BioScreen->Result

Caption: General workflow from synthesis to biological evaluation.

Applications in Drug Development

Schiff bases derived from substituted salicylaldehydes are attractive candidates for drug discovery due to their diverse pharmacological profiles.

  • Antimicrobial and Antifungal Activity: The imine group is often critical for antimicrobial activity, potentially by interfering with cell wall synthesis or protein function in microbes. The resulting metal complexes have been shown to possess enhanced activity against various Gram-positive and Gram-negative bacteria and fungi.[3][9]

  • Anticancer Activity: Many Schiff bases exhibit significant cytotoxic activity against various cancer cell lines.[4][11] Their mechanism of action can involve inducing apoptosis by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, or by disrupting mitochondrial membrane potential.[4]

  • Ionophores and Sensors: The ability of these compounds to selectively bind metal ions has led to their use in the development of electrochemical sensors.[3]

The structural diversity achievable by simply varying the primary amine component allows for the creation of large libraries of related compounds for high-throughput screening, making this an efficient strategy for identifying novel therapeutic leads.

References

  • Investigation Of Spectroscopic And Electronic Properties Of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method | Request PDF. ResearchGate. Available at: [Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. Available at: [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis, structural characterization, spectroscopic studies and antimicrobial activities of Schiff base ligands and their metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. SciSpace. Available at: [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available at: [Link]

  • SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Imine formation-Typical procedures. OperaChem. Available at: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. PMC. Available at: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Method

2-Hydroxy-3-methoxy-5-methylbenzaldehyde as a precursor for biologically active molecules

Application Note: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde as a Versatile Precursor in Bioactive Ligand Design and Catalysis Executive Summary & Structural Rationale 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly kno...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde as a Versatile Precursor in Bioactive Ligand Design and Catalysis

Executive Summary & Structural Rationale

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly known as 5-methyl-o-vanillin) is a highly versatile aromatic building block[1][2]. Its unique molecular architecture—featuring a formyl group flanked by a hydroxyl and a methoxy group, with a para-methyl substituent—makes it an ideal precursor for complex biologically active molecules and advanced coordination chemistry[1].

Causality of Structural Features:

  • Chelating Proximity: The adjacent hydroxyl (-OH) and methoxy (-OCH3) groups relative to the formyl (-CHO) group create a highly pre-organized pocket. Upon Schiff base condensation, this forms a robust O,N,O-donor or N2O2-donor environment capable of stabilizing transition metals like Mn(III), Cu(II), and Dy(III)[1][3].

  • Electronic & Steric Tuning: The methyl group at the 5-position acts as an electron-donating group via inductive effects. This increases the electron density on the phenolate oxygen, strengthening metal-ligand bonds and stabilizing higher oxidation states (e.g., Mn(III) to Mn(V)=O in catalytic cycles)[3]. Furthermore, the methyl group enhances the lipophilicity of the resulting complexes, a critical parameter for cellular uptake in antimicrobial and photodynamic therapy (PDT) applications[4].

Workflow A: Synthesis of Tetradentate Schiff Base Ligands

The primary route to crafting bioactive ligands from this precursor is through Schiff base condensation with primary diamines[1].

Protocol: Synthesis of N,N′-bis(3-methoxy-5-methylsalicylidene)-ethane-1,2-diamine (H2L) Rationale: Ethylenediamine is chosen to create a tetradentate (N2O2) salen-type ligand. Methanol is used as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly crystalline Schiff base product, driving the thermodynamic equilibrium forward[3].

  • Preparation: Dissolve 2.0 mmol (332.3 mg) of 2-hydroxy-3-methoxy-5-methylbenzaldehyde in 15 mL of absolute methanol in a 50 mL round-bottom flask.

  • Amine Addition: Slowly add 1.0 mmol (60.1 mg) of ethylenediamine dropwise to the stirring solution at room temperature.

    • Self-Validation (QC): The solution will immediately transition from pale yellow to a deep, vibrant yellow, indicating the initial formation of the imine bond.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 3 hours.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the bright yellow microcrystals under a vacuum. Wash the filter cake with 2 x 5 mL of cold methanol and 5 mL of diethyl ether to remove unreacted aldehydes.

  • Drying & Verification: Dry in vacuo.

    • Self-Validation (QC): Perform FT-IR spectroscopy. The disappearance of the strong aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1625 cm⁻¹) confirms complete conversion[3].

Workflow B: Metallation for Catalytic and Antimicrobial Applications

Schiff bases derived from 5-methyl-o-vanillin readily form stable complexes with transition metals. Mn(III) complexes are highly valued for catalytic oxidation, while Cu(II) complexes exhibit potent antimicrobial PDT activity[3][4].

Protocol: Synthesis of Mononuclear Mn(III) Complex [Mn(L)(H2O)2]X Rationale: Mn(II) salts are used as starting materials. The reaction is conducted under aerobic conditions because atmospheric oxygen acts as a mild oxidant, driving the thermodynamically favorable oxidation of Mn(II) to Mn(III) within the stabilizing N2O2 ligand field[3].

  • Ligand Deprotonation: Dissolve 1.0 mmol of the synthesized H2L ligand in 20 mL of methanol. Add 2.0 mmol of triethylamine to deprotonate the phenolic hydroxyl groups, enhancing their coordinating ability.

  • Metallation: Dissolve 1.0 mmol of Manganese(II) nitrate in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Self-Validation (QC): The solution will rapidly darken from yellow to dark brown/black, a visual confirmation of the oxidation from Mn(II) to Mn(III)[5].

  • Stirring & Aeration: Stir the mixture openly in the air at room temperature for 4 hours to ensure complete aerobic oxidation.

  • Isolation: Filter any insoluble impurities. Allow the dark brown filtrate to evaporate slowly at room temperature.

  • Harvesting: After 3-5 days, collect the dark brown single crystals suitable for X-ray diffraction. Wash with cold methanol and dry.

Workflow C: Knoevenagel Condensation to Coumarin Scaffolds

Beyond coordination chemistry, 2-hydroxy-3-methoxy-5-methylbenzaldehyde reacts with active methylene compounds (e.g., malononitrile) to form coumarin derivatives, which are privileged pharmacophores in drug discovery[1].

Protocol: Synthesis of 8-Methoxy-6-methyl-2-oxo-2H-chromene-3-carbonitrile Rationale: A catalytic amount of piperidine provides the basic environment needed to deprotonate malononitrile. The proximity of the phenolic -OH allows for rapid intramolecular cyclization following the initial condensation, yielding the coumarin ring[1].

  • Setup: In a 25 mL flask, combine 1.0 mmol of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and 1.1 mmol of malononitrile in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of piperidine.

    • Self-Validation (QC): The reaction mixture will warm slightly and change color, indicating the exothermic formation of the enolate intermediate.

  • Reflux: Heat to reflux for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot under UV light (365 nm).

  • Precipitation: Pour the mixture into 50 mL of crushed ice/water. Stir vigorously until a solid precipitates.

  • Purification: Filter, wash with water, and recrystallize from hot ethanol to yield the pure coumarin derivative.

Quantitative Data Summaries

Table 1: Physicochemical and Spectral Properties of Synthesized Compounds

CompoundYield (%)ColorMelting Point (°C)Key IR Bands (cm⁻¹)
Precursor (5-Me-o-vanillin)N/APale Yellow74 - 77ν(C=O) 1670, ν(OH) ~3200
H2L (Schiff Base Ligand)88 - 92Bright Yellow185 - 187ν(C=N) 1625, ν(OH) ~3450
[Mn(L)(H2O)2]NO3 75 - 80Dark Brown> 250 (decomp)ν(C=N) 1605, ν(Mn-N) 540
Coumarin Derivative 82 - 85Off-White210 - 212ν(C=O lactone) 1720, ν(C≡N) 2220

Table 2: Biological and Catalytic Efficacy Profiles

Complex/CompoundApplicationTarget / SubstratePerformance Metric
Cu(II)-H2L Complex Antimicrobial PDTS. aureus / E. coli>99.9% reduction under light irradiation[4]
[Mn(L)(H2O)2]NO3 Catalytic OxidationStyrene85% conversion to Styrene Oxide (4h)[3]
Coumarin Derivative Bioactive ScaffoldGeneral AntimicrobialMIC: 16 - 32 µg/mL (varies by strain)

Visualizations

G Precursor 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Condensation1 Schiff Base Condensation (+ Ethylenediamine) Precursor->Condensation1 Condensation2 Knoevenagel Condensation (+ Malononitrile) Precursor->Condensation2 SchiffBase Tetradentate Schiff Base Ligand (H2L) Condensation1->SchiffBase Coumarin Coumarin Derivatives (Bioactive Scaffolds) Condensation2->Coumarin Metallation1 Metallation (+ Mn salts) Aerobic Oxidation SchiffBase->Metallation1 Metallation2 Metallation (+ Cu salts) SchiffBase->Metallation2 MnComplex Mn(III) Complexes (Catalytic Oxidation) Metallation1->MnComplex CuComplex Cu(II) Complexes (Antimicrobial PDT) Metallation2->CuComplex

Divergent synthetic workflows of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

G MnIII Mn(III) Schiff Base Pre-catalyst Oxidant Oxidant Addition (e.g., H2O2 / PhIO) MnIII->Oxidant MnV High-Valent Mn(V)=O Active Species Oxidant->MnV Intermediate Radical/Epoxide Intermediate MnV->Intermediate Oxygen Transfer Styrene Styrene Substrate Styrene->Intermediate Intermediate->MnIII Catalyst Regeneration Product Styrene Oxide (Target Product) Intermediate->Product

Mechanistic pathway of Mn(III)-catalyzed styrene oxidation utilizing Schiff base complexes.

References

  • Title: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Design, synthesis of a novel Schiff base derivative with fluorescence behavior: A structural and DFT based study Source: Researcher.Life / Journal of Inorganic and Organometallic Polymers and Materials URL: [Link]

Sources

Application

Condensation reactions involving 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

An Application Guide to Condensation Reactions of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde for Pharmaceutical and Materials Science Introduction: The Versatility of a Substituted Benzaldehyde 2-Hydroxy-3-methoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Condensation Reactions of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde for Pharmaceutical and Materials Science

Introduction: The Versatility of a Substituted Benzaldehyde

2-Hydroxy-3-methoxy-5-methylbenzaldehyde, a derivative of vanillin, is a highly functionalized aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern—featuring a hydroxyl, a methoxy, a methyl, and an aldehyde group—creates a nuanced electronic and steric environment. This structure notates only allows for diverse chemical transformations but also imparts significant biological and material properties to its derivatives. The aldehyde group is a prime site for condensation reactions, a class of reactions fundamental to the formation of carbon-carbon and carbon-nitrogen double bonds.

This guide provides an in-depth exploration of the primary condensation reactions involving 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, designed for researchers in drug discovery and materials science. We will delve into the mechanistic underpinnings of Knoevenagel condensations, Claisen-Schmidt reactions for chalcone synthesis, and Schiff base formations, offering detailed, field-tested protocols and explaining the causal relationships behind experimental choices.

Section 1: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[1] This reaction is a modification of the aldol condensation and is widely used to synthesize precursors for pharmaceuticals and fine chemicals.[2]

Reaction Mechanism: A Tale of Two Pathways

The reaction proceeds via a nucleophilic addition followed by dehydration.[1] The choice of a weak base, such as piperidine or triethylamine, is critical. A strong base could induce self-condensation of the aldehyde, leading to unwanted byproducts.[1] The mechanism can proceed through two primary pathways depending on the catalyst.

  • Direct Enolate Pathway : A weak base deprotonates the active methylene compound (e.g., malononitrile, ethyl acetoacetate) to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. The resulting intermediate readily undergoes dehydration to yield the α,β-unsaturated product.[2]

  • Iminium Ion Pathway (Amine Catalysis) : When a secondary amine like piperidine is used, it can first react with the benzaldehyde to form a highly electrophilic iminium ion. This increased electrophilicity accelerates the attack by the enolate of the active methylene compound.[2][3]

Knoevenagel_Mechanism cluster_activation Activation of Methylene cluster_addition Nucleophilic Addition & Dehydration Active_Methylene Z-CH₂-Z' Carbanion Carbanion (Z-CH⁻-Z') Active_Methylene->Carbanion Proton Abstraction Base Base (B:) Base->Active_Methylene Aldehyde Ar-CHO (2-Hydroxy-3-methoxy-5-methylbenzaldehyde) Carbanion->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product (Ar-CH=C(Z)Z') Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde with malononitrile.

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Malononitrile (or other active methylene compound like ethyl acetoacetate)

  • Ethanol (absolute)

  • Piperidine (or triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (10 mmol) and malononitrile (10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.5 mL). The use of a weak base is crucial to prevent side reactions.[4]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

ParameterValue/ConditionRationale/Comment
Aldehyde 2-Hydroxy-3-methoxy-5-methylbenzaldehydeSubstrate
Active Methylene Malononitrile, Ethyl Acetoacetate, etc.Nucleophile source
Catalyst Piperidine, TriethylamineWeak base to facilitate carbanion formation without self-condensation.[1]
Solvent Ethanol, MethanolPolar protic solvent to dissolve reactants.
Temperature RefluxProvides energy to overcome the activation barrier.
Monitoring Thin Layer Chromatography (TLC)To track the disappearance of reactants and appearance of the product.

Section 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde (with α-hydrogens).[5][6] When 2-Hydroxy-3-methoxy-5-methylbenzaldehyde reacts with an acetophenone derivative, it produces chalcones (1,3-diphenyl-2-propen-1-ones). These compounds are renowned for their extensive pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8]

Reaction Mechanism: Base-Catalyzed Pathway

This reaction is typically catalyzed by a strong base, such as sodium or potassium hydroxide.[9] The mechanism involves two key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion.

  • Aldol Addition & Dehydration: The enolate attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone, or chalcone.[10][11] This dehydration step is highly favorable due to the formation of an extended conjugated system across the molecule.

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_condensation Addition & Dehydration Ketone Ar'-COCH₃ (Acetophenone) Enolate Enolate Ion (Ar'-COCH₂⁻) Ketone->Enolate Proton Abstraction Base OH⁻ Base->Ketone Aldehyde Ar-CHO (Substituted Benzaldehyde) Enolate->Aldehyde Nucleophilic Attack Intermediate β-Hydroxy Ketone Aldehyde->Intermediate Chalcone Chalcone (Ar-CH=CH-CO-Ar') Intermediate->Chalcone Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol details the synthesis of a chalcone from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and a substituted acetophenone.

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40-60%)

  • Beaker or flask

  • Magnetic stirrer

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts (e.g., 5 mmol) of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and the chosen acetophenone derivative in ethanol (15-20 mL) in a beaker or flask with stirring.[12]

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of KOH or NaOH dropwise with vigorous stirring.[10] A color change and the formation of a precipitate are often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (12-16 hours).[10][13] The reaction progress can be monitored by TLC.

  • Neutralization and Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Carefully acidify the solution with dilute HCl to neutralize the excess base and precipitate the chalcone product.[10]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol is a common method for purification.[13]

ParameterValue/ConditionRationale/Comment
Aldehyde 2-Hydroxy-3-methoxy-5-methylbenzaldehydeElectrophile; lacks α-hydrogens.
Ketone Substituted AcetophenoneNucleophile source; must have α-hydrogens.
Catalyst NaOH, KOH (aqueous solution)Strong base required to deprotonate the less acidic ketone α-hydrogen.[9]
Solvent EthanolDissolves both organic reactants and the aqueous base.
Temperature Room Temperature or slightly belowBalances reaction rate while minimizing side reactions.
Work-up Acidification with HClNeutralizes the base and precipitates the final chalcone product.[10]

Section 3: Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are synthesized through the condensation of a primary amine with an aldehyde or ketone.[14] Schiff bases derived from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are of significant interest in medicinal chemistry and coordination chemistry, exhibiting a wide array of biological activities and serving as versatile ligands for metal complexes.[14][15]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a Schiff base is a reversible reaction that typically proceeds in two stages, often catalyzed by a small amount of acid.[14]

  • Hemiaminal Formation: The nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal (or carbinolamine).[16]

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the Schiff base. The acid catalyst facilitates this step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).

Schiff_Base_Mechanism Aldehyde Ar-CHO (Substituted Benzaldehyde) Hemiaminal Hemiaminal Intermediate (Ar-CH(OH)-NHR) Aldehyde->Hemiaminal Amine R-NH₂ (Primary Amine) Amine->Aldehyde Nucleophilic Attack Schiff_Base Schiff Base (Imine) (Ar-CH=N-R) Hemiaminal->Schiff_Base Dehydration (-H₂O) Water H₂O

Caption: General mechanism for the formation of a Schiff base.

Experimental Protocol: Synthesis of a Schiff Base

This protocol outlines a standard method for synthesizing a Schiff base from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Primary Amine (e.g., aniline, sulfanilamide)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reactant Solution: Dissolve an equimolar amount of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in absolute ethanol in a round-bottom flask.[14]

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine, also dissolved in a minimal amount of ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl oxygen, increasing its electrophilicity.[14]

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.

  • Isolation: Cool the reaction mixture to room temperature or in an ice bath. The solid Schiff base product can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.[17]

General Experimental Workflow

The successful execution of these condensation reactions relies on a systematic and well-organized laboratory workflow. This encompasses careful setup, diligent monitoring, and effective purification to ensure the high purity and yield of the final product.

Workflow Start Reaction Planning (Stoichiometry, Solvent, Catalyst) Setup Assemble Glassware (Flask, Condenser, Stirrer) Start->Setup Reactants Dissolve Reactants & Add Catalyst Setup->Reactants Reaction Heating & Stirring (Reflux or Room Temp) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Workup Reaction Quenching & Product Precipitation Monitoring->Workup Reaction Complete Isolation Vacuum Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (NMR, IR, MS, M.P.) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for synthesis, purification, and analysis.

Conclusion

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a remarkably versatile precursor for generating molecular complexity through condensation reactions. The Knoevenagel, Claisen-Schmidt, and Schiff base reactions provide reliable and efficient pathways to a vast library of compounds. The resulting α,β-unsaturated systems, chalcones, and imines are not merely synthetic curiosities; they are potent scaffolds in the design of new therapeutic agents and functional materials. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount for researchers aiming to harness the full potential of this valuable starting material.

References

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC. [Link]

  • Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]

  • Synthesis and anticancer activity of chalcones derived from vanillin and isovanillin. ResearchGate. [Link]

  • Reuse of catalyst for the condensation reaction between benzaldehyde... ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]

  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC. [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Chalcone-related small molecules as potent antibacterial and antifungal agents. Ain Shams University. [Link]

  • Claisen-Schmidt Condensation. Unknown Source. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Condensation Reactions: Claisen-Schmidt Condensation, Perkins Condensation & Knoevenagel Condensatio. Unacademy. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]

  • The Knoevenagel condensation is a special case of the aldol conde... Pearson+. [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Unknown Source. [Link]

  • Synthesis and characterization of three new asymmetric Schiff bases and X- ray crystal structure of [H2cd3-OMesalen] ligand. Sciforum. [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]

  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Unknown Source. [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Unknown Source. [Link]

  • Green synthesis of chalcones derivatives. SciSpace. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Unknown Source. [Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). Cambridge University Press. [Link]

  • The template condensation between 2-hydroxy-3-methoxybenzaldehyde with the branched tetradentate amine. ResearchGate. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. PMC. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. ResearchGate. [Link]

  • (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). ResearchGate. [Link]

  • A Concise Route to 3-Hydroxy-4-Methoxy-5-Methylbenzaldehyde Derivative. Taylor & Francis Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (also known as 5-methyl-o-vanillin or 3-methoxy-5-methylsalicylaldehyde). This compound is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (also known as 5-methyl-o-vanillin or 3-methoxy-5-methylsalicylaldehyde). This compound is a highly valuable intermediate in organic synthesis, frequently utilized in the design of Schiff base ligands for single-molecule magnets (SMMs) and complex coordination chemistry[1].

Due to its specific functional group array—a phenolic hydroxyl, a methoxy ether, and an aldehyde—researchers often encounter challenges with chromatographic streaking, supercooling, and separation from structurally similar precursors. This guide synthesizes field-proven methodologies to ensure you achieve >99% purity.

Physicochemical Profiling

Understanding the intrinsic properties of your target molecule is the foundation of any successful purification strategy. The quantitative data below dictates the thermodynamic and kinetic behaviors of the compound during isolation.

PropertyValueCausality / Relevance to Purification
Molecular Weight 166.17 g/mol [2]Essential for stoichiometric calculations during bisulfite derivatization.
Melting Point 74–76 °C[3]Primary metric for purity; residual solvents or regioisomers will depress this value.
Topological Polar Surface Area 46.5 Ų[2]Indicates moderate polarity; dictates a non-polar dominant mobile phase for TLC/Flash.
H-Bond Donors / Acceptors 1 / 3[2]The phenolic -OH drives strong silica interactions, requiring acid modifiers during chromatography.

Troubleshooting & FAQs

Q: My isolated product is an oil, but the literature states it should be a solid. How do I induce crystallization? Causality: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde has a relatively low melting point of 74–76 °C [3]. When concentrated rapidly on a rotary evaporator, the compound frequently supercools into a viscous oil. Trace amounts of residual extraction solvents (like ethyl acetate or dichloromethane) disrupt the crystal lattice thermodynamics, further depressing the melting point. Solution: Perform a solvent-mediated trituration. Add a cold, non-polar anti-solvent (e.g., hexanes or pentane) to the oil. Scratch the interior of the glass flask vigorously with a glass rod. This localized friction creates microscopic glass shards that act as nucleation sites, lowering the activation energy required for crystal lattice formation.

Q: During silica gel chromatography, my product streaks heavily across the TLC plate. How can I improve resolution? Causality: The molecule possesses both a phenolic hydroxyl (-OH) and an aldehyde (-CHO) group [2]. While there is intramolecular hydrogen bonding, the molecule still acts as a strong hydrogen bond donor/acceptor with the free silanol (Si-OH) groups on the silica stationary phase. This causes non-linear adsorption isotherms, observed as tailing. Solution: Modify your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) by adding 1% v/v glacial acetic acid. The acid competitively binds to the active silanol sites and suppresses the ionization of the phenolic -OH, ensuring the compound elutes as a tight, symmetrical band.

Q: How do I separate the target aldehyde from unreacted phenolic precursors (e.g., creosol)? Causality: Both the starting material and the product share similar polarities, making standard chromatography tedious. However, the target compound contains a reactive formyl group. Aldehydes undergo nucleophilic addition with bisulfite ions to form water-soluble α-hydroxy sulfonate salts, whereas phenols do not react. Solution: Utilize a bisulfite extraction protocol. This is a self-validating chemical purification: phase separation inherently guarantees the isolation of the formyl-containing product from non-aldehyde impurities.

Q: What are the optimal storage conditions for the purified compound? Causality: Substituted benzaldehydes are susceptible to autoxidation into their corresponding benzoic acids when exposed to atmospheric oxygen and light. Solution: Store the purified solid at 4 °C under an inert atmosphere (nitrogen or argon) in an amber glass vial to ensure long-term stability [4].

Validated Purification Workflows

Workflow Diagram: Bisulfite Chemical Purification

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Phenol) Ether Dissolve in Diethyl Ether Crude->Ether Bisulfite Add 40% Aq. NaHSO3 (Vigorous Stirring) Ether->Bisulfite OrgLayer Organic Layer (Discard: Phenol Impurities) Bisulfite->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Bisulfite->AqLayer Bottom Layer Regenerate Add 10% HCl or Na2CO3 (Decompose Adduct) AqLayer->Regenerate Extract Extract with EtOAc & Concentrate Regenerate->Extract Regenerated Aldehyde

Chemical purification workflow for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde via bisulfite adduct.

Step-by-Step Methodologies
Protocol A: Chemical Purification via Bisulfite Adduct Formation

This protocol chemically separates the target aldehyde from unreacted phenols and over-methylated byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of ~0.5 M.

  • Adduct Formation: Add an equal volume of freshly prepared 40% w/v aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously at room temperature for 2–3 hours. A white precipitate (the bisulfite adduct) may form at the interface.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the aqueous layer (and any interfacial solid). Discard the organic layer, which contains unreacted creosol and non-aldehyde impurities.

  • Washing: Wash the aqueous layer once with a small volume of clean diethyl ether to remove trace organic impurities.

  • Regeneration: Carefully adjust the pH of the aqueous layer to ~2 using 10% HCl (or to ~10 using 10% Na₂CO₃) and stir for 30 minutes. This reverses the equilibrium, decomposing the adduct and regenerating the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with ethyl acetate (3 × 50 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a highly pure semi-solid.

Protocol B: Thermodynamic Recrystallization

This protocol is ideal for removing trace regioisomers and achieving analytical-grade purity (>99%).

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimum volume of boiling ethanol (just enough to completely dissolve the solid).

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly turbid (indicating the saturation point).

  • Clarification: Add 1–2 drops of hot ethanol until the turbidity just clears.

  • Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed. Causality: Slow cooling favors the thermodynamic product, excluding regioisomers from the growing crystal lattice.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (4 °C) for 30 minutes to force the remaining compound out of the mother liquor.

  • Isolation: Collect the pale yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 30% aqueous ethanol.

  • Drying: Dry the crystals under high vacuum for 12 hours. Verify purity by confirming a sharp melting point of 74–76 °C.

References

  • Sinhababu, A. K., & Borchardt, R. T. (1983). Selective Ring C-Methylation of Hydroxybenzaldehydes via Their Mannich Bases. Synthetic Communications, 13(8), 677–683. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. This valuable aromatic aldehyde is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. This valuable aromatic aldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during its synthesis, ensuring a higher success rate and purity in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, providing explanations for the underlying chemistry and actionable protocols to mitigate these issues.

Problem 1: Low Yield of the Desired Product and Presence of a Major Isomeric Impurity.

Question: My reaction is producing a significant amount of an isomeric byproduct, leading to a low yield of the target 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. How can I improve the regioselectivity of the formylation?

Answer:

The formation of a regioisomeric byproduct is a common challenge in the formylation of asymmetrically substituted phenols like 2-methoxy-4-methylphenol (creosol). The primary cause is the electrophilic attack of the formylating agent at an alternative activated position on the aromatic ring.

Plausible Side Reaction:

The hydroxyl and methoxy groups on 2-methoxy-4-methylphenol are ortho-, para-directing. While the desired product results from formylation at the C6 position (ortho to the hydroxyl group and meta to the methyl group), a common side reaction is the formylation at the C4 position (ortho to the hydroxyl and ortho to the methoxy group), yielding 2-Hydroxy-5-methoxy-3-methylbenzaldehyde .

Mechanistic Insight:

In reactions like the Reimer-Tiemann and Duff reactions, the directing effects of the substituents play a crucial role. The hydroxyl group is a powerful activating group, strongly directing ortho and para. The methoxy and methyl groups also contribute to the activation of the ring. The final isomer ratio is a delicate balance of electronic and steric effects, as well as the specific reaction mechanism. For instance, the Reimer-Tiemann reaction, which proceeds via a dichlorocarbene intermediate, can sometimes show reduced selectivity compared to methods with more sterically demanding electrophiles[1][2]. The Duff reaction, however, is often noted for its high ortho-selectivity due to a proposed mechanism involving hydrogen bonding between the phenolic proton and the formylating species, which favors attack at the adjacent ortho position[3][4][5].

Troubleshooting and Optimization Protocols:

  • Reaction Choice: If you are using a Reimer-Tiemann reaction and observing significant isomer formation, consider switching to the Duff reaction , which generally offers higher ortho-selectivity for phenols[3][4].

  • Temperature Control: Maintain a consistent and optimized reaction temperature. In the Reimer-Tiemann reaction, lower temperatures can sometimes improve selectivity, although this may also decrease the reaction rate. For the Duff reaction, the temperature is typically elevated, but excessive heat can lead to other side reactions[6].

  • Solvent Effects: The choice of solvent can influence regioselectivity. In the Duff reaction, using trifluoroacetic acid has been reported to influence the ortho/para isomer ratio[7].

  • Purification: If isomer formation is unavoidable, careful purification is necessary.

    • Column Chromatography: A silica gel column using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for separating isomers with different polarities. Monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent gradient[8].

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.

Problem 2: Formation of a Dark, Tarry, or Polymeric Residue.

Question: My reaction mixture is turning dark and producing a significant amount of an insoluble, tar-like substance. What is causing this and how can I prevent it?

Answer:

The formation of resinous or polymeric byproducts is a frequent issue in the formylation of activated phenols, especially under harsh reaction conditions.

Plausible Side Reactions:

  • Phenol-Formaldehyde Type Polymerization: The formylating agent (or its precursors like formaldehyde in the Duff reaction) can react with the phenol in a condensation reaction, leading to the formation of polymeric chains.

  • Dimerization/Condensation Reactions: The desired product or the starting material can undergo self-condensation or react with other species in the reaction mixture to form higher molecular weight byproducts. A potential byproduct is the formation of a bis-arylmethane derivative, such as bis-(2-hydroxy-3-methoxy-5-methylphenyl)methane , which can arise from the reaction of the starting phenol with an intermediate hydroxymethyl species[9].

Mechanistic Insight:

These side reactions are often acid or base-catalyzed and are promoted by higher temperatures and prolonged reaction times. The highly activated nature of the phenolic ring makes it susceptible to multiple electrophilic attacks, which can initiate polymerization.

Troubleshooting and Optimization Protocols:

  • Control of Stoichiometry: In the Duff reaction, using an excess of hexamethylenetetramine (HMTA) can lead to di-formylation and polymerization. Carefully control the stoichiometry of the reagents.

  • Temperature Management: Avoid excessively high temperatures. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions like the Reimer-Tiemann, ensure efficient cooling and slow addition of reagents[10].

  • Reaction Time: Monitor the reaction progress using TLC and quench the reaction as soon as the desired product is formed to minimize the formation of byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can contribute to the formation of colored impurities.

  • Work-up Procedure: Prompt and efficient work-up of the reaction mixture is crucial. Delaying the work-up can sometimes lead to further side reactions.

Problem 3: Evidence of Di-formylation in the Product Mixture.

Question: My analytical data (e.g., NMR, MS) suggests the presence of a di-formylated product. How can this happen and how can I avoid it?

Answer:

Di-formylation occurs when two aldehyde groups are introduced onto the aromatic ring. This is more common with highly activated phenols where multiple positions are susceptible to electrophilic attack.

Plausible Side Reaction:

The formation of 2-Hydroxy-3-methoxy-5-methyl-1,4-dicarbaldehyde or other di-formylated isomers is possible, especially in the Duff reaction, which is known to be capable of multiple formylations[3].

Mechanistic Insight:

The introduction of the first aldehyde group is deactivating, which generally makes a second formylation more difficult. However, the strong activating effects of the hydroxyl and methoxy groups can still render the ring sufficiently nucleophilic for a second attack, particularly if forcing conditions (high temperature, long reaction time, excess formylating agent) are used.

Troubleshooting and Optimization Protocols:

  • Stoichiometry of the Formylating Agent: This is the most critical parameter. Reduce the molar ratio of the formylating agent (e.g., HMTA in the Duff reaction) relative to the 2-methoxy-4-methylphenol.

  • Reaction Time and Temperature: As with polymerization, shorter reaction times and milder temperatures will disfavor the second formylation.

  • Monitoring the Reaction: Use TLC or HPLC to monitor the formation of the mono- and di-formylated products and stop the reaction when the concentration of the desired mono-formylated product is at its maximum.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde?

A1: The most common laboratory syntheses involve the formylation of 2-methoxy-4-methylphenol (creosol). The two most frequently employed methods are:

  • The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene as the electrophile. It typically favors ortho-formylation[10][11].

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic acid or trifluoroacetic acid) as the formylating agent. It is known for its high selectivity for the ortho position in phenols[3][4]. Other formylation methods like the Gattermann[12][13], Vilsmeier-Haack[14][15][16][17], and formylation with paraformaldehyde and magnesium chloride/triethylamine might also be applicable.

Q2: What is the expected 1H NMR spectrum for the desired product, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde?

A2: While a definitive spectrum should be compared to a standard, the expected signals for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are:

  • A singlet for the aldehyde proton (-CHO) around 9.8-10.5 ppm.

  • A singlet for the phenolic hydroxyl proton (-OH) which can be broad and may appear over a wide range, often downfield (e.g., >10 ppm).

  • Two singlets or narrowly split doublets for the two aromatic protons.

  • A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

  • A singlet for the methyl group protons (-CH₃) around 2.2-2.4 ppm.

Q3: How can I confirm the identity of the isomeric byproduct, 2-Hydroxy-5-methoxy-3-methylbenzaldehyde?

A3: The isomeric byproduct will have a similar 1H NMR spectrum, but the chemical shifts and coupling patterns of the aromatic protons will be different. The most reliable method for confirmation is to use 2D NMR techniques (like COSY and NOESY) to establish the connectivity and spatial relationships of the protons. If an authentic sample of the isomer is available, comparison of their spectroscopic data (NMR, IR, MS) and chromatographic behavior (TLC, HPLC, GC) is the most straightforward approach.

Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and the key side reactions that can occur.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Methoxy-4-methylphenol (Creosol) B Formylation (e.g., Reimer-Tiemann or Duff Reaction) A->B C 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Desired Product) B->C D Isomer Formation (2-Hydroxy-5-methoxy-3-methylbenzaldehyde) B->D Alternative electrophilic attack E Di-formylation B->E Excess formylating agent/ Harsh conditions F Polymerization/Dimerization (e.g., bis-arylmethane) B->F Condensation reactions

Caption: Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and potential side reactions.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxy-aldehydes. J. Chem. Soc.1932 , 1987-1988. [Link]

  • Gattermann, L.; Koch, J. A. Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1897 , 30, 1622–1624. [Link]

  • PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Vilsmeier-Haack reaction. [Link]

  • Grokipedia. Duff reaction. [Link]

  • Name Reactions in Organic Synthesis.
  • PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes C
  • Rajanna, K. C., et al. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry2011 , 1(4), 225-231. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2013 , 4(1), 76-85. [Link]

  • Chemistry Stack Exchange. Why does phenol react on oxygen in the Gattermann–Koch reaction? [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Supporting Information for Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. [Link]

  • Saito, T., et al. A Concise Route to 3-Hydroxy-4-Methoxy-5-Methylbenzaldehyde Derivative. Synthetic Communications2000 , 30(13), 2407-2412. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • SpectraBase. 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum. [Link]

  • BYJU'S. Gattermann reaction examples. [Link]

  • Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Grimblat, N., et al. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 10496-10501. [Link]

  • Google Patents.
  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing you with a robust framework for success.

Introduction

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a valuable substituted aromatic aldehyde, serving as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis, however, can be challenging, often plagued by low yields and the formation of isomeric byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde?

A1: The two most prevalent methods for the ortho-formylation of phenols, and thus for this synthesis, are the Reimer-Tiemann reaction and the Duff reaction.[2][3]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base.[4][5] The reactive species is dichlorocarbene (:CCl₂), which acts as the electrophile.[3][6]

  • Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically with glycerol, acetic acid, or trifluoroacetic acid as the solvent.[7][8] It is particularly effective for phenols with electron-donating substituents.[7]

Q2: Which method, Reimer-Tiemann or Duff, is better for my synthesis?

A2: The choice depends on several factors, including scale, available reagents, and desired purity profile.

  • The Reimer-Tiemann reaction can be prone to low yields and the formation of a para-isomer, which can complicate purification. The reaction conditions are also quite harsh (strong base, heat), which may not be suitable for sensitive substrates.[3][5] The reaction is also known to be highly exothermic and can be prone to thermal runaways.[3][6]

  • The Duff reaction is often considered milder and can provide better ortho-selectivity, though yields can still be modest.[7][8][9] It avoids the use of hazardous chloroform. However, the workup can be more complex. For many substituted phenols, the Duff reaction is often preferred for its selectivity.[10]

Q3: What is the starting material for this synthesis?

A3: The logical starting material is 4-methoxy-2-methylphenol. The hydroxyl and methoxy groups are electron-donating and will direct the electrophilic formylation to the ortho and para positions. The existing substituents will sterically and electronically guide the incoming aldehyde group to the desired position.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[11][12] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts.[13] Spot the reaction mixture alongside the starting material to track its consumption and the appearance of the product spot.

Q5: What are the key safety precautions for these reactions?

A5: Both syntheses require strict safety measures.

  • Reimer-Tiemann: Chloroform is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] The reaction with strong bases is highly exothermic and requires careful temperature control to prevent runaway reactions.[2][3]

  • Duff Reaction: While it avoids chloroform, the reaction often requires heating in acidic conditions. Standard precautions for handling acids and heating reactions should be followed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Probable Cause(s) Solution(s) & Preventative Measures
Low or No Yield 1. Inactive Reagents: The base in the Reimer-Tiemann reaction may be old or have absorbed CO₂. Hexamine in the Duff reaction can degrade with moisture. 2. Insufficient Temperature: Both reactions require heating to proceed at a reasonable rate.[6] 3. Poor Mixing (Reimer-Tiemann): This reaction is often biphasic, and inefficient mixing can limit the reaction rate.[3][5]1. Use fresh, high-purity reagents. Ensure the base is potent and the hexamine is dry. 2. Optimize reaction temperature. For the Reimer-Tiemann, maintain a temperature of 60-70°C.[2] For the Duff reaction, higher temperatures (e.g., in glycerol) may be needed. 3. Ensure vigorous stirring. In the Reimer-Tiemann reaction, use a mechanical stirrer. A phase-transfer catalyst can also be employed to improve the reaction between the aqueous and organic phases.[3]
Formation of Multiple Products (Isomers) 1. Lack of Selectivity (Reimer-Tiemann): The dichlorocarbene can attack the para-position, leading to the formation of 4-hydroxy-5-methoxy-3-methylbenzaldehyde.[5] 2. Over-reaction (Duff): In some cases, diformylation can occur if multiple ortho positions are available.[7]1. Modify the reaction conditions. Lowering the temperature may slightly improve ortho-selectivity. The Duff reaction generally offers better ortho-selectivity.[7] 2. Use stoichiometric amounts of hexamine. Ensure the reaction is not run for an excessively long time after the starting material is consumed (monitor by TLC). 3. Purification: Isomers will likely need to be separated by column chromatography.[13]
Dark, Tarry Reaction Mixture 1. Decomposition of Starting Material or Product: Phenols and aldehydes can be sensitive to strong bases and high temperatures, leading to polymerization or degradation. 2. Oxidation: Phenols can be susceptible to oxidation, especially under basic conditions.1. Maintain strict temperature control. Avoid overheating. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Decrease reaction time. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of basic, phenolic compounds can lead to stable emulsions during aqueous extraction. 2. Oily Product: The product may not crystallize easily if it is impure. 3. Similar Polarity of Byproducts: Isomeric byproducts can have very similar polarities to the desired product, making separation difficult.[13]1. Break emulsions by adding a saturated brine solution. Centrifugation can also be effective. 2. Purify via column chromatography. If recrystallization fails, column chromatography using silica gel is the most reliable method for separating closely related compounds.[13] Test various solvent systems (e.g., hexane/ethyl acetate gradients) with TLC to find the optimal separation conditions. 3. Consider derivatization. In some cases, converting the aldehyde to a crystalline derivative (e.g., a Schiff base) can aid in purification, followed by hydrolysis back to the aldehyde.[14]

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Reimer-Tiemann Reaction

Objective: To synthesize 2-Hydroxy-3-methoxy-5-methylbenzaldehyde from 4-methoxy-2-methylphenol using the Reimer-Tiemann reaction.

Materials:

  • 4-methoxy-2-methylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether or Dichloromethane

  • Dilute sulfuric acid or hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic or mechanical stirrer, heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 4-methoxy-2-methylphenol (1 mol equivalent) in an aqueous solution of sodium hydroxide (4-5 mol equivalents).

  • Heat the mixture to 60-70°C with vigorous stirring.[2]

  • Add chloroform (1.5 mol equivalents) dropwise through the dropping funnel over 1-2 hours. The reaction is exothermic, so maintain the temperature within the specified range.[2]

  • After the addition is complete, continue stirring at 60-70°C for another 2-3 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Duff Reaction

Objective: To synthesize 2-Hydroxy-3-methoxy-5-methylbenzaldehyde from 4-methoxy-2-methylphenol using the Duff reaction.

Materials:

  • 4-methoxy-2-methylphenol

  • Hexamine (Hexamethylenetetramine)

  • Glycerol or Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, mix 4-methoxy-2-methylphenol (1 mol equivalent), hexamine (1.5-2 mol equivalents), and glycerol or glacial acetic acid.

  • Heat the mixture to 140-160°C (if using glycerol) or reflux (if using acetic acid) for several hours.

  • Monitor the reaction by TLC. The reaction can be slow, sometimes requiring 5-15 hours.

  • Once the reaction is complete, cool the mixture and add an equal volume of water.

  • Heat the mixture to boiling for 15-20 minutes to hydrolyze the intermediate imine.

  • Add concentrated HCl or H₂SO₄ and heat for another 15 minutes.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine the best solvent system for separation by testing different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents on a TLC plate.[13] A good system will show clear separation between the product and impurities with an Rf value for the product of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.[13]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.[13]

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.[13]

Reaction Mechanisms & Workflows

The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 2: Electrophilic Attack & Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- OH- Base (OH⁻) OH-->CCl3- - H₂O :CCl2 Dichlorocarbene (Electrophile) CCl3-->:CCl2 - Cl⁻ Intermediate Dichloromethyl Intermediate Cl- Cl⁻ Phenoxide Phenoxide Ion Phenoxide->Intermediate + :CCl2 Product_Precursor Benzal Chloride Intermediate Intermediate->Product_Precursor Tautomerization Product Final Aldehyde Product Product_Precursor->Product Hydrolysis (2 OH⁻, H⁺ workup)

Caption: Mechanism of the Reimer-Tiemann Reaction.[3]

Duff_Reaction_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_addition Step 2: Electrophilic Addition & Hydrolysis Hexamine Hexamine Iminium Electrophilic Iminium Ion Hexamine->Iminium Protonation & Ring Opening H+ Acid (H⁺) H+->Iminium Adduct Benzylamine Intermediate Phenol Phenol Phenol->Adduct + Iminium Ion Imine Imine Intermediate Adduct->Imine Intramolecular Redox Product Final Aldehyde Product Imine->Product Acid Hydrolysis

Caption: Mechanism of the Duff Reaction.[7]

Troubleshooting_Workflow cluster_causes Troubleshooting Steps start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction no_product No Product Formation check_reaction->no_product No Change low_yield Low Yield check_reaction->low_yield Slow/Incomplete multiple_products Multiple Products check_reaction->multiple_products Multiple Spots workup Proceed to Workup & Purification check_reaction->workup Reaction Complete check_reagents Check Reagent Quality & Stoichiometry no_product->check_reagents check_conditions Verify Temperature & Mixing low_yield->check_conditions optimize_purification Optimize Purification (Column Chromatography) multiple_products->optimize_purification success Pure Product Obtained workup->success check_reagents->start Restart with Fresh Reagents check_conditions->start Restart with Optimized Conditions optimize_purification->workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Duff reaction. [Link]

  • Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o317. [Link]

  • The ScholarShip at ECU. The Duff Reaction: Researching A Modification. [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • RecNotes. Reimer Tiemann Reaction. [Link]

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Royal Society of Chemistry. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]

  • ResearchGate. (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. [Link]

  • Oriental Journal of Chemistry. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • Sciencemadness.org. Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. [Link]

  • Sciencemadness.org. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Preparation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Welcome to the Application Science troubleshooting guide for the synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Welcome to the Application Science troubleshooting guide for the synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde (also known as 5-methyl-o-vanillin). This molecule is a highly valued precursor in coordination chemistry and ligand design due to its unique chelating properties[1]. However, researchers frequently encounter severely depressed yields when attempting direct formylation of its logical precursor, creosol (2-methoxy-4-methylphenol)[1].

This guide breaks down the mechanistic failures of standard formylation routes and provides a field-proven, high-yield alternative workflow.

Diagnostic Overview & Logical Workflow

When troubleshooting low yields, identifying the specific failure mode of your chosen synthetic route is the first step. Use the diagnostic workflow below to isolate the issue.

DiagnosticWorkflow Start Low Yield in 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Synthesis Route Identify Formylation Route Start->Route Casnati Casnati-Skattebøl (MgCl2 / Et3N) Route->Casnati Reimer Reimer-Tiemann (CHCl3 / NaOH) Route->Reimer Duff Duff Reaction (HMTA / TFA) Route->Duff Diag1 Mg2+ Chelation Trap (Methoxy group binds Mg2+) Casnati->Diag1 Diag2 Biphasic Mass Transfer & Tar Formation Reimer->Diag2 Diag3 Phenol-Formaldehyde Polymerization Duff->Diag3 Sol1 Abandon Route: Switch to Mannich Reduction Diag1->Sol1 Sol2 Abandon Route: Yield historically <12% Diag2->Sol2 Sol3 Control Temp <70°C Limit HMTA to 1.1 eq Diag3->Sol3

Diagnostic decision tree for troubleshooting low yields in creosol formylation.

Mechanistic Troubleshooting & Causal Analysis

Direct formylation of creosol is notoriously difficult. As a scientist, understanding the causality behind these failures is critical to optimizing your benchwork.

Issue A: The Casnati-Skattebøl "Chelation Trap"

  • Observation: Formylation using paraformaldehyde, MgCl₂, and Et₃N yields <5% product.

  • Causality: The Casnati-Skattebøl reaction relies on Mg²⁺ coordinating simultaneously to the phenolate oxygen and the formaldehyde oxygen to direct the formyl group to the ortho position. However, creosol possesses a methoxy group at the 2-position. The Mg²⁺ ion preferentially chelates to this adjacent methoxy oxygen instead of activating the formaldehyde. This "chelation trap" completely stalls the catalytic cycle, rendering the method unviable for 2-methoxyphenols[2].

Issue B: Reimer-Tiemann Tar Formation

  • Observation: Using CHCl₃/NaOH results in a black, intractable mixture and ~12% yield.

  • Causality: The Reimer-Tiemann reaction proceeds via a highly reactive dichlorocarbene (:CCl₂) intermediate. Because creosol is highly electron-rich, it is exceptionally prone to over-oxidation and polymerization in the harsh, biphasic alkaline conditions. The historical overall yield for this specific transformation is documented at a dismal 12%[3].

Issue C: Duff Reaction Polymerization

  • Observation: Hexamethylenetetramine (HMTA) in TFA produces a thick resin.

  • Causality: While the Duff reaction is a standard alternative, excess HMTA combined with elevated temperatures (>70°C) drives phenol-formaldehyde condensation (similar to Bakelite resin formation) rather than discrete mono-formylation[4].

High-Yield Alternative: The Mannich Base Reduction Route

Because direct formylation of creosol is mechanistically flawed, the most reliable, high-yield alternative is the selective C-methylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via a Mannich base intermediate[3].

ReactionPathway A o-Vanillin (Starting Material) B Mannich Base (Intermediate) A->B CH2O, Me2NH EtOH, Reflux C 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde B->C SnCl2·2H2O Reduction

Two-step synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde via Mannich base reduction.

Experimental Protocol: Step-by-Step Methodology

This protocol acts as a self-validating system ; physical state changes at each step confirm successful conversion, preventing wasted time on downstream processing of failed reactions.

Step 1: Synthesis of 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzaldehyde

  • Reagent Preparation: In a 2L round-bottom flask, prepare a stirred solution of 37% aqueous formaldehyde (1.5 mol) and 40% aqueous dimethylamine (1.5 mol) in 900 mL of ethanol[3].

  • Substrate Addition: Add o-vanillin (1.0 mol) to the mixture[3].

  • Reaction: Reflux the mixture for 30 minutes, then allow it to stir at 25°C for 24 hours[3].

  • Self-Validation & Isolation: Refrigerate the flask overnight. The successful formation of the Mannich base is visually confirmed by the precipitation of a white granular solid. Collect this solid by filtration[3].

  • Purification: Wash the solid with ice-cold acetone and dry under vacuum.

    • Expected Yield: ~86%[3].

    • Validation Metric: Melting point should be 139-141°C[3].

Step 2: Reduction to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Reduction: Dissolve the Mannich base intermediate (e.g., 3.8 g) and treat it with SnCl₂·2H₂O (6 equivalents) under acidic conditions to cleave the amine and reduce the methylene group[3].

  • Workup: Neutralize the reaction carefully and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation & Isolation: Evaporate the solvent in vacuo. The final product will crystallize.

    • Expected Yield: ~63%[3].

    • Validation Metric: Melting point should be 74-76°C, confirming the successful synthesis of the target molecule[3].

Quantitative Data: Method Comparison

Synthesis RouteReagentsRegioselectivityAverage YieldPrimary Failure Mode
Reimer-Tiemann CHCl₃, NaOHPoor (Ortho/Para mix)~12%Dichlorocarbene side reactions; severe tar formation[3].
Casnati-Skattebøl (CH₂O)n, MgCl₂, Et₃NHigh (Ortho)<5%Mg²⁺ chelation trap by the adjacent methoxy group[2].
Duff Reaction HMTA, TFAModerate20-35%Phenol-formaldehyde polymerization at high temps[4].
Mannich Reduction 1. CH₂O/Me₂NH 2. SnCl₂Absolute (Para to OH)~54% (Overall) Incomplete reduction if SnCl₂ is heavily oxidized[3].

Frequently Asked Questions (FAQs)

Q1: Can I use Vilsmeier-Haack formylation on creosol? A: Vilsmeier-Haack (POCl₃/DMF) is generally ineffective for unprotected phenols. The hydroxyl group reacts with POCl₃ to form phosphorodichloridates, which deactivates the aromatic ring. You would need to protect the phenol (e.g., as a benzyl ether) first, adding unnecessary steps to the workflow.

Q2: My Duff reaction mixture turned completely black. Is the product lost? A: Not entirely, but the yield will be severely compromised. The black color indicates oxidation and polymerization of the electron-rich creosol. To mitigate this, rigorously degas your TFA, run the reaction under an inert argon atmosphere, and strictly limit the HMTA stoichiometry to 1.1 equivalents[4].

Q3: Why does the Mannich base specifically target the 5-position of o-vanillin? A: The hydroxyl group is strongly activating and directs electrophiles to the ortho and para positions. In o-vanillin, the ortho positions are C1 (occupied by the formyl group) and C3 (occupied by the methoxy group). The only available activated position is C5 (para to the hydroxyl), ensuring 100% regioselectivity without the risk of isomer mixtures[1].

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide a first-principles, mechanistically grounded approach to the purification of 2-Hydroxy-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide a first-principles, mechanistically grounded approach to the purification of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (also known as 5-methyl-o-vanillin). This compound is a critical building block in coordination chemistry, where its proximal hydroxyl, methoxy, and aldehyde groups impart unique chelating properties for metal ion complexation 1[1]. Achieving high crystalline purity is essential for downstream synthetic reliability.

Part 1: Physicochemical Profiling & Solvent Selection

Before initiating any recrystallization, it is imperative to understand the thermodynamic parameters of your solute. The methyl and methoxy substituents significantly enhance the compound's solubility in organic solvents, dictating the need for carefully calibrated mixed-solvent systems (e.g., Ethanol/Water) 1[1].

Table 1: Key Physicochemical Data for Recrystallization Design

ParameterValueMechanistic ImplicationReference
CAS Number 7452-10-0Unique identifier for sourcing pure reference standards.2[2]
Molecular Weight 166.17 g/mol Used for precise molarity calculations in mixed-solvent systems.2[2]
Melting Point 74–76 °CCritical: Solvents with boiling points >76 °C risk causing the compound to "oil out" rather than crystallize.3[3]
Aqueous Solubility ~1.05 mg/mL (ESOL: -2.2)Poor water solubility makes water an excellent "anti-solvent" for inducing precipitation from ethanol.2[2]

Part 2: Self-Validating Recrystallization Methodology

The following protocol integrates in-process validation checks to ensure thermodynamic control over crystal lattice formation.

RecrystallizationWorkflow Start Crude 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Dissolve Dissolve in Minimum Hot Primary Solvent Start->Dissolve CheckSat Is Solution Saturated? Dissolve->CheckSat BoilOff Boil Off Excess Solvent CheckSat->BoilOff No Cooling Slow Cooling to Room Temp (Thermodynamic Control) CheckSat->Cooling Yes BoilOff->CheckSat CheckOil Did Compound Oil Out? Cooling->CheckOil Reheat Reheat & Add More Solvent CheckOil->Reheat Yes IceBath Ice Bath (0-4 °C) Maximize Yield CheckOil->IceBath No Reheat->Cooling Harvest Vacuum Filtration & Cold Anti-Solvent Wash IceBath->Harvest Pure Pure Crystals (MP: 74-76 °C) Harvest->Pure

Workflow for the recrystallization of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde with validation steps.

Step-by-Step Protocol

Phase 1: Saturation & Dissolution

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot primary solvent (e.g., Ethanol) heated to ~70 °C (just below the compound's melting point of 74 °C).

  • Validation Check: Dip a room-temperature glass stirring rod into the hot solution and withdraw it. If a thin film of solid forms on the rod as the solvent evaporates, optimal saturation has been achieved [[4]](4].

Phase 2: Thermodynamic Cooling 3. Insulation: Remove the flask from the heat source. Place it on a thermally insulating surface (e.g., a cork ring) and cover it with a watch glass. Mechanistic Rationale: Slow cooling allows the molecules to selectively pack into a highly ordered crystal lattice, excluding impurities [[4]](4]. 4. Yield Maximization: Once the solution reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–4 °C) for 15 minutes to depress solubility further and maximize yield 5[5].

Phase 3: Harvesting 5. Filtration: Collect the crystals via vacuum filtration. 6. Washing: Wash the filter cake with a minimal volume of ice-cold anti-solvent (e.g., cold water) to displace the mother liquor without dissolving the product 5[5]. 7. Validation Check: Dry the crystals under vacuum. The final product should exhibit a sharp melting point of 74–76 °C 3[3].

Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause, and how do I fix it? Causality: Oiling out occurs when the saturation temperature of your solution exceeds the melting point of the solute (74–76 °C) 4[4]. Because the compound is highly concentrated, it separates from the solvent as a supercooled liquid rather than forming a solid crystal lattice. Resolution:

  • Return the flask to the heat source until the oil completely redissolves.

  • Add 2–5 mL of additional primary solvent to lower the solute concentration, ensuring the new saturation point falls below 74 °C [[4]](4].

  • Cool the solution extremely slowly.

Q2: I have cooled the solution to 0 °C, but no crystals are forming. Is my product lost? Causality: The solution is likely supersaturated but lacks the initial kinetic energy or surface area required to overcome the activation energy barrier for nucleation 5[5]. Resolution:

  • Mechanical Agitation: Scratch the inner wall of the glass flask at the air-liquid interface with a glass stirring rod. The micro-abrasions provide a high-energy surface for nucleation 4[4].

  • Seeding: Add a single, microscopic seed crystal of pure 2-Hydroxy-3-methoxy-5-methylbenzaldehyde 4[4].

  • Concentration: If scratching and seeding fail, the solution is too dilute. Boil off 30–50% of the solvent to increase the concentration, then attempt cooling again 5[5].

Q3: Crystal formation is too rapid ("crashing out"), resulting in a fine powder. Is this acceptable? Causality: Rapid precipitation signifies kinetic control. While fast, it traps solvent molecules and soluble impurities within the rapidly forming solid matrix, defeating the purpose of purification 4[4]. Resolution: Redissolve the precipitate by heating and adding 1–2 mL of extra solvent. Insulate the flask thoroughly (e.g., wrapping in paper towels) to ensure the cooling process takes at least 20–30 minutes 4[4].

Q4: The recovered yield is unacceptably low (<50%). Where did the product go? Causality: The compound is highly soluble in the chosen solvent system even at low temperatures, meaning a significant mass remains dissolved in the mother liquor 5[5]. Resolution: Verify this by evaporating a small aliquot of the mother liquor. If substantial solid remains, concentrate the bulk mother liquor by boiling off solvent, then cool to induce a second crop of crystals. For future runs, use a mixed-solvent system (e.g., adding an anti-solvent like water dropwise to the hot ethanol solution until cloudy, then reheating to clear) to decrease cold solubility 5[5].

References

  • Title: 5-Methyl-MDA Source: Hive Novel Discourse (MDMA.ch) URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Hydroxy-3-methoxy-5-methylbenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0).

This compound, a substituted o-vanillin derivative, features a highly interactive aromatic system containing a phenolic hydroxyl (-OH), a methoxy (-OCH3), a methyl (-CH3), and a formyl (-CHO) group[1][2]. The proximity of the hydroxyl and methoxy groups to the aldehyde function imparts unique chelating and hydrogen-bonding properties[1]. During silica gel column chromatography, these functional groups interact strongly with the slightly acidic silanol groups on the stationary phase. This often leads to severe peak tailing (streaking), poor recovery, and co-elution with structurally similar byproducts.

This guide provides a self-validating protocol and troubleshooting matrix to ensure high-purity isolation.

PART 1: Standard Operating Procedure (SOP) for Purification

To establish a self-validating system, this protocol relies on predictive Thin Layer Chromatography (TLC) scaling and chemical modification of the mobile phase to suppress deleterious stationary-phase interactions. Furthermore, a 2D-TLC degradation check ensures that the compound remains stable upon contact with the silica matrix before committing the entire batch to the column.

Step 1: Mobile Phase Optimization & TLC Profiling

  • Prepare a baseline solvent system of Hexane/Ethyl Acetate (80:20, v/v)[3][4].

  • Spot the crude mixture, the pure starting material, and a co-spot on a silica gel 60 F254 TLC plate[5].

  • Develop the plate. If the target compound (Rf ideally 0.25–0.35)[6] exhibits a "comet-like" streak, the phenolic -OH is strongly hydrogen-bonding with the silica.

  • Causality-Driven Adjustment: Add 0.5% to 1.0% glacial acetic acid (v/v) to the mobile phase[5][7]. The acetic acid outcompetes the phenol for the hydrogen-bonding sites on the silica gel and suppresses the ionization of the hydroxyl group, sharpening the elution band.

Step 2: Sample Loading (Dry Loading Technique) Because 2-Hydroxy-3-methoxy-5-methylbenzaldehyde can exhibit limited solubility in non-polar eluents (like pure hexane)[6], wet loading may cause on-column precipitation.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate[6].

  • Add dry silica gel to the solution (approximately 2–3 times the mass of the crude sample).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the flat surface of a pre-packed silica gel column.

Step 3: Column Packing and Elution

  • Slurry-pack the column using the optimized mobile phase (e.g., Hexane/EtOAc 80:20 with 1% Acetic Acid). Ensure the column bed is perfectly level to prevent band distortion.

  • Elute the column using a mild gradient if impurities are closely eluting, starting from 90:10 Hexane/EtOAc and slowly increasing polarity to 70:30[6].

  • Collect fractions in test tubes sized appropriately for your column volume.

Step 4: Fraction Verification and Recovery

  • Analyze fractions via TLC under UV light (254 nm)[6]. For secondary confirmation, stain the TLC plate with vanillin-sulfuric acid or potassium permanganate and heat[5].

  • Pool the fractions containing the pure target compound.

  • Evaporate the solvent under reduced pressure. Crucial Rationale: Because the compound is an electron-rich benzaldehyde, it is susceptible to auto-oxidation. Store the final purified crystals under an inert atmosphere (Argon or Nitrogen) at room temperature or 4°C.

PART 2: Quantitative Chromatographic Data

The following table summarizes the optimized chromatographic parameters for isolating 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

ParameterRecommended Value / ObservationScientific Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for flash chromatography; provides high surface area for resolution.
Primary Solvent System Hexane : Ethyl AcetateStandard normal-phase gradient[4].
Optimal Rf Value 0.25 - 0.35Ensures optimal retention time for separation from faster/slower impurities[6].
Mobile Phase Modifier 0.5% - 1.0% Acetic AcidSuppresses phenolic -OH ionization; prevents streaking[5][7].
Detection Method UV 254 nmThe aromatic ring and conjugated aldehyde provide strong UV absorbance[6].
Storage Conditions Inert atmosphere, tightly closedPrevents oxidation of the aldehyde to the corresponding carboxylic acid.
PART 3: Troubleshooting Guides & FAQs

Q1: My TLC plate shows that 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is streaking heavily from the baseline to the solvent front. How do I fix this? A: This is a classic symptom of secondary interactions. The phenolic hydroxyl group and the aldehyde oxygen are forming strong, reversible hydrogen bonds with the unendcapped silanol groups on the silica gel. Solution: Introduce an acidic modifier. Add 1% glacial acetic acid to your developing solvent (and subsequently to your column eluent)[5][7]. The acid will temporarily mask the active silanol sites and keep the phenol protonated, resulting in a tight, circular spot.

Q2: I am observing co-elution of my product with the starting material (e.g., 2-methoxy-4-methylphenol). How can I improve the resolution? A: The starting material and the product have very similar polarities. If adjusting the Hexane/EtOAc ratio does not resolve the peaks, you must change the selectivity of the solvent system[6]. Solution: Switch to a Dichloromethane (DCM) / Hexane gradient[6]. DCM has a different dipole moment and interacts differently with the methoxy and formyl groups compared to Ethyl Acetate. Alternatively, use a longer column with a higher silica-to-crude ratio (e.g., 50:1) and run a very shallow gradient.

Q3: My compound seems to be degrading on the column. The recovered mass is low, and I see a dark band stuck at the top of the silica. What is happening? A: Electron-rich phenolic aldehydes are prone to oxidation, and silica gel can sometimes act as a mild Lewis acid catalyst for degradation or polymerization if the residence time is too long. Solution: Implement a self-validating 2D-TLC check. Spot the crude on a square TLC plate, run it in one direction, dry it, rotate 90 degrees, and run it again. If spots appear off the diagonal, your compound is degrading on the silica. To mitigate this, run the column faster using flash pressure, degas your solvents to remove dissolved oxygen, and ensure you are not leaving the compound on the column overnight.

Q4: I tried wet-loading my sample in Hexane/EtOAc (80:20), but it precipitated at the top of the column, causing the bands to elute unevenly. A: The solubility of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde drops significantly in non-polar solvent mixtures. When you load a concentrated solution onto the column, the localized solvent front can cause rapid precipitation. Solution: Always use the dry loading technique for this compound. Adsorbing the crude mixture onto a small amount of silica gel ensures an even, highly efficient transfer to the column head without solubility bottlenecks.

PART 4: Purification Workflow Diagram

G Start Crude Mixture (2-Hydroxy-3-methoxy-5-methylbenzaldehyde) TLC TLC Optimization Target Rf = 0.25 - 0.35 Start->TLC AcidCheck Does the spot streak? TLC->AcidCheck AddAcid Add 0.5% - 1% Acetic Acid to Mobile Phase AcidCheck->AddAcid Yes StandardSolvent Use Standard Hexane/EtOAc (e.g., 80:20 v/v) AcidCheck->StandardSolvent No Load Dry Loading onto Silica Gel (Recommended for poor solubility) AddAcid->Load StandardSolvent->Load Elute Flash Elution & Fractionation Load->Elute Verify TLC Fraction Verification (UV 254 nm & Vanillin Stain) Elute->Verify Pool Pool, Evaporate & Store under Argon at RT Verify->Pool

Caption: Decision tree and workflow for the column chromatography purification of the target benzaldehyde.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde". PubChem. URL:[Link]

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall. URL: [Link]

  • Der Pharma Chemica. "Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes". URL:[Link]

  • EJOURNAL MAPEKI. "Discolored Components from the Black-streaked Heartwood Extracts of Teak". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Identification in 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Synthesis

Welcome to the Analytical & Synthesis Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the scale-up and analytical profiling of substituted benzaldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Synthesis Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the scale-up and analytical profiling of substituted benzaldehydes.

The target compound, (CAS 7452-10-0), is a highly versatile building block, particularly valued for its chelating properties in coordination chemistry and as a precursor for Schiff base ligands[1][2]. However, its synthesis—typically via the ortho-selective Duff reaction—can generate closely related impurities that complicate downstream applications and compromise experimental integrity[3].

This guide provides field-proven, self-validating methodologies to identify, resolve, and eliminate these impurities.

FAQ Section 1: Mechanistic Origins of Common Impurities

Q: What are the primary impurities generated during the formylation of 2-methoxy-4-methylphenol (creosol), and what is their mechanistic origin?

A: The most common synthetic route utilizes the Duff reaction, employing hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to introduce the formyl group[3]. While highly ortho-selective, the reaction mechanics inherently produce specific byproducts:

  • Diarylmethane Dimers: The reaction proceeds via a highly reactive iminium ion intermediate. Because the phenolic hydroxyl group strongly activates the aromatic ring, this electrophilic intermediate can attack unreacted creosol instead of undergoing hydrolysis. This Friedel-Crafts-type side reaction forms a high-molecular-weight methylene-bridged dimer.

  • Oxidation Products (Benzoic Acids): Benzaldehydes are highly susceptible to autoxidation. Exposure to atmospheric oxygen during basic workup or prolonged storage converts the target aldehyde into 2-hydroxy-3-methoxy-5-methylbenzoic acid.

  • Incompletely Hydrolyzed Schiff Bases: If the final acidic hydrolysis step is too brief or mild, stable imine intermediates will persist in the final isolate.

G SM 2-Methoxy-4-methylphenol (Starting Material) Iminium Iminium Intermediate (Reactive Electrophile) SM->Iminium Electrophilic Substitution HMTA HMTA / Acid (Formylating Agent) HMTA->Iminium Generates Product 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Iminium->Product Acidic Hydrolysis Dimer Diarylmethane Dimer (Condensation Impurity) Iminium->Dimer + Unreacted Phenol (Side Reaction) Acid Benzoic Acid Derivative (Oxidation Impurity) Product->Acid Autoxidation (O2 exposure)

Fig 1: Mechanistic pathway of formylation and impurity generation.

FAQ Section 2: Analytical Troubleshooting (HPLC & LC-MS)

Q: My HPLC-UV chromatogram shows a broad, tailing peak co-eluting with my product. How can I achieve baseline resolution?

A: Co-elution of the aldehyde with its corresponding benzoic acid impurity is a classic chromatographic challenge. The tailing is typically caused by secondary interactions between the acidic phenolic/carboxylic protons and residual silanols on standard C18 stationary phases.

To resolve this, I recommend switching to a Pentafluorophenyl (PFP) column . The fluorinated stationary phase provides orthogonal selectivity via dipole-dipole and π−π interactions, which easily discriminate between the aldehyde and the acid. Furthermore, you must strictly control the mobile phase pH. Adding 0.1% Formic Acid ensures both the phenolic hydroxyl (pKa ~8.5) and the carboxylic acid remain fully protonated, eliminating peak tailing and ensuring reproducible retention times.

Q: How can I definitively distinguish the dimer from the target product using LC-MS/UV without isolating it for NMR?

A: You can build a self-validating detection system by coupling UV photodiode array (PDA) data with mass spectrometry. The target aldehyde features extended conjugation due to the formyl group, resulting in a distinct UV absorption band at ~340 nm. The dimer, having lost this formyl conjugation, only absorbs at the universal aromatic wavelength (~280 nm). In the MS spectra, the dimer will appear as a distinct [M+H]+ peak at m/z 289.14, compared to the product at m/z 167.07[2].

Quantitative Analytical Profile

Table 1: Chromatographic and Spectral Signatures of Common Impurities

CompoundMechanistic OriginRelative Retention Time (RRT)UV Maxima (nm)ESI-MS [M+H]+ (m/z)
2-Methoxy-4-methylphenolUnreacted Starting Material0.65220, 280139.08
2-Hydroxy-3-methoxy-5-methylbenzoic acidAutoxidation of Product0.85255, 310183.06
2-Hydroxy-3-methoxy-5-methylbenzaldehyde Target Product 1.00 265, 340 167.07
Bis(2-hydroxy-3-methoxy-5-methylphenyl)methaneFriedel-Crafts Dimerization1.45230, 285289.14
Experimental Protocol: LC-MS/UV Impurity Profiling

Follow this step-by-step methodology to establish a self-validating analytical workflow for your synthesized batches.

Step 1: Sample Preparation

  • Action: Dissolve the sample in Methanol:Water (50:50, v/v) to a concentration of 1.0 mg/mL for UV profiling. Dilute an aliquot to 10 µg/mL for MS analysis.

  • Causality: Using a 50% organic diluent ensures complete solubility of the highly lipophilic dimer impurity while preventing the solvent-front distortion (peak splitting) that occurs when injecting 100% organic solvent into a highly aqueous initial mobile phase.

Step 2: Chromatographic Separation

  • Column: PFP Core-Shell, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Temperature: 40 °C.

  • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer within the core-shell particles and sharpening the peaks of high-molecular-weight dimers.

Step 3: Self-Validation via Orthogonal Detection

  • Action: Configure the PDA detector to extract chromatograms at both 265 nm and 340 nm. Run the MS in ESI+ mode (scan range m/z 100–600).

  • Validation Logic: Do not rely solely on retention time. If a peak elutes with an [M+H]+ of 289.14 and shows strong absorbance at 265 nm but zero absorbance at 340 nm, the system has self-validated the structural class of the impurity (a non-formylated dimer) without requiring offline NMR isolation. The absence of the 340 nm band definitively proves the loss of the aldehyde moiety.

References
  • Benchchem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | 7452-10-0. Retrieved from 1

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Retrieved from 2

  • Grimblat, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Advances. Retrieved from 3

Sources

Optimization

Stability and degradation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and degradation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. The following trou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and degradation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, ensuring the integrity and success of your research.

Introduction

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde with a unique electronic and structural profile that makes it a valuable intermediate in organic synthesis. However, the presence of a phenolic hydroxyl group and an aldehyde moiety on the same aromatic ring renders the molecule susceptible to degradation under various conditions. Understanding its stability profile is therefore critical for its effective use in experimental settings. This guide is built upon established chemical principles and data from structurally similar phenolic aldehydes, providing a robust framework for handling and troubleshooting.

Core Stability & Degradation Profile

While specific kinetic studies on 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are not extensively documented in publicly available literature, its stability can be inferred from the behavior of analogous compounds such as o-vanillin and other substituted salicylaldehydes. The primary modes of degradation are oxidation and photodegradation.

Table 1: Summary of Key Stability Parameters

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents air oxidation of the phenolic hydroxyl and aldehyde groups.
Light Exposure Amber vial or dark containerProtects against photodegradation, a common pathway for phenolic compounds.
pH of Solutions Slightly acidic to neutral (pH 4-7)Basic conditions can deprotonate the phenol, making it more susceptible to oxidation.
Incompatible Materials Strong oxidizing agents, strong bases, and some metalsThese can catalyze or directly participate in degradation reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Question 1: I observe a yellowing of my solid sample over time. What is causing this, and is the material still usable?

Answer: The yellowing of your 2-Hydroxy-3-methoxy-5-methylbenzaldehyde sample is a common indicator of degradation, likely due to a combination of oxidation and photodegradation.

  • Causality: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light. This process can lead to the formation of quinone-type structures, which are often colored. The aldehyde group can also be oxidized to the corresponding carboxylic acid, 2-hydroxy-3-methoxy-5-methylbenzoic acid, which may further react or contribute to discoloration.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Thin Layer Chromatography (TLC).

    • Purification: If minor degradation has occurred, purification by recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be possible.

    • Preventative Measures: To prevent future degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber vial, and at a reduced temperature (2-8 °C).

Question 2: My reaction yield is lower than expected when using 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Could degradation be the issue?

Answer: Yes, degradation of the starting material is a likely cause for reduced reaction yields.

  • Causality: If the reaction is run in the presence of strong bases, oxidizing agents, or at elevated temperatures for prolonged periods, the aldehyde can degrade. For instance, in basic conditions, the phenoxide anion formed is highly susceptible to oxidation.

  • Troubleshooting Steps:

    • Reaction Conditions:

      • Atmosphere: Run the reaction under an inert atmosphere to minimize oxidation.

      • Temperature: If possible, conduct the reaction at a lower temperature.

      • pH Control: If the reaction is sensitive to pH, use a buffered system or a weaker base.

    • Reagent Purity: Ensure the purity of your starting material before commencing the reaction.

    • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts. This can help you determine if the starting material is degrading over the course of the reaction.

Question 3: I am seeing an unexpected peak in my HPLC analysis of a reaction mixture containing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. How can I identify it?

Answer: An unexpected peak could be a reaction byproduct or a degradation product of your starting material. A common degradation product is the corresponding carboxylic acid.

  • Identification Strategy:

    • Forced Degradation Study: A small-scale forced degradation study can help you tentatively identify the degradation product. Expose a small sample of your starting material to oxidative conditions (e.g., a dilute solution of hydrogen peroxide) and analyze the resulting mixture by HPLC. If the retention time of the new peak in your forced degradation sample matches the unexpected peak in your reaction mixture, it is likely the carboxylic acid.

    • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass of the unexpected peak can confirm its molecular weight. The expected mass for 2-hydroxy-3-methoxy-5-methylbenzoic acid (C9H10O4) is approximately 182.17 g/mol .

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

This protocol provides a general method for monitoring the stability of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade the compound to identify potential degradation products.

  • Oxidative Degradation:

    • Dissolve 10 mg of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in 10 mL of acetonitrile.

    • Add 1 mL of 3% hydrogen peroxide.

    • Stir at room temperature for 24 hours.

    • Analyze by HPLC at various time points.

  • Photodegradation:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile in a quartz cuvette.

    • Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for several hours.

    • Analyze by HPLC at various time points.

Visualizations

Diagram 1: Potential Degradation Pathway

G A 2-Hydroxy-3-methoxy-5-methylbenzaldehyde B 2-Hydroxy-3-methoxy-5-methylbenzoic Acid A->B Oxidation (Air, H2O2) C Quinone-type Structures A->C Oxidation / Photodegradation

Caption: A simplified potential degradation pathway for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Observed CheckPurity Check Purity of Starting Material Start->CheckPurity Pure Material is Pure CheckPurity->Pure Yes Impure Material is Impure CheckPurity->Impure No ReviewConditions Review Reaction Conditions Pure->ReviewConditions Purify Purify Starting Material (e.g., Recrystallization) Impure->Purify Purify->ReviewConditions Optimize Optimize Conditions: - Inert Atmosphere - Lower Temperature - pH Control ReviewConditions->Optimize Sub-optimal Monitor Monitor Reaction Progress (TLC/HPLC) ReviewConditions->Monitor Optimal Optimize->Monitor Success Improved Yield Monitor->Success

Caption: A troubleshooting workflow for addressing low reaction yields.

References

  • Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • SIELC Technologies. Separation of Benzaldehyde on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • RSC Publishing. Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. [Link]

  • PubMed. Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection. [Link]

  • PMC. 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). [Link]

  • PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]

  • ResearchGate. (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ResearchGate. (PDF) HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. [Link]

  • Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE. [Link]

  • ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Troubleshooting

Technical Support Center: Synthesis of Substituted Hydroxybenzaldehydes

Welcome to the Technical Support Center for the synthesis of substituted hydroxybenzaldehydes. These compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted hydroxybenzaldehydes. These compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by challenges ranging from low yields and poor regioselectivity to complex purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles behind common pitfalls and provides field-proven troubleshooting strategies to ensure your synthesis is successful, reliable, and repeatable.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low Yield or Complete Reaction Failure

Q: My formylation reaction (e.g., Reimer-Tiemann, Vilsmeier-Haack) has a very low yield, or my starting material is not being consumed. What are the most common causes?

A: This is a frequent issue that can often be traced back to a few key areas:

  • Substrate Reactivity: The hydroxyl group is a powerful activating group, but its effect can be negated by strong electron-withdrawing groups (EWGs) like -NO₂ or -CN on the aromatic ring.[1][2][3] The Vilsmeier-Haack reaction, for instance, employs a weak electrophile (the Vilsmeier reagent) and is particularly sensitive to deactivated substrates.[4] For phenols with EWGs, consider harsher conditions or alternative methods, such as the Duff reaction in strong acids like polyphosphoric or trifluoroacetic acid.[5]

  • Reagent Quality and Stoichiometry:

    • Vilsmeier-Haack: The Vilsmeier reagent is extremely moisture-sensitive.[4][6] Use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old DMF can decompose to dimethylamine, which smells "fishy" and will quench the reagent.[4][7]

    • MgC₂-Mediated Formylation: This highly selective ortho-formylation method is critically dependent on anhydrous conditions. The use of anhydrous magnesium chloride (beads are preferable to powder) and dry solvents is crucial for success.[8] Even small amounts of water can halt the reaction.

    • Reimer-Tiemann: Impurities in the phenol or chloroform can inhibit the formation of the key dichlorocarbene intermediate.[9] Using freshly distilled reagents is recommended.

  • Reaction Conditions:

    • Temperature: For the Vilsmeier-Haack reaction, the optimal temperature is substrate-dependent and can range from 0 °C for reactive substrates to 80 °C or higher for less reactive ones.[4] If no reaction is observed at low temperatures, a gradual increase may be necessary.

    • Mixing in Biphasic Systems: The Reimer-Tiemann reaction is often run in a two-phase system (aqueous NaOH and chloroform).[10][11] Inadequate mixing or the absence of a phase-transfer catalyst can lead to poor reaction rates as the reagents are not able to interact efficiently.[11]

Issue 2: Poor Regioselectivity and Isomer Separation

Q: My reaction produces a mixture of ortho and para isomers that are difficult to separate. How can I control the regioselectivity?

A: The hydroxyl group is an ortho, para-director, and controlling the site of formylation is a classic challenge.[1] The choice of reaction is the most powerful tool for directing the outcome.

  • Favoring Ortho-Formylation:

    • Mechanism-Driven Selectivity: The Reimer-Tiemann and Duff reactions inherently favor the ortho position. This selectivity is attributed to interactions between the phenoxide and the electrophilic intermediate (dichlorocarbene in Reimer-Tiemann) or hydrogen bonding with the formylating agent in the Duff reaction.[1]

    • Chelation Control (The Gold Standard): The most reliable method for high ortho-selectivity is the magnesium chloride-mediated formylation (Casnati-Skattebøl reaction).[12][13] The magnesium ion chelates to the phenolic oxygen, directing the attack of paraformaldehyde exclusively to the nearby ortho position.[14][15] This method often provides excellent yields of a single regioisomer.[14][16]

  • Favoring Para-Formylation:

    • Steric Hindrance: The most straightforward way to achieve para-selectivity is to use a substrate where the ortho positions are blocked by bulky substituents.[1]

    • Reaction Additives: In the Reimer-Tiemann reaction, the addition of cyclodextrins can significantly increase the proportion of the para isomer. The cyclodextrin is thought to encapsulate the phenol, sterically blocking the ortho positions and leaving the para position accessible to the electrophile.[1]

The following table provides a comparative overview of common formylation methods:

MethodReagentsTypical RegioselectivityKey AdvantagesCommon Pitfalls & Limitations
Reimer-Tiemann Phenol, CHCl₃, Strong Base (e.g., NaOH)ortho > para[1]Simple reagentsOften low yields (20-60%); formation of byproducts; harsh conditions.[3][9][17]
Vilsmeier-Haack Electron-rich aromatic, POCl₃, DMFpara to activating group (less sterically hindered)[6]Good for many electron-rich systemsHighly moisture sensitive; does not work on deactivated rings.[4][18]
Duff Reaction Phenol, Hexamethylenetetramine (HMTA), AcidStrongly ortho-selective[1][19]Good ortho-selectivityCan give low yields; potential for di-formylation if both ortho positions are open.[20][21][22]
MgCl₂-Mediated Phenol, Paraformaldehyde, MgCl₂, Et₃NExclusively ortho[14]Excellent regioselectivity and often high yields.[14][15]Critically dependent on anhydrous conditions.[8] Sluggish with EWGs.[14]

Below is a decision-making workflow for selecting a formylation method based on the desired regioselectivity.

G start Desired Product? ortho Ortho-Hydroxybenzaldehyde start->ortho Ortho para Para-Hydroxybenzaldehyde start->para Para sub_check_ortho Substrate Tolerates Anhydrous Conditions? ortho->sub_check_ortho sub_check_para Ortho Positions Blocked by Bulky Groups? para->sub_check_para mgcl2 Use MgCl2-Mediated Method (High Selectivity & Yield) sub_check_ortho->mgcl2 Yes duff_rt Consider Duff or Reimer-Tiemann Reaction sub_check_ortho->duff_rt No vilsmeier Use Vilsmeier-Haack (if substrate is electron-rich) sub_check_para->vilsmeier Yes rt_additive Use Reimer-Tiemann with Cyclodextrin Additive sub_check_para->rt_additive No

Fig 1. Decision workflow for selecting a formylation method.
Issue 3: Formation of Tar and Other Byproducts

Q: My reaction mixture turns dark and I see significant tar/resin formation on my TLC plate. How can I prevent this?

A: Tar formation, particularly in reactions involving formaldehyde equivalents, is often due to phenol-formaldehyde polymerization.[20] This is especially prevalent under harsh acidic or basic conditions.

  • Temperature Control: Excessively high temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction.[20]

  • Stoichiometry: In the Duff reaction, carefully controlling the stoichiometry by reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can minimize side reactions like di-formylation and resin formation.[20]

  • Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC and quench the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.[20]

  • Reimer-Tiemann Specifics: Besides tar, a key byproduct is the formation of dichloromethyl-substituted phenols, which arise from the carbene intermediate.[11] Careful control of the base concentration and reaction temperature can help minimize these.

Issue 4: Challenges in Product Purification

Q: My crude product is an oily residue that won't crystallize, and it's difficult to separate from the starting material by column chromatography. What are some effective purification strategies?

A: Hydroxybenzaldehydes can be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Acid-Base Extraction: Utilize the acidic nature of the phenolic hydroxyl group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts like p-hydroxybenzoic acid. The desired product should remain in the organic layer.

  • Sodium Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.

    • Stir the crude product mixture vigorously with a saturated aqueous solution of sodium bisulfite.

    • The aldehyde will form a solid adduct, which can be collected by filtration.

    • Wash the solid adduct with an organic solvent (like ether) to remove non-aldehydic impurities (e.g., unreacted phenol).

    • Regenerate the pure aldehyde by treating the solid adduct with an aqueous solution of sodium carbonate or dilute HCl.

  • Column Chromatography: If co-elution is an issue, try modifying your mobile phase. Adding a small amount of acetic acid (~0.5-1%) to the solvent system (e.g., hexane/ethyl acetate) can often improve the separation of phenolic compounds by suppressing the ionization of the hydroxyl group and reducing tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a hydroxybenzaldehyde from a substituted benzyl alcohol. What are the common pitfalls with oxidation methods?

A: The oxidation of substituted benzyl alcohols is a viable alternative to formylation. However, over-oxidation to the corresponding carboxylic acid is the primary pitfall.[23][24]

  • Substituent Effects: Electron-donating groups (-OCH₃, -CH₃) on the aromatic ring can accelerate the oxidation, making the aldehyde product more susceptible to over-oxidation.[23][25] Conversely, electron-withdrawing groups (-NO₂) slow the reaction down.[23]

  • Choice of Oxidant: Milder, more selective oxidants are preferred. While reagents like KMnO₄ or CrO₃ can be used, they are often too harsh.[24] Systems like DMSO activated by an acid (e.g., HBr) can provide excellent yields of the aldehyde with minimal side products.[26] Photocatalytic methods using catalysts like Eosin Y with O₂ as the oxidant are also green and highly selective options.[27]

Q2: What are the key safety precautions for handling common formylation reagents?

A: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.[6]

  • Chloroform (CHCl₃): A suspected carcinogen. Handle only in a fume hood and avoid inhalation and skin contact.

  • Strong Acids/Bases (TFA, NaOH): These are highly corrosive. Quenching procedures, especially those involving pouring a reaction mixture onto ice, can be highly exothermic and must be done slowly and carefully.[6]

Key Experimental Protocol: High-Selectivity ortho-Formylation

This protocol details the MgCl₂-mediated formylation, which is highly reliable for producing ortho-hydroxybenzaldehydes.[14]

Title: Synthesis of 3,5-dimethyl-2-hydroxybenzaldehyde via MgCl₂-Mediated ortho-Formylation.

Materials:

  • 3,5-Dimethylphenol

  • Anhydrous Magnesium Chloride (MgCl₂, beads)[8]

  • Triethylamine (Et₃N, distilled)

  • Paraformaldehyde

  • Anhydrous Acetonitrile (or THF)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Allow the flask to cool to room temperature. To the flask, add 3,5-dimethylphenol (1.0 eq), anhydrous MgCl₂ (1.1 eq), and paraformaldehyde (2.5 eq).

  • Solvent and Base: Add anhydrous acetonitrile (or THF) to the flask via syringe, followed by the dropwise addition of dry triethylamine (2.5 eq). The mixture may turn yellow.[8]

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours for activated phenols.[14]

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 2M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-dimethyl-2-hydroxybenzaldehyde.

References

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262. [Link]

  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753. [Link]

  • SynArchive. (2024). Casnati-Skattebøl Formylation. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Fjeldberg, R. (2014). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

  • ChemAnalyst. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of oxygenated phenols. ResearchGate. [Link]

  • Chou, K. T. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? ResearchGate. [Link]

  • The Hive Novel Discourse. (n.d.). Selective ortho-formylation of phenols. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Troise, A., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Chemical Biology. [Link]

  • Ranjbar-Karimi, R., et al. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Organic Chemistry Research, 3(1), 8-15. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • Gross, Z., & Kaustov, L. (2004). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 45(29), 567-569. [Link]

  • Vrindawan Coaching Center. (2023, April 15). Reimer-Tiemann reaction. [Link]

  • Wang, Y., et al. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Catalysis Science & Technology. [Link]

  • Zhang, Z., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 223. [Link]

  • Vedantu. (n.d.). Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Foconsci Chemical Industry. (2026, February 24). 4-Hydroxybenzaldehyde: Technical Data and Application Analysis. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wethington, M. (2012). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2235–2239. [Link]

  • Li, J., et al. (2019). Selective catalytic oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Green Chemistry, 21(1), 124-128. [Link]

  • Wang, W., et al. (2003). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Synthesis, 2003(01), 43-46. [Link]

  • Dikusar, E. A., et al. (2006). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Russian Journal of Organic Chemistry, 42(8), 1211-1216. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, August 16). p-hydroxybenzaldehyde? Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ahmadi, S., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 14(3), 281-286. [Link]

  • Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1838-1847. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

Sources

Optimization

Solvent selection for recrystallization of aromatic aldehydes

Welcome to the Technical Support Center for Organic Process Development . This portal is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of highly react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Process Development . This portal is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of highly reactive intermediates.

Below, you will find our comprehensive diagnostic workflow, knowledge base (FAQs), and self-validating Standard Operating Procedures (SOPs) for the recrystallization of aromatic aldehydes.

Diagnostic Workflow: Solvent Selection & Troubleshooting

G N1 Target: Aromatic Aldehyde N2 Screen Solvents (High Temp Coefficient) N1->N2 N3 Check Reactivity (Avoid Amines/Acids) N2->N3 N4 Solubility Profile Ideal? N3->N4 N5 Mixed Solvent System (e.g., EtOAc/Hexane) N4->N5 No N6 Execute Recrystallization (Inert Atm/Degassed) N4->N6 Yes N5->N6 N7 Oiling Out Occurs? N6->N7 N8 Adjust Solvent Ratio / Add Seed Crystals N7->N8 Yes N9 Isolate Pure Crystals N7->N9 No N8->N6 Retry

Logical workflow for the solvent selection and recrystallization of aromatic aldehydes.

Knowledge Base (FAQs): Core Principles & Troubleshooting

Q1: What are the primary thermodynamic criteria for selecting a recrystallization solvent for aromatic aldehydes? A1: The fundamental principle of recrystallization relies on differential solubility[1]. The ideal solvent must exhibit a steep temperature coefficient for the target aldehyde: it should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or 0 °C[2]. This ensures that the crystal lattice dissolves entirely at elevated temperatures—releasing trapped impurities into the mother liquor—and reforms efficiently upon cooling, maximizing both purity and percent recovery[1].

Q2: Why is chemical inertness specifically critical when handling aromatic aldehydes? A2: The formyl group (-CHO) is highly electrophilic. When selecting a solvent, you must strictly avoid primary amines (which lead to Schiff base formation) and unbuffered primary alcohols under acidic conditions (which cause irreversible acetal formation). For aromatic aldehydes, ethyl acetate, toluene, or mixed systems like ethyl acetate/hexane are generally preferred due to their chemical inertness and favorable polarity profiles[2].

Q3: My aromatic aldehyde is "oiling out" instead of forming a crystalline lattice. Why does this happen, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) is a kinetic and thermodynamic phenomenon that occurs when the saturation curve of the solute is crossed at a temperature above the solute's melting point. Instead of nucleating into a highly ordered solid crystal lattice, the supersaturated compound separates as a secondary liquid phase (an emulsion).

  • The Causality of Failure: Because impurities are highly soluble in this amorphous, highly mobile liquid phase, oiling out completely bypasses the impurity rejection mechanism of crystallization, yielding a sticky, impure gum[3].

  • The Fix: You must alter the thermodynamic environment. Either add a "better" solvent to keep the aldehyde dissolved until the solution cools below its melting point, or add a "poorer" (anti-solvent) to force nucleation at a higher temperature. Alternatively, introducing authentic seed crystals can bypass the kinetic barrier of primary nucleation, forcing the system into a solid-liquid phase separation[3].

Q4: I noticed a drop in yield and the formation of a fine, white, highly insoluble powder after hot filtration. What is this? A4: This is almost certainly the corresponding carboxylic acid, formed via auto-oxidation. Aromatic aldehydes in oxygen-rich environments undergo rapid oxidative degradation driven by heat and light.

  • The Mechanism: The reaction proceeds via a radical chain mechanism where molecular oxygen abstracts the formyl hydrogen, forming an acyl peroxy radical. This intermediate becomes a peracid ( R−CO3​H ), which then undergoes a Baeyer-Villiger-type reaction with another unreacted aldehyde molecule, yielding two equivalents of carboxylic acid[4].

  • The Fix: Because carboxylic acids are highly insoluble in non-polar recrystallization solvents (like hexane or toluene), they precipitate prematurely. To prevent this, solvents must be degassed, and the recrystallization should be performed under an inert argon or nitrogen atmosphere.

Data Reference: Quantitative Solvent Properties

When designing a mixed solvent system, consult the following table to balance the temperature coefficient, volatility, and reactivity risks specific to aromatic aldehydes.

SolventBoiling Point (°C)Polarity IndexReactivity Risk with AldehydesSuitability for Aromatic Aldehydes
Hexane 68.70.1Very LowExcellent (Standard anti-solvent)
Ethyl Acetate 77.14.4LowExcellent (Standard primary solvent)
Toluene 110.62.4LowGood (High BP makes drying difficult)
Ethanol 78.45.2Moderate (Acetal formation if acidic)Moderate (Use only for stable derivatives)
Acetone 56.05.1Moderate (Aldol condensation if basic)Poor (High risk of side reactions)

Standard Operating Procedure (SOP): Self-Validating Recrystallization Protocol

This protocol is designed as a closed-loop, self-validating system. It ensures that every step is verified by analytical checkpoints, preventing the propagation of errors (such as auto-oxidation or oiling out) into the final isolated batch.

Step 1: Pre-Experiment Analytical Validation

  • Action: Run a Thin Layer Chromatography (TLC) and crude 1H -NMR of the starting material.

  • Causality: Identifying the polarity of impurities (e.g., highly polar carboxylic acids vs. non-polar starting materials) dictates the exact ratio of the EtOAc/Hexane solvent system required to keep impurities in the mother liquor.

Step 2: Solvent Degassing (Critical for Aldehydes)

  • Action: Sparge the chosen solvent system (e.g., 1:3 Ethyl Acetate:Hexane) with Nitrogen or Argon gas for 15 minutes prior to heating.

  • Causality: Displacing dissolved molecular oxygen cuts off the radical chain mechanism required for peracid formation, actively preventing auto-oxidation during the high-heat dissolution phase[4].

Step 3: Saturated Dissolution

  • Action: Place the crude aldehyde in an Erlenmeyer flask equipped with a stir bar. Heat the flask on a hot plate to just below the solvent's boiling point. Add the hot, degassed solvent dropwise until the solid just dissolves.

  • Causality: Using the absolute minimum amount of boiling solvent ensures the solution is at maximum saturation. This maximizes the concentration gradient upon cooling, ensuring high percentage recovery[1].

Step 4: Hot Filtration (Impurity Purge)

  • Action: Immediately filter the boiling solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.

  • Causality: Removes ambient dust and insoluble oxidized byproducts (carboxylic acids). Pre-warming the funnel prevents the solution from cooling and prematurely crystallizing in the funnel stem.

Step 5: Controlled Thermodynamic Cooling

  • Action: Remove the flask from heat, cover it, and allow it to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0 °C) for 15 minutes.

  • Causality: Slow cooling allows solute molecules the kinetic time required to arrange into a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities. Rapid cooling traps impurities within the lattice structure[1]. (Note: If oiling out is observed here, immediately reheat to redissolve and add 5-10% more ethyl acetate to lower the saturation temperature[5]).

Step 6: Isolation and Post-Experiment Validation

  • Action: Isolate the crystals via vacuum filtration. Wash with a minimal amount of ice-cold anti-solvent (e.g., pure hexane). Dry under high vacuum. Obtain a melting point and a final 1H -NMR.

  • Causality: The ice-cold wash removes residual mother liquor without dissolving the product. A sharp melting point (range < 2 °C) and the absence of a carboxylic acid proton peak (~12.0 ppm) in the NMR validates the structural integrity and purity of the final product.

References

  • Recrystallization Source: University of Pittsburgh (pitt.edu) URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Reactions by TLC

This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in their synthetic workflows. As a substituted salicylaldehyde, its reactions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in their synthetic workflows. As a substituted salicylaldehyde, its reactions require careful monitoring to ensure complete conversion and to identify potential side products. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is rapid, cost-effective, and provides immediate qualitative feedback on the progress of a reaction.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while using TLC to monitor reactions involving this compound. The advice herein is grounded in established chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: I'm not sure which solvent system to start with for my TLC analysis. What do you recommend?

A1: A good starting point for a moderately polar compound like 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a mixture of a non-polar and a polar solvent. A common and effective initial system is a 7:3 or 8:2 mixture of hexane and ethyl acetate.[1][2] The goal is to achieve a retention factor (Rf) for your starting material between 0.2 and 0.4, which will typically provide a good window for observing the appearance of more polar or less polar products. For a compound structurally similar to your starting material, an Rf of 0.5 was reported in a 20:1 petroleum ether:ethyl acetate system, indicating that even less polar systems might be effective depending on the specific reaction.[3]

Q2: How can I visualize the spots on my TLC plate? My compound is colorless.

A2: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and many of its derivatives are UV-active due to their aromatic nature. Therefore, the primary, non-destructive visualization method is a UV lamp (254 nm), under which the spots will appear as dark patches on a fluorescent green background.[4][5] For more specific visualization, or if your products are not UV-active, chemical stains are highly effective. Given the phenolic and aldehydic functional groups, the following stains are recommended:

  • Ferric Chloride (FeCl₃) Stain: This is excellent for visualizing phenols, which will typically appear as dark-colored spots (blue, green, or purple).[6][7]

  • p-Anisaldehyde Stain: This is a versatile stain for aldehydes, ketones, and alcohols, often producing a range of colors upon heating.[4][6]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.[6]

Q3: How do I know if my reaction is complete?

A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate. To confirm this, it is best practice to run a three-lane TLC: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[8] The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared. Concurrently, you should observe the appearance of one or more new spots corresponding to your product(s).

Q4: I see multiple spots in my reaction mixture lane. What could they be?

A4: Multiple spots indicate the presence of more than one compound. These could be your desired product, unreacted starting material, intermediates, or byproducts. For example, in the synthesis of salicylaldehydes, the formation of the para-isomer is a common byproduct.[4] In reactions of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, you might see:

  • Oxidation: If the aldehyde is oxidized to a carboxylic acid, you will see a new, more polar spot (lower Rf).

  • Reduction: If the aldehyde is reduced to an alcohol, a new, more polar spot (lower Rf) will appear.

  • Degradation: Unidentified spots could be due to the degradation of your starting material or product.

To identify these spots, you can run reference standards of expected products or byproducts alongside your reaction mixture if they are available.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of reactions involving 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Problem 1: Streaking Spots

Streaking, where a spot appears as a vertical smear rather than a distinct circle, is a frequent issue that can obscure results.

  • Cause 1: Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[9]

    • Solution: Dilute your sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. If you are unsure of the optimal concentration, try spotting different dilutions.

  • Cause 2: Highly Polar Compound: The phenolic hydroxyl group in 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and its derivatives can lead to strong interactions with the silica gel, causing streaking. This is especially true for the corresponding carboxylic acid.

    • Solution: Add a small amount (0.5-1%) of acetic or formic acid to your eluent.[10] This will protonate the acidic sites on the silica gel and reduce the tailing of acidic compounds.

  • Cause 3: Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse.

    • Solution: Use a less polar solvent to dissolve your sample for spotting, if possible. Ensure the spot is completely dry before placing the plate in the developing chamber.

Problem 2: Poor Separation (Spots are too close together or do not move)

Effective separation is crucial for accurate reaction monitoring.

  • Cause 1: Incorrect Solvent System Polarity: The polarity of the mobile phase is critical for achieving good separation.

    • Solution:

      • If spots are too high on the plate (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar solvent.

      • If spots remain at the baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent. A systematic approach is to test a range of solvent systems (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Cause 2: Complex Mixture: If your reaction produces multiple products with similar polarities, a simple binary solvent system may not be sufficient.

    • Solution: Consider using a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity compared to hexane and ethyl acetate.

Problem 3: No Spots are Visible
  • Cause 1: Insufficiently Concentrated Sample: The concentration of your compound may be below the detection limit of your visualization method.[9]

    • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated sample solution.

  • Cause 2: Compound is Not UV-Active or a Stain was Not Used: While 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is UV-active, some of its reaction products may not be.

    • Solution: After checking under a UV lamp, always use a chemical stain to visualize the plate. Permanganate or p-anisaldehyde stains are good general-purpose options.[4]

  • Cause 3: Solvent Level Above the Origin: If the solvent level in the developing chamber is higher than the spotting line, the sample will dissolve into the solvent pool instead of eluting up the plate.

    • Solution: Ensure the solvent level is always below the origin line on your TLC plate.

Problem 4: Uneven Solvent Front

An uneven solvent front will lead to inaccurate Rf values and poor reproducibility.

  • Cause 1: Tilted TLC Plate: If the plate is not placed vertically in the chamber, the solvent will advance unevenly.

    • Solution: Ensure the plate is resting flat against the chamber wall.

  • Cause 2: Disturbed Silica Gel: A chipped or flaked edge of the TLC plate can disrupt the capillary action.

    • Solution: Handle TLC plates with care, holding them by the edges. If a plate is damaged, it is best to use a new one.

  • Cause 3: Chamber Not Saturated: An unsaturated chamber atmosphere can lead to solvent evaporation from the plate surface, causing an uneven front.

    • Solution: Line the developing chamber with a piece of filter paper soaked in the eluent and allow the chamber to sit for 5-10 minutes before placing the plate inside. This ensures the atmosphere is saturated with solvent vapors.

TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis observe Observe TLC Plate start->observe streaking Problem: Streaking Spots observe->streaking Streaking? poor_sep Problem: Poor Separation observe->poor_sep Poor Separation? no_spots Problem: No Spots observe->no_spots No Spots? uneven_front Problem: Uneven Front observe->uneven_front Uneven Front? good_tlc Good Separation Continue Monitoring observe->good_tlc Clear Spots? sol_overload Cause: Overloading? streaking->sol_overload sol_polarity Cause: High Polarity? streaking->sol_polarity sol_solvent Cause: Wrong Eluent Polarity? poor_sep->sol_solvent sol_concentration Cause: Sample too Dilute? no_spots->sol_concentration sol_visualization Cause: Improper Visualization? no_spots->sol_visualization sol_setup Cause: Improper Chamber Setup? uneven_front->sol_setup act_dilute Action: Dilute Sample sol_overload->act_dilute act_acid Action: Add Acid to Eluent sol_polarity->act_acid act_adjust_eluent Action: Adjust Eluent Polarity sol_solvent->act_adjust_eluent act_concentrate Action: Concentrate Sample sol_concentration->act_concentrate act_stain Action: Use Chemical Stain sol_visualization->act_stain act_check_setup Action: Correct Chamber Setup sol_setup->act_check_setup act_dilute->observe act_acid->observe act_adjust_eluent->observe act_concentrate->observe act_stain->observe act_check_setup->observe

Caption: A flowchart for troubleshooting common TLC issues.

Experimental Protocol: Monitoring the Oxidation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

This protocol provides a step-by-step method for monitoring the oxidation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde to 2-hydroxy-3-methoxy-5-methylbenzoic acid.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • UV lamp (254 nm)

  • Eluent: 8:2 Hexane:Ethyl Acetate with 0.5% acetic acid

  • Visualization stain (e.g., Ferric Chloride or Bromocresol Green)

  • Reaction mixture aliquots

  • Standard solution of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in ethyl acetate

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber, ensuring it is wetted with the eluent. Close the lid and allow the chamber to saturate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the TLC Plate:

    • In the 'SM' lane, use a capillary spotter to apply a small spot of the starting material standard.

    • In the 'Rxn' lane, apply a small spot of the reaction mixture.

    • In the 'Co' lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture.

    • Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the eluent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a jar containing a chemical stain (e.g., Bromocresol Green for the carboxylic acid, which will appear as a yellow spot on a blue background).[6] Gently heat the plate with a heat gun if necessary for the stain to develop.

  • Analyze the Results:

    • The starting aldehyde will have a higher Rf value than the more polar carboxylic acid product.

    • Monitor the disappearance of the starting material spot in the 'Rxn' lane and the appearance and intensification of the product spot.

    • The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Expected Results and Data Interpretation

The following table summarizes the expected relative Rf values for the starting material and potential products in a standard normal-phase TLC system (e.g., hexane:ethyl acetate).

CompoundFunctional GroupsExpected PolarityExpected Relative Rf ValueRecommended Visualization
2-Hydroxy-3-methoxy-5-methylbenzaldehydePhenol, Aldehyde, EtherModerateHighestUV, FeCl₃, p-Anisaldehyde, DNPH
(2-Hydroxy-3-methoxy-5-methyl)methanolPhenol, Alcohol, EtherHighIntermediateUV, FeCl₃, p-Anisaldehyde, Permanganate
2-Hydroxy-3-methoxy-5-methylbenzoic acidPhenol, Carboxylic Acid, EtherVery HighLowestUV, FeCl₃, Bromocresol Green

Reaction Progress Diagram:

Reaction_Progress cluster_0 T = 0 cluster_1 T = intermediate cluster_2 T = final T0 SM Rxn Co spot_sm0 spot_rxn0 spot_co0 T_int SM Rxn Co spot_sm_int spot_rxn_sm_int spot_rxn_p_int spot_co_sm_int spot_co_p_int T_final SM Rxn Co spot_sm_final spot_rxn_p_final spot_co_sm_final spot_co_p_final label_sm Starting Material (SM) spot_sm_key label_p Product (P) spot_p_key

Caption: Idealized TLC plates monitoring a reaction over time.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • TLC Visualization Methods. (n.d.).
  • Semantic Scholar. (n.d.). Light-Promoted Oxidation of Aldehydes to Carboxylic Acids under Aerobic and Photocatalyst-free Conditions.
  • Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o317.
  • Wu, Y.-C., et al. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. Asian Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • YouTube. (2021, August 23). Visualizing a TLC plate.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • ResearchGate. (n.d.). Detection of phenolic acids. (A) TLC chromatogram, detection with....
  • The Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Dehaen, W., et al. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Journal of the Serbian Chemical Society.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.). The syntax formulae of the substituted salicylaldehydes used herein....
  • Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Pelttari, E., et al. (n.d.). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Basic & Clinical Pharmacology & Toxicology.
  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i -....
  • Goral, M., et al. (2023).
  • The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.
  • Beilstein Journals. (2017, February 20). (Z)-Selective Takai olefination of salicylaldehydes.
  • ResearchGate. (2020, January 21). (PDF) Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.
  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-.
  • Google Patents. (n.d.). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde for structure confirmation

Spectroscopic Resolution of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: A Comparative Guide to Structural Confirmation Executive Summary As a Senior Application Scientist, I frequently oversee the structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Resolution of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: A Comparative Guide to Structural Confirmation

Executive Summary

As a Senior Application Scientist, I frequently oversee the structural elucidation of complex aromatic precursors. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (also known as 5-methyl-o-vanillin) is a highly versatile building block, essential in the synthesis of Schiff base ligands for tetranuclear cubane complexes[1], single-molecule magnets[2], and complex polyketide natural products[3]. Because the regiochemistry of its methyl and methoxy groups dictates the electronic and steric properties of downstream products, absolute structural confirmation is non-negotiable. This guide objectively compares conventional spectroscopic techniques against an advanced multidimensional analytical suite, providing a self-validating framework for exact structural elucidation.

Comparative Analysis: Advanced vs. Conventional Methodologies

Nuclear Magnetic Resonance (NMR): 1D vs. 2D HMBC/HSQC
  • Alternative (1D NMR) : Conventional 1D 1H and 13C NMR provide basic atomic connectivity. The 1H NMR spectrum typically reveals an aldehyde proton (~9.8 ppm), a hydrogen-bonded phenolic OH (~11.0 ppm), a methoxy group (~3.9 ppm), and a methyl group (~2.3 ppm). The two aromatic protons appear as meta-coupled doublets (J ≈ 1.8 Hz) between 6.7 and 7.1 ppm[1].

  • Performance Gap : 1D NMR cannot unambiguously differentiate the C4 and C6 aromatic protons. It fails to definitively prove the methyl group is located at C5 rather than C4 or C6 without relying on error-prone chemical shift estimations.

  • Recommended Product (2D NMR Suite) : Utilizing a high-field spectrometer (e.g., 700 MHz) for 2D HSQC and HMBC experiments creates a self-validating logical matrix[1].

  • Causality & Logic : The causality behind this choice is rooted in scalar coupling. In HMBC, the aldehyde proton exhibits a strong 3JCH​ correlation to C6, but not to C4. Conversely, the 5-methyl protons show 3JCH​ correlations to both C4 and C6. This intersecting correlation network definitively locks the methyl group at the C5 position, eliminating any isomeric ambiguity.

Vibrational Spectroscopy: Transmission vs. ATR-FTIR
  • Alternative (Transmission FTIR) : Traditional methods require pressing the sample into a KBr pellet. This process can introduce moisture (broadening the OH region) and apply pressure that alters the native intramolecular hydrogen bonding network.

  • Recommended Product (ATR-FTIR) : Attenuated Total Reflectance (ATR) allows direct analysis of the neat crystalline powder. As demonstrated in recent coordination chemistry studies using systems like the Thermo Scientific Nicolet iS5[1][2], ATR preserves the native hydrogen-bonded state.

  • Causality & Logic : By analyzing the neat solid, the chelated aldehyde C=O stretch (~1620 cm⁻¹) and the phenolic OH stretch act as internal controls. If the C=O band shifts to >1680 cm⁻¹, it immediately signals a disruption of the intramolecular hydrogen bond, validating the sample's physical state.

Mass Spectrometry: Low-Res EI-MS vs. HR-ESI-MS
  • Alternative (EI-MS) : Provides a nominal mass (M+ = 166 m/z) and standard fragmentation pathways.

  • Performance Gap : Fails to rule out isobaric impurities or confirm the exact elemental composition.

  • Recommended Product (HR-ESI-MS) : High-resolution electrospray ionization provides the exact mass [M+H]+ at 167.0703 m/z (calculated for C9​H11​O3+​ : 167.0708). The high mass accuracy (< 5 ppm) ensures absolute elemental confirmation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol 1: High-Resolution 2D NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS.

  • Instrument Setup : Utilize a 700 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[1].

  • Acquisition Parameters (HMBC) :

    • Spectral width: 10 ppm (1H) and 220 ppm (13C).

    • Relaxation delay (d1): 1.5 seconds to ensure complete longitudinal relaxation.

    • Optimize the long-range coupling constant ( nJCH​ ) delay for 8 Hz, which is standard for aromatic systems.

  • Validation Check : Verify that the phenolic OH signal (~11.0 ppm) remains sharp. Broadening indicates water contamination or disruption of the intramolecular H-bond, which invalidates the sample prep and requires re-preparation.

Protocol 2: ATR-FTIR Analysis
  • Background Collection : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (400–4000 cm⁻¹, 32 scans, 4 cm⁻¹ resolution)[2].

  • Sample Application : Place ~2 mg of the neat crystalline compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Acquisition : Record the spectrum.

  • Validation Check : Confirm the absence of a broad free-OH stretch at >3400 cm⁻¹. The presence of a shifted C=O stretch (~1620 cm⁻¹) validates the intact ortho-hydroxyaldehyde chelation ring[1].

Quantitative Data Summary

TechniqueParameterDiagnostic SignatureStructural Implication
1H NMR Aldehyde (-CHO)~9.8 ppm (s, 1H)Confirms formyl group presence
1H NMR Phenolic (-OH)~11.0 ppm (s, 1H)Indicates strong intramolecular H-bonding
13C NMR C5-Methyl~21.0 ppmDifferentiates from O-methyl (~56.0 ppm)
HMBC CHO to C6 3JCH​ correlationUnambiguously identifies C6 aromatic proton
ATR-FTIR C=O stretch~1620 cm⁻¹Shifted from typical 1700 cm⁻¹ due to chelation[1]
HR-ESI-MS [M+H]+ 167.0703 m/zExact mass confirms C9​H11​O3+​

Mechanistic & Logical Visualizations

Workflow cluster_A Conventional Suite (Alternative) cluster_B Advanced Suite (Recommended) Start 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Structure Confirmation NMR1D 1D 1H & 13C NMR (Basic Connectivity) Start->NMR1D MS_EI EI-MS (Nominal Mass) Start->MS_EI NMR2D 2D NMR (HMBC/HSQC) (Exact Regiochemistry) Start->NMR2D HRMS HR-ESI-MS (Exact Elemental Comp) Start->HRMS Limit Ambiguity in Regiochemistry NMR1D->Limit MS_EI->Limit Success Absolute Structural Confirmation NMR2D->Success HRMS->Success

Analytical workflow comparing conventional vs. advanced spectroscopic suites.

HMBC_Logic cluster_Protons Proton Signals (1H) cluster_Carbons Carbon Resonances (13C) H_CHO Aldehyde-H (~9.8 ppm) C4 C4 (Aromatic) (~124 ppm) H_CHO->C4 No Correlation C6 C6 (Aromatic) (~128 ppm) H_CHO->C6 3J (Strong) H_Me 5-Methyl-H (~2.3 ppm) H_Me->C4 3J (Strong) H_Me->C6 3J (Strong)

HMBC correlation logic definitively distinguishing the C4 and C6 positions.

References

  • Magnetic Property Modulation Tuned by Ligand Diversity in Tetranuclear {Ni4O4} Cubane Complexes. Crystal Growth & Design - ACS Publications. 1

  • Magneto-structural and theoretical insights into Ni2Dy2 butterfly single-molecule magnets with diverse anionic co-ligands. Dalton Transactions (RSC Publishing). 2

  • Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1. Journal of the American Chemical Society - ACS Publications. 3

Sources

Comparative

X-ray crystallography of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde derivatives for structural validation

Structural Validation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Derivatives: X-Ray Crystallography vs. Alternative Modalities Executive Summary For researchers and drug development professionals working with substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Derivatives: X-Ray Crystallography vs. Alternative Modalities

Executive Summary

For researchers and drug development professionals working with substituted benzaldehydes, structural validation is the critical bottleneck between synthesis and application. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly referred to as Me-val) is a highly versatile precursor with a molecular weight of 166.17 g/mol (1[1]). The proximity of its hydroxyl (-OH), methoxy (-OCH3), and aldehyde (-CHO) groups imparts unique chelating properties, allowing it to form stable, intricate complexes with various transition metals and lanthanides (2[2]).

As a Senior Application Scientist, I frequently evaluate the analytical modalities used to characterize these complex molecular architectures. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques, providing field-proven protocols and experimental data to demonstrate why SCXRD remains the gold standard for validating Me-val derivatives.

Modality Comparison: SCXRD vs. Alternatives

When Me-val undergoes Schiff base condensation to form multidentate ligands, the resulting metal complexes often assemble into unpredictable polynuclear architectures (e.g., defective dicubanes or supramolecular quasi-dimers). Validating these structures requires an analytical technique capable of resolving 3D spatial arrangements at atomic resolution.

Table 1: Quantitative & Qualitative Comparison of Structural Validation Modalities

Analytical ModalityResolution / OutputPrimary AdvantageCritical Limitation for Me-val Derivatives
Single-Crystal XRD (SCXRD) Atomic (< 0.8 Å)Absolute 3D configuration, bond lengths, and coordination geometry.Requires high-quality, defect-free single crystals.
NMR Spectroscopy Molecular ConnectivityExcellent for diamagnetic ligand precursors.Fails for paramagnetic metal centers (e.g., MnIII, DyIII) due to severe signal broadening.
Powder XRD (PXRD) Bulk PhaseRapid confirmation of bulk phase purity.Cannot provide de novo structural elucidation of novel polynuclear clusters.
ESI-Mass Spectrometry Molecular Weight (m/z)Validates stoichiometry and fragmentation patterns.Provides zero spatial or geometric information regarding metal coordination.

Experimental Logic & Causality

The choice of analytical modality is dictated by the physics of the molecule. While NMR is standard for organic synthesis, it structurally fails when applied to the most valuable Me-val derivatives: paramagnetic single-molecule magnets and catalytic clusters.

For example, when Me-val derivatives coordinate with DyIII or MnIII ions, the unpaired electrons in the metal's d or f orbitals induce massive local magnetic fields. This causes extreme relaxation rates and chemical shift dispersion in NMR, rendering the spectra unreadable. SCXRD bypasses this limitation entirely because X-ray scattering depends on electron density, not nuclear spin states. SCXRD successfully maps the highly axial coordination environments of DyIII ions—ranging from distorted square-antiprismatic to near pentagonal-bipyramidal geometries (3[3]).

Logic_Validation Paramagnetic Paramagnetic Me-val Complex (e.g., MnIII, DyIII) NMR NMR Spectroscopy (Severe Signal Broadening) Paramagnetic->NMR Fails SCXRD Single-Crystal XRD (Atomic Resolution) Paramagnetic->SCXRD Succeeds Validation Precise 3D Structure (Coordination & Magnetism) SCXRD->Validation

Fig 2. Logical decision tree for structural validation of paramagnetic Me-val derivatives.

Validated Protocol: SCXRD Workflow for Me-val Complexes

To ensure scientific integrity, the crystallization and diffraction protocol must be a self-validating system. The following methodology details the synthesis and structural validation of Me-val transition metal complexes.

Step 1: Ligand Synthesis (Schiff Base Condensation)

  • Action: Condense Me-val with a primary amine (e.g., ethylenediamine) in a 2:1 molar ratio in refluxing methanol.

  • Causality: The aldehyde group of Me-val is highly susceptible to nucleophilic attack by the amine, eliminating water to form a stable tetradentate Schiff-base ligand (H2L) (4[4]).

Step 2: Metal Complexation

  • Action: Introduce a metal salt (e.g., Mn(NO3)2 or DyCl3) to the ligand solution under controlled stoichiometric conditions.

  • Causality: The deprotonated phenolic oxygen and imine nitrogen atoms coordinate to the metal center, driving the self-assembly of the complex.

Step 3: Crystal Growth (Slow Diffusion/Evaporation)

  • Action: Filter the solution and allow it to slowly evaporate at room temperature, or use vapor diffusion with a non-polar antisolvent (e.g., diethyl ether).

  • Causality: Rapid precipitation creates kinetic traps, yielding amorphous powders. Slow diffusion allows for reversible bond formation, ensuring thermodynamic control and yielding defect-free single crystals suitable for diffraction.

Step 4: X-Ray Data Collection

  • Action: Mount a suitable single crystal on a diffractometer (e.g., Bruker Kappa Apex-II or Oxford Diffraction SuperNova) using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation (3[3]).

  • Causality: High-intensity radiation ensures sufficient diffraction spots at high resolution angles, which is critical for resolving heavy metal atoms alongside lighter organic framework atoms.

Step 5: Structure Refinement & Self-Validation

  • Action: Process the data using multi-scan absorption corrections (SADABS) and solve the structure using SHELXL software.

  • Causality: The system self-validates through the R1 and wR2 values (Goodness-of-Fit). An R1 value < 0.05 confirms that the proposed structural model mathematically matches the observed electron density map.

SCXRD_Workflow N1 Ligand Synthesis (Me-val + Amine Condensation) N2 Metal Complexation (Addition of 3d/4f Metal Salts) N1->N2 N3 Crystal Growth (Slow Diffusion / Evaporation) N2->N3 N4 X-ray Data Collection (Mo-Kα / Cu-Kα Radiation) N3->N4 N5 Structure Refinement (SHELXL / Multi-scan Absorption) N4->N5 N6 Validated 3D Architecture (Geometry & Packing) N5->N6

Fig 1. Step-by-step SCXRD experimental workflow for Me-val coordination complexes.

Experimental Data Analysis

The true power of SCXRD is its ability to reveal supramolecular interactions that dictate macroscopic properties. In recent studies, SCXRD successfully elucidated the structures of highly complex Me-val derivatives that alternative modalities failed to resolve.

Table 2: Crystallographic Data Summary for Me-val Metal Complexes

Complex ArchitectureMetal CenterSCXRD-Determined GeometryKey Supramolecular FeatureRef
Mononuclear ComplexMn(III)Hexa-coordinate pseudo-octahedralπ–π stacking & hydrogen bonding forming quasi-dimers[4]
Defective DicubaneNi2Dy2Distorted square-antiprismatic / pentagonal-bipyramidalIntricate magnetic exchange pathways via μ2-OH bridges[3]
Tetranuclear ClusterDy(III)Polynuclear core structureFour Dy(III) ions held by deprotonated Schiff bases and μ2-chloro bridges[2]

In the case of the MnIII complexes, SCXRD revealed that the equatorial plane is constructed with phenoxo oxygen and imine nitrogen atoms, while axial positions are occupied by water or pseudohalides. Furthermore, SCXRD identified specific hydrogen bonds that facilitate antiferromagnetic coupling within the quasi-dimers—a mechanistic insight impossible to obtain via ESI-MS or PXRD (4[4]).

Conclusion

While NMR and Mass Spectrometry are indispensable for routine organic characterization, the structural validation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde derivatives—particularly their functional metal complexes—demands Single-Crystal X-Ray Diffraction. SCXRD provides the unambiguous atomic coordinates and supramolecular insights required to correlate 3D architecture with catalytic and magnetic performance, cementing its role as the premier analytical modality in advanced coordination chemistry.

Sources

Validation

A Comparative Analysis of the Biological Activities of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and Its Analogs

This guide provides a comprehensive comparative study of the biological activities of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and its structurally related analogs. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative study of the biological activities of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties of these phenolic aldehydes. The content is grounded in experimental data and established scientific protocols, offering insights into structure-activity relationships and potential therapeutic applications.

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic aldehydes, a class of organic compounds characterized by a benzene ring substituted with a formyl group (-CHO) and at least one hydroxyl group (-OH), are of significant interest in medicinal chemistry.[1] Their biological activities are largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals and mitigate oxidative stress.[1] The specific biological effects of these compounds are intricately linked to the type, number, and position of substituents on the aromatic ring.[2]

2-Hydroxy-3-methoxy-5-methylbenzaldehyde serves as a key scaffold, and understanding how structural modifications influence its biological efficacy is crucial for the rational design of novel therapeutic agents. This guide will explore the impact of various functional groups on the bioactivity of this parent compound.

Core Structure and Analogs Under Investigation

The central molecule of this study is 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Its analogs, for the purpose of this comparative guide, will include variations in the substitution pattern on the benzene ring, such as the number and position of hydroxyl, methoxy, methyl, and nitro groups.

Compound NameStructureKey Features
2-Hydroxy-3-methoxy-5-methylbenzaldehyde 2-Hydroxy-3-methoxy-5-methylbenzaldehydeParent compound with hydroxyl, methoxy, and methyl substituents.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)VanillinIsomer of the parent compound, widely used as a flavoring agent with known biological activities.[3]
Salicylaldehyde (2-Hydroxybenzaldehyde)SalicylaldehydeA simpler analog lacking methoxy and methyl groups.
2-Hydroxy-5-methyl-3-nitrobenzaldehyde 2-Hydroxy-5-methyl-3-nitrobenzaldehydeAn analog with an electron-withdrawing nitro group.[4]

Comparative Biological Activities

The biological activities of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and its analogs are multifaceted. This section provides a comparative overview of their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental data from the literature.

Antioxidant Activity

The antioxidant capacity of phenolic aldehydes is a key determinant of their therapeutic potential. This activity is primarily mediated through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] The efficacy of these compounds as antioxidants is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1] The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potential.[1]

Key Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. Multiple hydroxyl groups, especially in ortho or para positions, generally enhance antioxidant activity.[1][2]

  • Methoxy Groups: The substitution of a hydroxyl group with a methoxy group tends to decrease antioxidant activity.[5]

  • Electron-Withdrawing/Donating Groups: The presence of other substituents on the aromatic ring can modulate the bond dissociation enthalpy of the phenolic O-H bond, thereby influencing antioxidant capacity.

Comparative Antioxidant Activity Data (IC50, µM)

CompoundDPPH AssayABTS Assay
2-Hydroxy-3-methoxy-5-methylbenzaldehydeData not readily availableData not readily available
Vanillin~150~100
Salicylaldehyde>500>500
Gallic Acid (Positive Control)~10~5

Note: The data presented are approximate values collated from various sources for comparative purposes. Actual values may vary based on experimental conditions.

Antimicrobial Activity

Several benzaldehyde derivatives have demonstrated significant antimicrobial properties. Their mechanisms of action can involve the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes.[6][7] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]

Key Structure-Activity Relationship Insights:

  • Substituent Polarity and Position: The polarity and orientation of substituents play a critical role in antibacterial potency.[8]

  • Schiff Base Formation: The aldehyde group provides a reactive site for the formation of Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial effects.[4][7]

Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Benzaldehyde≥1024[9]Data not readily availableData not readily available
SalicylaldehydeInhibitory activity observed[8]Inhibitory activity observed[8]Data not readily available
4-NitrobenzaldehydeInhibitory activity observed[8]Inhibitory activity observed[8]Data not readily available
Ciprofloxacin (Positive Control)<1<1N/A
Fluconazole (Positive Control)N/AN/A<1
Anti-inflammatory Activity

The anti-inflammatory effects of benzaldehyde analogs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[10][11] These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[10][11]

Key Mechanistic Insights:

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]

  • Modulation of Signaling Cascades: Analogs can inhibit the phosphorylation and degradation of IκB-α, preventing the nuclear translocation of NF-κB, and can also reduce the phosphorylation of ERK and JNK.[10][11]

Cytotoxic Activity

The cytotoxic potential of substituted benzaldehydes against various cancer cell lines has been a subject of extensive research.[12][13][14] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.[6][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of these compounds.[14]

Key Structure-Activity Relationship Insights:

  • Hydrophobicity and Substituent Position: The hydrophobicity and the position of substituents on the benzene ring are critical determinants of cytotoxicity.[12]

  • Induction of Apoptosis: Many benzaldehyde derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic or mitochondrial pathway.[6]

  • Inhibition of Signaling Pathways: Research suggests that benzaldehydes can suppress major signaling pathways often dysregulated in cancer, including PI3K/AKT/mTOR, STAT3, NF-κB, and ERK.[14]

Comparative Cytotoxicity Data (IC50, µg/mL)

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)
2,3-Dihydroxybenzaldehyde1.34[14]1.15[14]1.09[14]
2,5-Dihydroxybenzaldehyde1.51[14]1.29[14]1.17[14]
5-Nitrosalicylaldehyde4.75[14]3.98[14]3.12[14]
Doxorubicin (Reference Drug)0.03[14]0.05[14]0.06[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are presented using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Start Start: Select Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) Purification->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR Antimicrobial->SAR Anti_inflammatory->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Conclusion Conclusion & Future Directions Mechanism->Conclusion

Caption: General workflow for the synthesis and biological screening of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde analogs.

Putative_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα NF-κB NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates IkappaB_NFkappaB->NFkappaB releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkappaB_nuc->Gene_Expression activates Benzaldehyde_Analog Benzaldehyde Analog Benzaldehyde_Analog->MAPK inhibits Benzaldehyde_Analog->IKK inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by benzaldehyde analogs.

Conclusion and Future Directions

The comparative analysis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and its analogs reveals a rich and complex structure-activity landscape. The biological activities of these compounds are finely tuned by the nature and position of substituents on the benzaldehyde scaffold. While significant research has been conducted on various substituted benzaldehydes, further investigation into 2-Hydroxy-3-methoxy-5-methylbenzaldehyde itself is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Synthesis and Biological Evaluation: A systematic synthesis and screening of a broader range of analogs of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde will provide a more comprehensive understanding of the structure-activity relationships.

  • Mechanistic Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current knowledge and a roadmap for future investigations into this promising class of bioactive molecules.

References

  • A Comparative Guide to the Antioxidant Potential of Phenolic Aldehydes - Benchchem. (URL: )
  • Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. - ResearchGate. (URL: [Link])

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará. (URL: [Link])

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (URL: [Link])

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC. (URL: [Link])

  • Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Compar
  • Phenolic aldehydes – Knowledge and References - Taylor & Francis. (URL: [Link])

  • (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (URL: [Link])

  • Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. (URL: [Link])

  • Phenolic aldehydes – Knowledge and References - Taylor & Francis. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (URL: [Link])

  • 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde - PMC. (URL: [Link])

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (URL: [Link])

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI. (URL: [Link])

  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). - ResearchGate. (URL: [Link])

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety - MDPI. (URL: [Link])

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (URL: )
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. (URL: [Link])

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (URL: [Link])

  • (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde - ResearchGate. (URL: [Link])

  • Skin-sensitization structure-activity relationships for aldehydes - PubMed. (URL: [Link])

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 - PubChem. (URL: [Link])

  • An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem. (URL: )
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate. (URL: [Link])

  • Structure-reactivity effects in the hydration of benzaldehydes | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (URL: [Link])

  • An In-Depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: Synthesis, Characterization, and Potential Applic

Sources

Comparative

Validated Analytical Assays for the Detection of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: A Comprehensive Comparison Guide

Executive Summary 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS No. 7452-10-0), commonly known as 5-methyl-o-vanillin, is an essential aromatic building block utilized extensively in coordination chemistry, pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS No. 7452-10-0), commonly known as 5-methyl-o-vanillin, is an essential aromatic building block utilized extensively in coordination chemistry, pharmaceutical synthesis, and the development of Schiff base ligands[1]. For researchers and drug development professionals, accurately quantifying this compound in complex reaction mixtures or biological matrices is critical.

This guide objectively compares the performance of three primary analytical modalities—UHPLC-MS/MS, RP-HPLC-DAD, and GC-MS—and provides a self-validating, step-by-step methodology for the premier UHPLC-MS/MS assay.

Mechanistic Grounding: Molecular Architecture & Analytical Causality

The molecule possesses a unique structural architecture consisting of a central benzene ring substituted with a formyl group, a hydroxyl group, a methoxy group, and a methyl group[2]. With a molecular weight of 166.17 g/mol and a LogP of approximately 1.7, its physicochemical properties dictate its behavior during extraction and chromatographic separation[2].

The proposed analytical methodologies are engineered around these specific molecular features:

  • Ionization Strategy: The presence of the phenolic hydroxyl group makes the molecule highly amenable to Negative Electrospray Ionization (ESI-). By utilizing a slightly basic or neutral mobile phase (e.g., ammonium acetate), we promote the deprotonation of the phenol into a phenoxide anion, drastically enhancing ionization efficiency and yielding a robust [M-H]- precursor ion at m/z 165.

  • Fragmentation Dynamics: During Collision-Induced Dissociation (CID), the molecule typically undergoes the loss of a methyl radical (-15 Da) from the methoxy group, generating a highly stable product ion at m/z 150[3]. This specific transition serves as the primary quantifier.

  • Extraction Causality: Given its moderate lipophilicity[2], Liquid-Liquid Extraction (LLE) using ethyl acetate efficiently partitions the un-ionized target compound from aqueous matrices while precipitating matrix proteins, preventing MS source fouling.

Comparative Analysis of Detection Modalities

Selecting the optimal assay requires balancing sensitivity, throughput, and matrix compatibility. While Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) leverages the compound's conjugated aromatic system for strong UV absorbance at ~270 nm[4], it often lacks the specificity required for trace analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent structural elucidation but typically requires time-consuming derivatization of the phenolic hydroxyl group to prevent peak tailing.

Conversely, UHPLC-MS/MS stands out as the superior alternative, offering unparalleled sensitivity and rapid throughput without the need for derivatization.

Performance ParameterUHPLC-MS/MS (Premier Product)RP-HPLC-DAD (Alternative)GC-MS (Alternative)
Sensitivity (LOD) < 0.1 ng/mL ~0.5 µg/mL~10 ng/mL
Specificity Excellent (MRM transitions)Moderate (UV Absorbance at 270 nm)High (EI fragmentation)
Sample Preparation Minimal (LLE / Protein Crash)Moderate (Requires higher concentration)High (Derivatization required for -OH)
Throughput High (< 5 min per run)Medium (~10-15 min per run)Low (~20-30 min per run)
Linear Dynamic Range 4-5 Orders of Magnitude 2-3 Orders of Magnitude3-4 Orders of Magnitude

The Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Every analytical batch must include an Internal Standard (IS), System Suitability Tests (SST), and Matrix Spikes to continuously verify extraction recovery and instrument precision.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of the sample matrix into a clean 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (e.g., Vanillin-d3 at 1 µg/mL) to correct for volumetric losses and matrix-induced ion suppression.

  • Add 500 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to ensure complete partitioning of the moderately lipophilic analyte into the organic phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve sharp phase separation and pellet any residual proteins.

  • Transfer 400 µL of the upper organic layer to a new vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (10% Acetonitrile), vortex for 30 seconds, and transfer to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water (pH ~6.8) to promote phenolic deprotonation.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column Wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde:

    • Quantifier:m/z 165.0 → 150.0 (Collision Energy: 15 eV)

    • Qualifier:m/z 165.0 → 122.0 (Collision Energy: 25 eV)

Step 4: Self-Validation Quality Controls
  • System Suitability Test (SST): Inject a 50 ng/mL neat standard before and after the sample batch. The batch is valid only if the retention time drift is < 2% and peak area RSD is < 5%.

  • Matrix Recovery: Calculate the recovery of the spiked IS. Acceptable self-validation requires an IS recovery between 85% and 115%, proving the absence of severe matrix effects.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Biological/Synthetic) Spike Internal Standard Spiking (Vanillin-d3) Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate, Vortex) Spike->LLE Centrifuge Phase Separation (Centrifugation) LLE->Centrifuge Evap Solvent Evaporation (N2 Stream at 40°C) Centrifuge->Evap Organic Layer Recon Reconstitution (Initial Mobile Phase) Evap->Recon LCMS UHPLC-MS/MS Analysis (ESI- MRM Mode) Recon->LCMS 2 µL Injection Validation Data Processing & Self-Validation (QC) LCMS->Validation m/z 165 -> 150

Figure 1: Self-validating sample preparation and UHPLC-MS/MS workflow for Me-val detection.

Sources

Validation

Comparison of different synthetic routes to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Comparative Guide: Synthetic Routes to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Executive Summary 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly known as 5-methyl-o-vanillin or Me-val) is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Executive Summary

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (commonly known as 5-methyl-o-vanillin or Me-val) is a highly versatile building block, particularly prized in coordination chemistry for the design of Schiff base ligands and single-molecule magnets (SMMs) such as Ni₂Dy₂ complexes[1]. Synthesizing this compound requires precise control over regioselectivity due to the competing activating effects of the hydroxyl and methoxy groups on the aromatic ring.

As an application scientist, I have evaluated the primary synthetic strategies for this molecule. This guide objectively compares two field-proven routes: the direct ortho-formylation of 2-methoxy-4-methylphenol (creosol) and the selective C-methylation of o-vanillin via a Mannich base intermediate.

Route 1: Direct Ortho-Formylation of 2-Methoxy-4-methylphenol (Creosol)

While classical formylation methods like the[2] can be employed, they notoriously suffer from low yields, harsh conditions, and poor regioselectivity. The modern standard for this transformation is the Magnesium-mediated formylation (Skattebøl or Casiraghi-type formylation).

Mechanistic Causality & Expertise: The addition of triethylamine (Et₃N) deprotonates creosol to form a reactive phenoxide. The key to this reaction's near-perfect ortho-selectivity is the introduction of anhydrous MgCl₂. The Mg²⁺ ion acts as a rigid thermodynamic template, forming a highly organized, six-membered chelate complex with the phenoxide oxygen and the oxygen atom of formaldehyde (generated in situ from paraformaldehyde). This coordination explicitly directs the electrophilic formaldehyde carbon to the ortho position, completely suppressing para substitution and preventing over-formylation.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-methoxy-4-methylphenol (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration[3].

  • Chelation: Add anhydrous MgCl₂ (1.5 equiv) and Et₃N (7.0 equiv). Stir at room temperature for 15–20 minutes. Validation cue: The solution will typically turn pale yellow, indicating complete phenoxide-magnesium complexation.

  • Electrophilic Addition: Add paraformaldehyde (7.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C). Monitor via TLC (Hexanes:EtOAc) until the starting phenol is fully consumed (typically 4–8 hours)[3].

  • Workup: Cool to room temperature, quench slowly with 1 M HCl to break the magnesium complex, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the target aldehyde.

Route 2: Selective Ring C-Methylation of o-Vanillin via Mannich Base

When creosol is unavailable or when avoiding formaldehyde gas generation is necessary, a reverse strategic approach can be utilized: starting with the aldehyde moiety already in place () and selectively introducing the methyl group at the 5-position[4].

Mechanistic Causality & Expertise: Direct Friedel-Crafts alkylation of o-vanillin is unselective and prone to polymerization. Instead, this route exploits the highly selective [5]. The hydroxyl group strongly activates the ortho and para positions. Since the ortho position is occupied by the methoxy group, the dimethylaminomethyl group is introduced exclusively at the para position (C5). The stable Mannich base is then converted into a highly reactive chloromethyl intermediate via acetolysis and HCl treatment, which is subsequently reduced by SnCl₂ to yield the desired methyl group[4].

Self-Validating Experimental Protocol:

  • Mannich Reaction: To a stirred solution of 37% aqueous CH₂O (1.5 equiv) and 40% aqueous Me₂NH (1.5 equiv) in EtOH, add o-vanillin (1.0 equiv). Reflux for 30 min, then stir at 25°C for 24 h. Validation cue: A white granular solid will precipitate. Collect by filtration to isolate 5-dimethylaminomethyl-2-hydroxy-3-methoxybenzaldehyde (Yield: ~86%)[4].

  • Acetolysis: Reflux the Mannich base in acetic anhydride (Ac₂O) for 24 h protected from moisture. Remove volatiles by distillation under aspirator vacuum to yield the crude diacetate[5].

  • Chloromethylation: Cool the residue to 40°C and gradually add concentrated HCl. Stir at ambient temperature for 1.5 h. Validation cue: The chloromethyl derivative will precipitate out of the reaction mixture.

  • Reduction: Without isolation, dissolve the chloromethyl intermediate in a mixture of p-dioxane and conc. HCl (60-70°C). Add SnCl₂·2H₂O and reflux for 30 min. After standard workup, sublimate or chromatograph the crude product to obtain 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Yield: ~85% over the reduction steps)[4].

Quantitative Performance Comparison

ParameterRoute 1: Mg-Mediated FormylationRoute 2: Mannich C-Methylation
Primary Starting Material 2-Methoxy-4-methylphenol (Creosol)o-Vanillin
Overall Yield ~75–80%~73% (Over 4 steps)
Step Count 1 (Direct, One-pot)4 (Mannich, Acetolysis, Chlorination, Reduction)
Regioselectivity Control Mg²⁺ Chelation (Thermodynamic/Steric)Inherent Electronic Activation (para to OH)
Key Reagents MgCl₂, Et₃N, ParaformaldehydeCH₂O, Me₂NH, Ac₂O, HCl, SnCl₂
Environmental/Safety Impact Formaldehyde handling requiredUses heavy metals (SnCl₂) and corrosive acids
Scalability ExcellentModerate (Multiple isolations/precipitations)

Workflow Visualizations

SyntheticPathways Creosol 2-Methoxy-4-methylphenol (Creosol) Formylation Mg-Mediated Formylation (MgCl2, Et3N, Paraformaldehyde) Creosol->Formylation 1 Step OVanillin o-Vanillin Mannich Mannich Reaction (CH2O, Me2NH) OVanillin->Mannich Step 1 Target 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Formylation->Target Reduction Chlorination & Reduction (Ac2O, HCl, SnCl2) Mannich->Reduction Mannich Base Reduction->Target Steps 2-4

Figure 1: Divergent synthetic pathways to 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

MgMechanism Phenol Creosol Phenoxide Phenoxide Anion Phenol->Phenoxide Et3N MgComplex Mg2+ Chelate Complex (Phenoxide + HCHO) Phenoxide->MgComplex MgCl2 + (HCHO)n OrthoAttack Directed Ortho-Attack MgComplex->OrthoAttack Electrophilic Substitution Product Target Aldehyde OrthoAttack->Product HCl Quench

Figure 2: Mechanism of magnesium-mediated ortho-formylation via chelation control.

References

  • Sinhababu, A. K., & Borchardt, R. T. "Selective Ring C-Methylation of Hydroxybenzaldehydes via Their Mannich Bases." Synthetic Communications, 13(8), 677-683 (1983). Available at:[Link][4][5]

  • ACS Publications. "Supporting information: Cobalt(II)[salen] Catalyzed Selective Aerobic Oxidative Cross-Coupling between Electron-Rich Phenols and 2-Naphthols." Available at:[Link][3]

  • Dalton Transactions (RSC Publishing). "Magneto-structural and theoretical insights into Ni₂Dy₂ butterfly single-molecule magnets with diverse anionic co-ligands." Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS 7452-10-0), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to quality control.

Introduction: The Significance of Purity for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

2-Hydroxy-3-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, possesses a unique combination of functional groups that make it a versatile precursor in organic synthesis. Its molecular structure features a hydroxyl group, a methoxy group, a methyl group, and an aldehyde group on a benzene ring. This arrangement allows for a multitude of chemical transformations, making it a valuable building block for more complex molecules, including Schiff bases, which are known to exhibit a wide range of biological activities.

However, the presence of impurities, even in trace amounts, can have significant downstream consequences, leading to side reactions, lower yields, and potentially confounding biological assay results. Therefore, a thorough purity analysis is not merely a quality control checkpoint but a critical step in ensuring the integrity of the entire research and development process.

Potential Impurities: A Synthesis-Based Perspective

The purity profile of a chemical is intrinsically linked to its synthetic route. While specific proprietary synthesis methods for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are not always disclosed by commercial suppliers, an understanding of common synthetic pathways for substituted benzaldehydes allows us to anticipate potential impurities. A plausible route involves the formylation of 4-methylguaiacol.

Potential impurities may include:

  • Starting Materials: Unreacted 4-methylguaiacol.

  • Isomeric By-products: Positional isomers such as 4-hydroxy-5-methoxy-2-methylbenzaldehyde or 2-hydroxy-3-methoxy-6-methylbenzaldehyde, which can be difficult to separate due to similar physical properties.

  • Over- or Under-Alkylated Species: Impurities arising from incomplete or excessive methylation of a dihydroxy precursor.

  • Oxidation Products: The corresponding carboxylic acid (2-hydroxy-3-methoxy-5-methylbenzoic acid) if the aldehyde is oxidized.

  • Residual Solvents: Solvents used during the synthesis and purification process.

The following diagram illustrates a hypothetical pathway for the formation of the target molecule and a potential isomeric impurity.

G cluster_0 Hypothetical Synthesis & Impurity Formation 4-methylguaiacol 4-methylguaiacol Formylation Formylation 4-methylguaiacol->Formylation Target 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Formylation->Target Major Product Isomer Isomeric Impurity (e.g., 4-hydroxy-5-methoxy-2-methylbenzaldehyde) Formylation->Isomer Minor By-product

Caption: Hypothetical synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde and the formation of a potential isomeric impurity.

A Multi-faceted Approach to Purity Determination

A comprehensive purity analysis relies on a combination of orthogonal analytical techniques, each providing unique insights into the sample's composition. This guide will focus on four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The following workflow provides a logical sequence for a thorough purity assessment.

G start Commercial Sample of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde hplc HPLC Quantitative Purity & Impurity Profiling start->hplc gcms GC-MS Volatile Impurities & Structural Confirmation start->gcms nmr NMR Structural Elucidation & Quantitative Purity (qNMR) start->nmr ftir FT-IR Functional Group Confirmation start->ftir data Data Integration & Purity Statement hplc->data gcms->data nmr->data ftir->data

Caption: Recommended analytical workflow for the comprehensive purity analysis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For aromatic aldehydes, reversed-phase HPLC is a powerful tool for both quantification of the main component and detection of non-volatile impurities.[3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilute as necessary.

Rationale: The C18 stationary phase provides excellent separation for moderately polar organic molecules like substituted benzaldehydes. The gradient elution ensures that both more and less polar impurities can be resolved and eluted within a reasonable timeframe. The acidic modifier in the mobile phase helps to ensure sharp peak shapes for phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5][6][7] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or moderately polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a range of boiling points.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Rationale: GC-MS is ideal for identifying residual starting materials and volatile by-products. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak and tentatively identify unknown impurities by comparing their fragmentation patterns to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.[8][9] For purity analysis, quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[10][11][12]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • ¹H NMR Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (e.g., 5 times the longest T1 of the signals of interest).

  • Data Processing: Careful integration of the signals from the analyte and the internal standard.

Rationale: ¹H NMR provides an unambiguous confirmation of the chemical structure. The presence of unexpected signals can indicate impurities. qNMR offers an advantage over chromatographic techniques as the signal response is directly proportional to the number of nuclei, making it less susceptible to variations in detector response.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[13] The resulting spectrum provides a fingerprint of the functional groups present in the molecule.[14]

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

  • Data Collection: Typically in the range of 4000-400 cm⁻¹.

Rationale: FT-IR is a rapid and straightforward method to confirm the presence of the key functional groups in 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Expected characteristic absorptions include a broad O-H stretch (for the hydroxyl group), C-H stretches (for the aromatic ring, methyl, and aldehyde groups), a strong C=O stretch (for the aldehyde), and C-O stretches (for the methoxy group).[15][16][17] While not a quantitative technique for purity, it can quickly reveal gross impurities that have significantly different functional groups.

Comparative Data Analysis

To illustrate the application of these techniques, let's consider a hypothetical comparison of three commercially available batches of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Table 1: Hypothetical Purity Analysis Data

Analytical TechniqueParameterSupplier ASupplier BSupplier C
HPLC (UV 254 nm) Purity (Area %)99.2%98.1%99.8%
Known Impurity 1 (Area %)0.3%1.2%Not Detected
Unknown Impurities (Area %)0.5%0.7%0.2%
GC-MS Main Component IdentityConfirmedConfirmedConfirmed
Volatile ImpuritiesTrace solventStarting material detectedNot Detected
¹H NMR Structural ConfirmationConformsConformsConforms
Impurity SignalsMinor unidentified signalsSignals consistent with starting materialNo significant impurity signals
qNMR Purity Purity (w/w %)99.0%97.8%99.7%
FT-IR Functional Group AnalysisConformsConformsConforms

Interpretation of Hypothetical Data:

  • Supplier A: Presents a high-purity product with minor unknown impurities detected by HPLC and NMR.

  • Supplier B: Shows a lower purity with a significant amount of a known impurity, likely the starting material as suggested by both HPLC and GC-MS.

  • Supplier C: Demonstrates the highest purity across all techniques, making it the most suitable choice for sensitive applications.

Conclusion

The purity analysis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a critical undertaking for any research or development program that utilizes this versatile intermediate. A multi-pronged analytical approach, combining the quantitative power of HPLC and qNMR with the structural confirmation provided by GC-MS and FT-IR, offers a robust and reliable assessment of product quality. By understanding the potential impurities and the strengths of each analytical technique, scientists can make informed decisions about the suitability of commercially available materials for their specific applications, ultimately contributing to the integrity and success of their scientific endeavors.

References

  • J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Available from: [Link]

  • Scilit. Determining and reporting purity of organic molecules: why qNMR. Available from: [Link]

  • PubMed. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Available from: [Link]

  • ACS Publications. Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Available from: [Link]

  • PMC. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education. Available from: [Link]

  • ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Available from: [Link]

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]

  • Dialnet. Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Available from: [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available from: [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available from: [Link]

  • MSU chemistry. NMR Spectroscopy. Available from: [Link]

  • PMC. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. Available from: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde, 613-84-3. Available from: [Link]

  • RSIS International. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Available from: [Link]

  • IDEALS. HIGH-RESOLUTION FTIR SPECTROSCOPY OF BENZALDEHYDE IN THE FAR-INFRARED REGION: PROBING THE ROTATIONAL BARRIER YUE LIANG, YICHI ZH. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). Available from: [Link]

  • Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE. Available from: [Link]

  • PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053. Available from: [Link]

  • PMC. 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Available from: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available from: [Link]

  • Google Patents. US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • ResearchGate. (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Available from: [Link]

Sources

Validation

Certificate of Analysis for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

An In-Depth Guide to the Certificate of Analysis for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: A Comparative Analysis for Researchers In the landscape of drug development and fine chemical synthesis, the purity and ident...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Certificate of Analysis for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde: A Comparative Analysis for Researchers

In the landscape of drug development and fine chemical synthesis, the purity and identity of starting materials are paramount. The seemingly simple document accompanying a chemical, the Certificate of Analysis (CoA), is a researcher's first line of defense against experimental variability and failure. This guide provides a senior application scientist's perspective on deconstructing the CoA for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS 7452-10-0), a versatile aromatic aldehyde.

This compound, with its unique substitution pattern, serves as a critical building block for synthesizing more complex molecules, including Schiff bases and other heterocyclic compounds explored for their therapeutic potential.[1][2] Understanding its quality profile is not merely a procedural checkpoint but a foundational step in ensuring the validity and reproducibility of research. This guide will dissect a typical CoA, compare the compound to its common structural analogs—vanillin and o-vanillin—and provide actionable protocols for in-house verification.

A CoA is a declaration of quality, providing a snapshot of a specific batch's physical and chemical properties. Let's explore the critical parameters for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

cluster_CoA Certificate of Analysis (CoA) for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde Compound Product: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde CAS: 7452-10-0 | Batch: XXXXX Appearance Appearance Specification: White to yellow powder Result: Conforms Purity Assay (Purity) Method: Gas Chromatography (GC) Specification: ≥98.0% Result: 98.7% Identity Identification Method: FTIR Spectroscopy Specification: Conforms to structure Result: Conforms MP Melting Point Specification: 74-78 °C Result: 75.5 °C Water Water Content Method: Karl Fischer Titration Specification: ≤0.5% Result: 0.2% Start Receive Reagent (Lot #12345) Check_CoA Review Supplier CoA (Purity ≥98%?) Start->Check_CoA Perform_QC Perform In-House QC Check_CoA->Perform_QC Pass Reject Reject Batch & Contact Supplier Check_CoA->Reject Fail GC GC-FID Analysis (Purity Check) Perform_QC->GC FTIR FTIR Analysis (Identity Check) Perform_QC->FTIR Decision Accept or Reject? GC->Decision FTIR->Decision Accept Accept for Use in Synthesis Decision->Accept Pass Decision->Reject Fail

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3-methoxy-5-methylbenzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the proper handling and disposal of specialty chemical reagents is not just a matter of regulatory compliance—it is a critical component of laboratory safety, environme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper handling and disposal of specialty chemical reagents is not just a matter of regulatory compliance—it is a critical component of laboratory safety, environmental stewardship, and experimental integrity.

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0) is a methylated derivative of o-vanillin. Because the proximity of its hydroxyl, methoxy, and aldehyde groups imparts powerful chelating properties, it is a highly valuable precursor for Schiff base ligands and stable metal complexes in coordination chemistry[1]. However, these same structural features dictate specific operational and disposal requirements.

This guide provides a self-validating, mechanistic approach to the safe handling and disposal of this compound.

Hazard Assessment & PPE Causality

Before initiating any disposal procedure, you must understand the physicochemical properties that drive our safety protocols. Unlike volatile aliphatic aldehydes, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a crystalline solid at room temperature[2]. Therefore, the primary exposure risk is not vapor inhalation, but rather the aerosolization of fine dust particles.

Table 1: Physicochemical & Hazard Profile

Property / GHS HazardValue / DescriptionOperational Causality & Mitigation
CAS Number 7452-10-0Must be explicitly listed on all waste manifests to ensure proper incineration routing[1].
Physical State Solid powder (mp 74-76 °C)Prone to aerosolization. Mandates draft-free weighing and handling inside a certified fume hood[2].
H302 Harmful if swallowedMandates strict laboratory hygiene; absolutely no eating or drinking in the workspace[2].
H315 / H319 Skin / Serious eye irritationNecessitates impervious nitrile gloves, a buttoned lab coat, and chemical safety goggles[2].
H335 May cause respiratory irritationRespiratory protection (NIOSH-approved) is required if handling large volumes outside a fume hood[2].

Mechanistic Insight: Why We Avoid Chemical Deactivation (Oxidation)

In legacy laboratory protocols, reactive aldehydes are frequently neutralized via oxidation to their corresponding carboxylic acids using strong oxidants like potassium permanganate (KMnO₄)[3]. The historical rationale is to reduce the volatility and respiratory toxicity of the aldehyde.

However, I strongly advise against this approach for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde for three scientific reasons:

  • Physical State Causality: Because this compound is a stable solid with low vapor pressure at room temperature[2], the risk of vapor inhalation is minimal compared to volatile aldehydes.

  • Atom Economy and E-Factor: Stoichiometric oxidation using metalates like KMnO₄ generates significant amounts of hazardous manganese dioxide (MnO₂) waste[4]. This drastically increases the E-factor (amount of waste generated per kilogram of product) and replaces a combustible organic waste problem with a persistent heavy metal waste problem[4].

  • Complexation Risks: If the aldehyde has been used in coordination chemistry to form metal-ligand complexes (e.g., with Cu, Ni, Zn), the waste stream is already contaminated with heavy metals[1]. Attempting oxidative deactivation can lead to unpredictable, exothermic redox reactions.

Operational Disposal Workflows

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm that the disposal step was executed successfully and safely.

Protocol A: Routine Solid Waste Collection

This protocol applies to pure, unreacted 2-Hydroxy-3-methoxy-5-methylbenzaldehyde powder.

  • Segregation: Dedicate a chemically compatible, sealable container (e.g., wide-mouth HDPE or amber glass) exclusively for solid organic waste. Do not mix with strong oxidizing agents[6].

  • Transfer: Using a clean, non-sparking spatula, transfer excess or spent powder into the container inside a functioning fume hood.

  • Validation (Mass Balance): Weigh the waste container before and after the transfer. The mass delta should match your expected waste yield, confirming no material was lost to the environment or drawn into the fume hood ventilation exhaust.

  • Labeling: Affix a standard hazardous waste label. Explicitly write: "Hazardous Waste: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS 7452-10-0) - Toxic/Irritant Solid"[5].

Protocol B: Solvent-Contaminated Waste Segregation

When the aldehyde is dissolved in organic solvents during synthesis or extraction:

  • Classification: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, ethyl acetate).

  • Collection: Pour the liquid waste into the appropriately labeled liquid waste carboy.

  • Validation (Phase Check): If the waste stream is biphasic (containing aqueous and organic layers), check the pH of the aqueous layer. Ensure it is neutral (pH 6-8) before sealing the carboy to prevent pressure buildup from unintended acid/base reactions.

  • Disposal: Never dispose of this mixture down the drain; it is toxic to aquatic life[5]. Route to EHS for chemical incineration.

Protocol C: Spill Management and Decontamination

If an accidental spill of the solid powder occurs:

  • Containment: Do NOT use water, which can spread the organic solid and create a larger contaminated surface area. Instead, cover the spilled powder completely with an inert absorbent material such as dry sand or commercial vermiculite[6]. Causality: The inert matrix traps the powder, preventing it from aerosolizing during the sweeping process.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to gently sweep the mixture. Transfer the collected material into a closable, labeled salvage container[6].

  • Decontamination: Wipe the spill area with a paper towel dampened with a suitable solvent (e.g., ethanol) to dissolve and remove microscopic residues.

  • Validation (Wipe Test): Wipe the decontaminated surface with a dry, dark-colored cloth. The complete absence of white crystalline residue on the dark cloth confirms successful decontamination. Dispose of all wipes as solid hazardous waste[5].

Visual Disposal Workflow

G Start 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Type Determine Waste State Start->Type Solid Pure Solid / Powder Type->Solid Solution Dissolved in Solvent Type->Solution Spill Accidental Spill Type->Spill SolidDisp Collect in compatible sealable container Solid->SolidDisp SolDisp Segregate into Halogenated vs. Non-Halogenated Waste Solution->SolDisp SpillDisp Cover with Sand/Vermiculite Sweep with non-sparking tools Spill->SpillDisp Label Label as 'Hazardous Waste' Include CAS: 7452-10-0 SolidDisp->Label SolDisp->Label SpillDisp->Label Incineration Licensed High-Temperature Chemical Incinerator Label->Incineration

Decision tree for the segregation and disposal of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy-3-methoxy-5-methylbenzaldehyde As a researcher or drug development professional, handling reactive organic intermediates requires moving beyond basic safety...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

As a researcher or drug development professional, handling reactive organic intermediates requires moving beyond basic safety compliance into a mechanistic understanding of the chemical's behavior. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS: 7452-10-0) is a highly versatile o-vanillin derivative utilized extensively in coordination chemistry and Schiff base ligand design[1]. Because it is supplied as a crystalline powder with a low melting point, its primary occupational exposure routes are dermal contact and inhalation of aerosolized dust[2].

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity and maximum laboratory safety.

Physicochemical & Hazard Quantitative Data

To design an effective safety protocol, we must first analyze the quantitative properties of the compound.

PropertyValueOperational Implication
CAS Number 7452-10-0Unique identifier for precise SDS retrieval and hazardous waste tracking[1].
Molecular Weight 166.17 g/mol Low molecular weight facilitates rapid dissolution in organic solvents, increasing dermal penetration risk if spilled in solution[3].
Melting Point 74-76 °CRemains a solid powder at room temperature; the primary physical risk is dust aerosolization during transfer[2].
Hazard Codes H302, H315, H319, H335Dictates strict respiratory, dermal, and ocular protection protocols due to acute irritation risks[2].

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the foundation of effective PPE selection. The hazards of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are directly tied to its molecular architecture:

  • Dermal & Ocular Irritation (H315, H319): The aldehyde (-CHO) group is highly electrophilic. Upon contact with the moisture of the eyes or skin, it can undergo Schiff base condensation with primary amines present in biological proteins (e.g., keratin)[1]. This rapid cross-linking causes acute contact dermatitis and severe ocular irritation.

  • Respiratory Toxicity (H335): The compound is supplied as a fine crystalline powder[2]. When aerosolized during weighing, these microparticles bypass the upper respiratory cilia and deposit in the lower respiratory tract. Here, the phenolic hydroxyl group acts as a weak acid, inducing localized inflammatory responses and severe coughing[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is strictly required.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesStandard safety glasses leave orbital gaps. Tight-fitting goggles prevent airborne reactive dust from settling on the conjunctiva[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent barrier against solid organic powders[4]. Crucial Note: If the compound is dissolved in a highly permeating solvent (e.g., Dichloromethane), you must upgrade to heavier Viton gloves or double-glove, as the solvent will act as a carrier, driving the solute through the standard nitrile matrix.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs create a physical seal at the wrist, preventing the fine powder from migrating up the forearm via static cling[4].
Respiratory Class II Type A2 Fume Hood OR N95/FFP2 RespiratorRequired to filter out solid particulates (<5 microns) that cause acute H335 respiratory irritation[2].

Operational Workflow: Step-by-Step Handling Protocol

Organic powders like 2-Hydroxy-3-methoxy-5-methylbenzaldehyde have low electrical conductivity. Friction during scooping generates a triboelectric charge, causing the powder to repel from the spatula and scatter. The following protocol mitigates this risk.

Step 1: Environmental Control & Validation Activate the chemical fume hood. Self-Validation Check: Before opening the reagent bottle, hold a delicate task wipe (e.g., Kimwipe) near the bottom of the sash. It should pull gently inward, validating negative pressure and a sufficient face velocity (80-100 fpm).

Step 2: Static Mitigation Use a grounded anti-static ionizer in the hood, or wipe your stainless-steel spatulas with a slightly damp, lint-free cloth before use. This dissipates the triboelectric charge, preventing the powder from aerosolizing when scooped.

Step 3: Weighing & Transfer Place a conductive aluminum weigh boat on the analytical balance. Slowly transfer the solid[3]. Avoid dropping the powder from a height to minimize kinetic energy dispersion.

Step 4: Dissolution Transfer the solid to your reaction vessel (e.g., round-bottom flask) before adding the solvent. Add the solvent slowly down the side of the glass to prevent splashing the lightweight powder out of the vessel.

HandlingWorkflow A 1. Don PPE (Nitrile, Goggles, Lab Coat) B 2. Prepare Fume Hood (Face Velocity 80-100 fpm) A->B C 3. Static Mitigation (Anti-static tools) B->C D 4. Weigh Solid (Conductive weigh boat) C->D E 5. Dissolution (Add solvent slowly) D->E F 6. Decontamination (Wash tools & doff PPE) E->F

Caption: Step-by-step operational workflow for safely handling the chemical powder.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping imparts kinetic energy to the microparticles, overcoming their gravitational settling velocity and creating a highly irritating aerosol cloud. Follow this validated response plan:

Step 1: Assessment & Evacuation Identify if the spill is dry powder or a solvent solution. If the spill is large or outside a ventilated area, evacuate personnel and allow suspended dust to settle[3].

Step 2: Containment (The Dampening Method) For dry powder, do NOT sweep dry. Gently cover the spill with damp sand or a universal binder (e.g., vermiculite)[3]. Causality: Dampening the powder increases capillary adhesion between particles, safely agglomerating them and eliminating the inhalation hazard.

Step 3: Collection Use a non-sparking plastic scoop to transfer the absorbed mixture into a sealable polyethylene hazardous waste container[3].

Step 4: Decontamination & Validation Wash the spill area thoroughly with soap and water[3]. Self-Validation Check: After wiping the area, test the surface moisture with a damp pH indicator paper. A neutral pH confirms the complete removal of the slightly acidic phenolic residue.

Step 5: Disposal Label the container clearly as "Hazardous Organic Solid Waste - Contains 2-Hydroxy-3-methoxy-5-methylbenzaldehyde". Dispose of the contents via a licensed chemical incineration facility equipped with an afterburner and scrubber[3].

SpillResponse Start Spill Occurs Assess Assess Spill State Start->Assess Dry Dry Powder Spill Assess->Dry Wet Solvent Solution Spill Assess->Wet Dampen Cover with Damp Sand (Prevent Aerosolization) Dry->Dampen Absorb Apply Universal Binder (Vermiculite) Wet->Absorb Collect Collect in Sealed Container Dampen->Collect Absorb->Collect Dispose Incineration Disposal Collect->Dispose

Caption: Decision matrix and procedural logic for chemical spill containment and disposal.

References

Sources

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